molecular formula C14H18N4O9 B12379682 Photolumazine I

Photolumazine I

Cat. No.: B12379682
M. Wt: 386.31 g/mol
InChI Key: PTYCEIBBGGLADD-PJKMHFRUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

See also: Carboxyethyllumazine (preferred).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N4O9

Molecular Weight

386.31 g/mol

IUPAC Name

6-(2-carboxyethyl)-4,7-dioxo-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-3H-pteridin-2-olate;hydron

InChI

InChI=1S/C14H18N4O9/c19-4-7(21)10(24)6(20)3-18-11-9(12(25)17-14(27)16-11)15-5(13(18)26)1-2-8(22)23/h6-7,10,19-21,24H,1-4H2,(H,22,23)(H2,16,17,25,27)/t6-,7+,10-/m0/s1

InChI Key

PTYCEIBBGGLADD-PJKMHFRUSA-N

Isomeric SMILES

[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)CC(C(C(CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Molecular Architecture of Photolumazine I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the structure and function of Photolumazine I, a key immunomodulatory molecule, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's chemical composition, its role in cellular signaling, and the experimental methodologies used for its study.

Core Structure and Chemical Properties

This compound, chemically identified as 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine, is a pteridine (B1203161) derivative that plays a significant role in the activation of Mucosal-Associated Invariant T (MAIT) cells. Its structure is characterized by a lumazine (B192210) core linked to a ribityl chain and a carboxyethyl group. This unique molecular arrangement is crucial for its biological activity.

Below is a diagram illustrating the chemical structure of this compound.

Chemical structure of this compound.

Quantitative Data

Data TypeExpected Characteristics
¹H NMR Signals corresponding to the protons of the ribityl chain, the carboxyethyl group, and the aromatic protons of the lumazine core.
¹³C NMR Resonances for the carbon atoms in the lumazine ring system, the ribityl side chain, and the carboxyethyl substituent.
Mass Spec. A molecular ion peak corresponding to the exact mass of this compound, with characteristic fragmentation patterns.

Experimental Protocols

The synthesis and analysis of this compound involve specialized chemical and analytical techniques. Although a detailed, publicly available protocol for the de novo synthesis of this compound is scarce, its isolation and characterization from biological sources have been documented.

Isolation of this compound from Bacterial Culture

This compound can be isolated from the culture supernatants of certain bacteria, such as Mycobacterium smegmatis. A general workflow involves:

  • Culturing: Growing the bacteria in a suitable medium.

  • Extraction: Separating the bacterial cells from the supernatant, followed by extraction of the supernatant with organic solvents.

  • Purification: Utilizing chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to purify this compound from the crude extract.

MAIT Cell Activation Assay

The biological activity of this compound is primarily assessed through its ability to activate MAIT cells. A typical in vitro assay involves:

  • Cell Culture: Co-culturing antigen-presenting cells (APCs) with a MAIT cell line or primary MAIT cells isolated from peripheral blood.

  • Stimulation: Adding purified this compound to the co-culture.

  • Analysis: Measuring MAIT cell activation by quantifying the production of cytokines (e.g., IFN-γ) using techniques like ELISA or flow cytometry.

MAIT_Cell_Activation_Workflow Experimental Workflow for MAIT Cell Activation Assay cluster_setup Assay Setup cluster_stimulation Stimulation cluster_analysis Analysis Co-culture Co-culture of APCs and MAIT cells Add_PLI Add this compound Co-culture->Add_PLI Incubation Incubate Add_PLI->Incubation Measure_Cytokines Measure Cytokine Production (e.g., IFN-γ) Incubation->Measure_Cytokines FACS_ELISA Flow Cytometry / ELISA Measure_Cytokines->FACS_ELISA

Workflow for MAIT cell activation assay.

Signaling Pathway

This compound activates MAIT cells through its presentation by the non-polymorphic, MHC-I-related molecule, MR1. The binding of this compound to MR1 on an antigen-presenting cell is a critical first step. This complex is then recognized by the T-cell receptor (TCR) on MAIT cells, initiating a downstream signaling cascade that leads to cellular activation and the release of effector molecules.

MAIT_Cell_Activation_Pathway MAIT Cell Activation by this compound cluster_apc Antigen Presenting Cell (APC) cluster_mait MAIT Cell MR1 MR1 MR1_PLI_Complex MR1-Photolumazine I Complex MR1->MR1_PLI_Complex PLI This compound PLI->MR1 Binding TCR MAIT TCR MR1_PLI_Complex->TCR Recognition Signaling_Cascade Downstream Signaling TCR->Signaling_Cascade Activation MAIT Cell Activation (Cytokine Release, etc.) Signaling_Cascade->Activation

Signaling pathway of MAIT cell activation.

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and detail the intricate signaling pathways it governs. Such efforts will be invaluable for the development of novel therapeutics targeting MAIT cell-mediated immune responses.

Photolumazine I: A Technical Guide on its Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photolumazine I, with the systematic name 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine, is a naturally occurring pteridine (B1203161) derivative identified as a ligand for the major histocompatibility complex (MHC) class I-related protein 1 (MR1). Its discovery has significant implications for the study of mucosal-associated invariant T (MAIT) cells, a class of innate-like T cells that recognize microbial metabolites. This technical guide provides an in-depth overview of the discovery, biosynthetic origin, and key experimental methodologies related to this compound. While it is known to be a weak MAIT cell agonist, specific quantitative data on its photophysical properties are not extensively available in the current literature. This document aims to consolidate the existing knowledge to support further research and potential therapeutic applications.

Discovery and Origin

Identification as an MR1 Ligand

This compound was discovered during investigations into the repertoire of small molecule metabolites that bind to the MR1 protein.[1] Using a high-throughput mass spectrometry-based approach, researchers analyzed the ligands associated with recombinant MR1 protein that was co-cultured with various microbes, including Escherichia coli and Mycobacterium smegmatis.[1] These studies revealed a diverse array of ribityllumazine compounds, including this compound, which were naturally loaded onto the MR1 molecules.[1]

Biosynthetic Origin in the Riboflavin (B1680620) Pathway

This compound is a byproduct of the microbial riboflavin (Vitamin B2) biosynthesis pathway.[2][3] This metabolic pathway is essential for most bacteria and fungi but is absent in mammals, making its intermediates and byproducts unique microbial signatures. The core structure of this compound, the lumazine (B192210) ring, is formed through a series of enzymatic reactions.

The biosynthesis begins with guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. A key intermediate, 5-amino-6-D-ribitylaminouracil (5-A-RU), is formed. Lumazine synthase then catalyzes the condensation of 5-A-RU with a four-carbon unit derived from ribulose 5-phosphate to form the lumazine ring. While the canonical pathway leads to the formation of 6,7-dimethyl-8-ribityllumazine (B135004), the precursor to riboflavin, alternative substrates can react with 5-A-RU to generate a variety of lumazine derivatives, including this compound. The "photolumazine" nomenclature for these compounds was established in earlier studies of similar fluorescent molecules.

Physicochemical and Biological Properties

Chemical Structure
  • Systematic Name: 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine

  • Molecular Formula: C₁₄H₁₈N₄O₈

  • Core Structure: A pteridine ring system with a ribityl group at position 8, a carboxyethyl group at position 6, and a hydroxyl group at position 7.

Biological Activity

This compound has been characterized as a weak agonist for MAIT cells. Upon binding to MR1, the MR1-Photolumazine I complex can be presented on the surface of antigen-presenting cells. This complex is then recognized by the T-cell receptor (TCR) of MAIT cells, leading to their activation, although the response is less potent compared to other known MR1 ligands.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data for the photophysical properties of this compound, such as its fluorescence quantum yield, absorption and emission maxima, and excited-state lifetime. The table below is provided as a template for future characterization of this molecule. For comparative purposes, data for the related compound 6,7-dimethyl-8-ribityllumazine are included where available, as it is the direct precursor to riboflavin and its photophysical properties have been studied.

PropertyValue for this compoundValue for 6,7-dimethyl-8-ribityllumazine (for comparison)
Molar Mass 370.32 g/mol 324.3 g/mol
Absorption Maxima (λ_abs) Data not available~407 nm
Emission Maxima (λ_em) Data not available~490 nm
Fluorescence Quantum Yield (Φ_F) Data not availableData not available
Excited-State Lifetime (τ) Data not availableData not available
MAIT Cell Activation Weak AgonistAgonist

Experimental Protocols

The following protocols are detailed methodologies adapted from the literature for the discovery and characterization of MR1 ligands, which are applicable to this compound.

Isolation of this compound from Bacterial Culture

This protocol describes the general workflow for isolating MR1 ligands from a bacterial culture.

  • Bacterial Culture: Culture Mycobacterium smegmatis (e.g., mc²155 strain) in 7H9 medium supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to the stationary phase.

  • Co-culture with MR1-expressing Cells: Introduce the M. smegmatis culture to a culture of insect cells (e.g., Hi-5 cells) that are expressing a secreted, recombinant form of human MR1 (hpMR1). The bacterial ligands will be naturally loaded into the expressed MR1 protein.

  • Purification of MR1-Ligand Complexes:

    • After a 72-hour co-culture, harvest the supernatant by centrifugation.

    • Perform affinity chromatography using a Ni-NTA resin to capture the His-tagged recombinant MR1.

    • Elute the MR1-ligand complexes from the column.

    • Further purify the complexes using size-exclusion chromatography.

  • Ligand Extraction:

    • Denature the purified MR1-ligand complexes to release the bound ligands.

    • Separate the small molecule ligands from the protein using ultrafiltration.

  • HPLC Fractionation:

    • Fractionate the extracted ligands using reverse-phase high-performance liquid chromatography (HPLC) to isolate individual compounds, including this compound.

Mass Spectrometry Analysis

This protocol outlines the mass spectrometry approach for the identification and characterization of this compound.

  • Sample Preparation: The purified MR1-ligand complexes or the extracted and HPLC-fractionated ligands are prepared for mass spectrometry.

  • Mass Spectrometry:

    • Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.

    • Acquire data in both positive and negative ion modes to detect a broad range of molecules.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the ions of interest. The fragmentation of the ribityl chain is a characteristic feature.

  • Data Analysis:

    • Determine the accurate mass of the parent ion corresponding to this compound (C₁₄H₁₈N₄O₈).

    • Analyze the MS/MS fragmentation pattern to confirm the structure.

    • Compare the obtained spectra with a database of known compounds or with a synthetic standard if available.

Synthesis of Photolumazine Derivatives (Adapted for this compound)
  • Starting Materials: 5-amino-6-D-ribitylaminouracil (5-A-RU) and a suitable keto-acid, such as 2-oxo-5-carboxypentanoic acid.

  • Condensation Reaction:

    • Dissolve 5-A-RU in an aqueous solvent.

    • Dissolve the keto-acid in a suitable organic solvent (e.g., DMF).

    • Combine the solutions and heat under microwave irradiation to drive the condensation reaction, forming the lumazine ring.

  • Purification:

    • Filter the reaction mixture.

    • Purify the product using preparative reverse-phase HPLC.

    • Lyophilize the collected fractions containing the pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

Visualizations

Biosynthetic Pathway of this compound Precursors

Riboflavin_Biosynthesis cluster_purine Purine Metabolism cluster_pentose Pentose Phosphate Pathway cluster_riboflavin Riboflavin Biosynthesis GTP Guanosine Triphosphate (GTP) DARPP 2,5-diamino-6-ribosylamino- 4(3H)-pyrimidinedione 5'-phosphate GTP->DARPP GTP cyclohydrolase II Ru5P Ribulose 5-Phosphate DHBP 3,4-dihydroxy-2-butanone 4-phosphate Ru5P->DHBP DHBP synthase ARPP 5-amino-6-(5-phospho-D-ribosylamino)uracil DARPP->ARPP Deaminase & Reductase AP 5-amino-6-(D-ribitylamino)uracil (5-A-RU) ARPP->AP Phosphatase DMRL 6,7-dimethyl-8-ribityllumazine AP->DMRL Lumazine synthase PLI This compound AP->PLI Lumazine synthase (non-canonical reaction) DHBP->DMRL Riboflavin Riboflavin (Vitamin B2) DMRL->Riboflavin Riboflavin synthase Alternative_Substrate Alternative Substrate (e.g., 2-oxo-5-carboxypentanoic acid) Alternative_Substrate->PLI

Biosynthetic origin of this compound from the riboflavin pathway.
Experimental Workflow for this compound Discovery

Experimental_Workflow cluster_culture Cell Culture and Ligand Loading cluster_purification Purification cluster_analysis Analysis M_smegmatis Mycobacterium smegmatis Culture Co_culture Co-culture M_smegmatis->Co_culture MR1_cells Recombinant MR1-expressing Insect Cells (Hi-5) MR1_cells->Co_culture Supernatant Harvest Supernatant Co_culture->Supernatant Affinity_Chrom Affinity Chromatography (Ni-NTA) Supernatant->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Pure_Complex Purified MR1-Ligand Complex SEC->Pure_Complex Ligand_Extraction Ligand Extraction Pure_Complex->Ligand_Extraction HPLC HPLC Fractionation Ligand_Extraction->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS Identification This compound Identification MS->Identification

Workflow for the discovery and identification of this compound.

Conclusion and Future Directions

This compound represents an important discovery in the field of immunology, expanding our understanding of the diversity of microbial metabolites that can be recognized by the immune system. Its origin from the highly conserved riboflavin biosynthesis pathway highlights a key mechanism by which MAIT cells can detect a broad range of microbes. While its role as a weak MAIT cell agonist is established, further research is needed to fully elucidate its biological significance.

A critical area for future investigation is the detailed characterization of its photophysical properties. Such data would not only be of fundamental scientific interest but could also enable the development of fluorescent probes for studying MR1-ligand interactions and MAIT cell activation. Furthermore, a deeper understanding of the enzymatic and non-enzymatic reactions leading to the formation of this compound and other lumazine derivatives could open new avenues for the design of novel immunomodulatory agents targeting the MR1-MAIT cell axis.

References

The Biological Role of Photolumazine I in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Photolumazine I (PLI) is a bacterially derived metabolite that plays a significant role in the interplay between microbes and the host immune system. As a derivative of the riboflavin (B1680620) biosynthesis pathway, PLI functions as a potent antigen for Mucosal-Associated Invariant T (MAIT) cells when presented by the MHC class I-related protein 1 (MR1). This interaction triggers a cascade of immune responses, highlighting PLI as a potential target for novel therapeutic interventions and vaccine adjuvants. This technical guide provides an in-depth overview of the biological role of this compound in bacteria, its biosynthesis, its interaction with the host immune system, and detailed experimental protocols for its study.

Introduction

The discovery of non-peptide antigens in immunology has opened new avenues for understanding host-pathogen interactions. Among these, microbial metabolites derived from vitamin biosynthesis pathways have emerged as a crucial class of molecules that can modulate immune responses. This compound, a ribityllumazine compound, is a prime example of such a metabolite. Produced by various bacterial species, notably Mycobacterium smegmatis, PLI is recognized by a specialized subset of T cells known as MAIT cells, which are abundant in mucosal tissues and play a critical role in early defense against infection.[1][2] This guide will delve into the core aspects of PLI's function, providing researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and exploitation of this pathway.

Biosynthesis of this compound in Bacteria

This compound is a secondary metabolite of the highly conserved bacterial riboflavin (vitamin B2) biosynthesis pathway.[1][2] The biosynthesis of riboflavin is essential for bacteria as it is a precursor for the vital cofactors flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD).

The core structure of PLI is a lumazine (B192210) ring, which is formed from intermediates in the riboflavin pathway. The key precursor for lumazine synthesis is 5-amino-6-D-ribitylaminouracil (5-A-RU). In the canonical riboflavin pathway, 5-A-RU condenses with 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) in a reaction catalyzed by lumazine synthase (RibH) to form 6,7-dimethyl-8-ribityllumazine (B135004) (DMRL).

While the precise enzymatic step leading to the formation of the 6-(2-carboxyethyl) side chain of this compound from a pathway intermediate has not been definitively elucidated in the literature, it is hypothesized to be a modification of a riboflavin pathway intermediate.

Below is a diagram illustrating the central role of the riboflavin biosynthesis pathway in generating precursors for this compound.

G Bacterial Riboflavin Biosynthesis Pathway and this compound Precursor Generation GTP GTP RibA2 RibA2 (GTP cyclohydrolase II) GTP->RibA2 DARPP 2,5-diamino-6-ribosylamino- 4(3H)-pyrimidinedione 5'-phosphate RibA2->DARPP RibG RibG (Deaminase/Reductase) DARPP->RibG ARPP 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione 5'-phosphate RibG->ARPP Phosphatase Phosphatase ARPP->Phosphatase Five_A_RU 5-amino-6-D-ribitylaminouracil (5-A-RU) Phosphatase->Five_A_RU RibH RibH (Lumazine synthase) Five_A_RU->RibH PLI_precursor Unknown Precursor Five_A_RU->PLI_precursor Ribulose_5_P Ribulose 5-phosphate DHBP_synthase 3,4-DHBP synthase Ribulose_5_P->DHBP_synthase DHBP 3,4-dihydroxy-2-butanone-4-phosphate DHBP_synthase->DHBP DHBP->RibH DMRL 6,7-dimethyl-8-ribityllumazine (DMRL) RibH->DMRL RibC RibC (Riboflavin synthase) DMRL->RibC Riboflavin Riboflavin RibC->Riboflavin Unknown_Enzyme Unknown Enzyme(s) PLI_precursor->Unknown_Enzyme PLI This compound (6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine) Unknown_Enzyme->PLI

Caption: Bacterial riboflavin biosynthesis pathway leading to this compound.

Biological Role: MR1-Mediated MAIT Cell Activation

The primary biological role of this compound is to act as an antigenic ligand for the MHC class I-related protein 1 (MR1). MR1 is a non-classical, monomorphic antigen-presenting molecule that specializes in binding small molecule metabolites of microbial origin.

The process of MAIT cell activation by PLI can be summarized in the following steps:

  • Production and Release: Bacteria such as Mycobacterium smegmatis synthesize and release this compound.

  • Uptake by Antigen-Presenting Cells (APCs): APCs, such as dendritic cells or macrophages, take up the bacterially derived PLI.

  • MR1 Loading: Inside the APC, PLI binds to the MR1 molecule within the endoplasmic reticulum.

  • Surface Presentation: The stable MR1-PLI complex is then transported to the surface of the APC.

  • TCR Recognition: The T-cell receptor (TCR) of a MAIT cell recognizes and binds to the MR1-PLI complex.

  • MAIT Cell Activation: This recognition event triggers the activation of the MAIT cell, leading to the release of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α), and cytotoxic molecules (e.g., granzymes), contributing to the anti-bacterial immune response.[1]

G Signaling Pathway of MR1-Mediated MAIT Cell Activation by this compound cluster_bacteria Bacterium cluster_apc Antigen-Presenting Cell (APC) cluster_mait MAIT Cell Bacteria Bacterium (e.g., M. smegmatis) PLI_prod This compound Production Bacteria->PLI_prod Endocytosis Uptake PLI_prod->Endocytosis APC APC ER Endoplasmic Reticulum Endocytosis->ER MR1_PLI_complex MR1-PLI Complex Formation ER->MR1_PLI_complex MR1_synthesis MR1 Synthesis MR1_synthesis->ER Transport Transport to Cell Surface MR1_PLI_complex->Transport MR1_presented MR1-PLI Complex on Cell Surface Transport->MR1_presented TCR T-Cell Receptor (TCR) MR1_presented->TCR Recognition MAIT_cell MAIT Cell MAIT_cell->TCR Activation MAIT Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, TNF-α) Activation->Cytokines Cytotoxicity Cytotoxic Response (Granzymes) Activation->Cytotoxicity

Caption: MR1-mediated MAIT cell activation by bacterial this compound.

Quantitative Data

Table 1: Binding Affinities of Representative MR1 Ligands

LigandLigand TypeBinding Affinity (IC50) to MR1Reference
5-OP-RUPyrimidine (Schiff base former)~4 nM
Acetyl-6-formylpterin (Ac-6-FP)Pterin (Schiff base former)< 1 µM
RL-6-Me-7-OHLumazine (non-Schiff base former)~2.5 - 100 µM
This compound Lumazine (non-Schiff base former) Not Reported

Table 2: Potency of MAIT Cell Activation by Representative Ligands

LigandEC50 for MAIT Cell ActivationReference
5-OP-RU~1-8 pM
RL-7-Me~120 nM
This compound Activates MAIT cells, but specific EC50 not reported

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Identification and Characterization of this compound from Bacterial Culture

This protocol describes the general workflow for identifying microbial metabolites like this compound.

G Experimental Workflow for PLI Identification Start Start: Bacterial Culture (e.g., M. smegmatis) Culture 1. Bacterial Culture (Liquid Medium) Start->Culture Harvest 2. Harvest Cells and Supernatant (Centrifugation) Culture->Harvest Extraction 3. Metabolite Extraction (e.g., using cold methanol) Harvest->Extraction LC_MS 4. Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Extraction->LC_MS Data_Analysis 5. Data Analysis (Feature Finding, Database Matching) LC_MS->Data_Analysis Identification 6. Identification of This compound Data_Analysis->Identification End End: Identified PLI Identification->End

Caption: Workflow for identifying this compound from bacterial cultures.

Methodology:

  • Bacterial Culture: Culture the bacterial species of interest (e.g., Mycobacterium smegmatis) in an appropriate liquid medium to a desired growth phase.

  • Sample Preparation:

    • Harvest the bacterial culture by centrifugation to separate the cell pellet and the supernatant.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium.

    • Perform metabolite extraction from both the cell pellet and the supernatant using a cold solvent such as a methanol/water mixture.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Employ a suitable chromatographic column (e.g., C18) to separate the metabolites.

    • Acquire mass spectra in both positive and negative ion modes to detect a wide range of metabolites.

  • Data Analysis and Identification:

    • Process the raw LC-MS/MS data using metabolomics software to perform feature detection, alignment, and quantification.

    • Compare the experimental mass-to-charge ratio (m/z) and fragmentation pattern of the detected features against metabolomics databases (e.g., METLIN, KEGG) and literature data to identify this compound.

    • Confirm the identification by comparing the retention time and fragmentation spectrum with a synthetic standard of this compound, if available.

MR1-Ligand Binding Assay (Fluorescence Polarization)

This protocol is adapted from a method developed to quantify the binding affinity of small molecule ligands to MR1.

Principle: This assay measures the change in polarization of fluorescently labeled MR1 ligand upon displacement by a competing unlabeled ligand (e.g., this compound).

Methodology:

  • Reagents and Preparation:

    • Recombinant soluble MR1 protein.

    • A fluorescently labeled MR1 ligand with known binding affinity (e.g., a fluorescent analog of 5-OP-RU).

    • Unlabeled this compound (or other test compounds).

    • Assay buffer (e.g., PBS with 0.1% BSA).

  • Assay Procedure:

    • In a microplate, add a fixed concentration of recombinant MR1 and the fluorescently labeled ligand.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • The fluorescence polarization values will decrease as the unlabeled this compound displaces the fluorescent ligand from MR1.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent ligand.

MAIT Cell Activation Assay (ELISPOT)

This protocol outlines the steps for an Enzyme-Linked Immunospot (ELISPOT) assay to quantify the frequency of cytokine-secreting MAIT cells upon stimulation with this compound.

Principle: This assay detects and quantifies individual cells secreting a specific cytokine (e.g., IFN-γ) in response to an antigen.

Methodology:

  • Plate Preparation:

    • Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ antibody) overnight at 4°C.

    • Wash the plate with sterile PBS to remove unbound antibody and block non-specific binding sites with a suitable blocking buffer.

  • Cell Preparation and Stimulation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors, which contain MAIT cells and APCs.

    • Add a defined number of PBMCs to each well of the coated ELISPOT plate.

    • Stimulate the cells with varying concentrations of this compound. Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion and capture.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody specific for the cytokine of interest and incubate.

    • Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

    • Wash the plate and add a substrate solution that will form a colored precipitate at the site of the captured cytokine.

  • Analysis:

    • Once distinct spots have formed, stop the reaction by washing the plate with water.

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.

    • Plot the number of spots against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Conclusion and Future Directions

This compound stands as a key molecular link between bacterial metabolism and the host's innate-like immune system. Its role as an MR1-presented antigen that activates MAIT cells underscores the importance of microbial metabolites in shaping immune surveillance. For researchers, further elucidation of the specific enzymatic machinery responsible for PLI biosynthesis in various bacteria is a critical next step. For drug development professionals, the MR1-PLI-MAIT cell axis presents a promising target for the development of novel vaccine adjuvants that can elicit potent mucosal immunity, as well as for immunomodulatory therapies for infectious and autoimmune diseases. The detailed methodologies provided in this guide aim to facilitate these future research and development endeavors.

References

Photolumazine I: A Non-Enzymatic Metabolite of the Riboflavin Pathway and a Key Modulator of MAIT Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Photolumazine I, a fluorescent heterocyclic compound that has garnered significant interest in the scientific community. Although not a direct enzymatic product, this compound is a notable metabolite derived from an intermediate of the microbial riboflavin (B1680620) (vitamin B2) biosynthesis pathway. Its primary significance lies in its potent ability to activate Mucosal-Associated Invariant T (MAIT) cells, a unique class of innate-like T cells involved in host defense against pathogens. This document details the biosynthesis of its precursor, its non-enzymatic formation, its role in immunology, and provides detailed experimental protocols for its study, including synthesis, detection, and functional analysis. The information presented herein is intended to be a valuable resource for researchers in immunology, microbiology, and drug development seeking to understand and harness the therapeutic potential of MAIT cell agonists.

Introduction

The riboflavin biosynthesis pathway, essential for most bacteria and fungi, produces the vital flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). Intermediates of this pathway have been identified as key ligands for the major histocompatibility complex (MHC) class I-related protein 1 (MR1), which presents these antigens to MAIT cells. This compound is a ribityllumazine derivative that arises from the non-enzymatic reaction of 5-amino-6-D-ribitylaminouracil (5-A-RU), a key intermediate in the riboflavin pathway[1][2]. The formation and potent bioactivity of this compound and related compounds have opened new avenues for understanding host-pathogen interactions and for the development of novel immunomodulatory therapeutics.

The Riboflavin Biosynthesis Pathway and the Origin of this compound

The biosynthesis of riboflavin begins with guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. A series of enzymatic reactions leads to the formation of the key precursor for this compound, 5-amino-6-D-ribitylaminouracil (5-A-RU)[2].

Enzymatic Formation of 5-Amino-6-D-ribitylaminouracil (5-A-RU)

The formation of 5-A-RU is a multi-step process catalyzed by a series of enzymes. The pathway is initiated by GTP cyclohydrolase II, which converts GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate. Subsequent enzymatic steps involving a deaminase, a reductase, and a phosphatase lead to the production of 5-A-RU.

Riboflavin_Pathway_to_5ARU GTP Guanosine Triphosphate (GTP) Intermediate1 2,5-diamino-6-ribosylamino- 4(3H)-pyrimidinone 5'-phosphate GTP->Intermediate1 GTP cyclohydrolase II Intermediate2 5-amino-6-ribosylamino- 2,4(1H,3H)-pyrimidinedione 5'-phosphate Intermediate1->Intermediate2 Deaminase Intermediate3 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione 5'-phosphate Intermediate2->Intermediate3 Reductase Five_ARU 5-amino-6-D-ribitylaminouracil (5-A-RU) Intermediate3->Five_ARU Phosphatase

Figure 1. Enzymatic synthesis of 5-amino-6-D-ribitylaminouracil (5-A-RU).
Non-Enzymatic Formation of this compound

This compound is not formed through direct enzymatic action but rather through a non-enzymatic condensation reaction between 5-A-RU and a dicarbonyl species. While the exact endogenous dicarbonyl species that reacts with 5-A-RU to form this compound in vivo is not definitively established, it is understood to be a spontaneous chemical reaction[3][4]. This highlights a fascinating aspect of metabolic pathways where highly reactive intermediates can give rise to novel bioactive molecules without direct enzymatic control. Other related photolumazines, such as Photolumazine III and V, are also formed from 5-A-RU reacting with different small molecules, indicating a divergent non-enzymatic synthesis of a family of immunologically active compounds.

Photolumazine_Formation Five_ARU 5-amino-6-D-ribitylaminouracil (5-A-RU) Photolumazine_I This compound Five_ARU->Photolumazine_I Non-enzymatic condensation Other_Photolumazines Photolumazine III, V, etc. Five_ARU->Other_Photolumazines Non-enzymatic reaction Dicarbonyl Dicarbonyl Species Dicarbonyl->Photolumazine_I Other_Reactants Other Small Molecules Other_Reactants->Other_Photolumazines

Figure 2. Non-enzymatic formation of this compound and related compounds.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the concentrations of this compound in various microorganisms or under different culture conditions. The transient and non-enzymatic nature of its formation makes such quantification challenging. Future research employing targeted LC-MS/MS-based metabolomics is needed to establish the physiological concentrations of this compound in different biological contexts.

Table 1: Quantitative Analysis of this compound

Biological Source Condition Concentration Method of Quantification Reference

| Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, detection, and functional analysis of this compound.

Chemical Synthesis and Purification of this compound

This protocol describes a representative method for the chemical synthesis of photolumazines from 5-A-RU. The specific dicarbonyl reactant for this compound would need to be used; for the purpose of this general protocol, a generic dicarbonyl is mentioned. Purification is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • 5-amino-6-D-ribitylaminouracil (5-A-RU) hydrochloride

  • Appropriate dicarbonyl compound (e.g., a derivative of α-ketoglutarate for this compound)

  • Dimethylformamide (DMF)

  • Nuclease-free water

  • Reversed-phase HPLC system with a C18 column (e.g., Waters Atlantis T3)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Lyophilizer

Protocol:

  • Reaction Setup:

    • Dissolve 5-A-RU hydrochloride in nuclease-free water to a final concentration of ~4.5 mM.

    • Dissolve the dicarbonyl compound in DMF to a final concentration of ~180 mM.

    • Combine the two solutions. The reaction can be heated to accelerate the condensation.

  • Reaction Monitoring:

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or by periodically analyzing small aliquots by LC-MS.

  • Purification by RP-HPLC:

    • Filter the reaction mixture through a 0.22 µm syringe filter.

    • Inject the filtered solution onto a semi-preparative C18 HPLC column.

    • Use a linear gradient of mobile phase A (water with 0.1% FA) and mobile phase B (acetonitrile with 0.1% FA). A typical gradient might be 10-40% B over 20 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm and 330 nm) and collect fractions corresponding to the this compound peak.

  • Verification and Lyophilization:

    • Analyze the collected fractions by LC-MS to confirm the mass of this compound.

    • Pool the pure fractions and lyophilize to obtain the purified compound as a solid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Reactants 5-A-RU + Dicarbonyl Reaction Condensation Reaction Reactants->Reaction Filtration Filtration Reaction->Filtration HPLC RP-HPLC Filtration->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection LCMS_Verification LC-MS Verification Fraction_Collection->LCMS_Verification Lyophilization Lyophilization LCMS_Verification->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Figure 3. Workflow for the synthesis and purification of this compound.
Detection and Quantification by LC-MS/MS

This protocol outlines a general method for the detection and relative quantification of this compound in bacterial culture supernatants using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For absolute quantification, a stable isotope-labeled internal standard would be required.

Materials:

  • Bacterial culture supernatant

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727) (MeOH), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Nuclease-free water

  • LC-MS/MS system with an electrospray ionization (ESI) source

Protocol:

  • Sample Preparation (Solid-Phase Extraction):

    • Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute this compound and other hydrophobic molecules with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10-15 minutes).

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

      • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard. As a starting point for method development, one would perform a full scan and product ion scan to identify the parent ion and characteristic fragment ions.

      • Example MRM parameter table (hypothetical for this compound):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
(Internal Standard)To be determinedTo be determinedTo be determined
  • Data Analysis:

    • Integrate the peak areas of the MRM transitions for this compound.

    • For relative quantification, compare the peak areas between different samples. For absolute quantification, use a calibration curve generated with a pure standard and an internal standard.

MAIT Cell Activation Assay (ELISpot)

This protocol describes an Enzyme-Linked Immunospot (ELISpot) assay to measure the activation of MAIT cells in response to this compound, by quantifying the number of interferon-gamma (IFN-γ) secreting cells.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Human peripheral blood mononuclear cells (PBMCs) or isolated MAIT cells

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • This compound

  • Positive control (e.g., PHA or anti-CD3/CD28 beads)

  • Negative control (vehicle, e.g., DMSO or PBS)

  • ELISpot reader

Protocol:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash 5 times with sterile PBS.

    • Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate to remove unbound capture antibody and block with RPMI-1640 + 10% FBS for at least 2 hours at 37°C.

    • Prepare a single-cell suspension of PBMCs or isolated MAIT cells in culture medium.

    • Add cells to the wells (e.g., 2.5 x 10^5 PBMCs/well).

    • Add this compound to the appropriate wells at various concentrations. Include positive and negative controls.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the wells to remove cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the wells and add streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) and incubate for 1 hour at room temperature.

    • Wash the wells and add the substrate (e.g., BCIP/NBT).

  • Spot Development and Analysis:

    • Monitor the development of spots (typically 5-30 minutes).

    • Stop the reaction by washing thoroughly with tap water.

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_stimulation Cell Stimulation cluster_detection Detection cluster_analysis Analysis Coat_Plate Coat with Capture Ab Block_Plate Block Plate Coat_Plate->Block_Plate Add_Cells Add MAIT Cells/ PBMCs Block_Plate->Add_Cells Add_Antigen Add this compound & Controls Add_Cells->Add_Antigen Incubate Incubate (18-24h) Add_Antigen->Incubate Add_Detection_Ab Add Detection Ab Incubate->Add_Detection_Ab Add_Enzyme_Conj Add Streptavidin- Enzyme Add_Detection_Ab->Add_Enzyme_Conj Add_Substrate Add Substrate Add_Enzyme_Conj->Add_Substrate Develop_Spots Develop Spots Add_Substrate->Develop_Spots Stop_Reaction Stop & Dry Develop_Spots->Stop_Reaction Count_Spots Count Spots Stop_Reaction->Count_Spots

References

An In-depth Technical Guide to Photolumazine I and MAIT Cells for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immune surveillance, particularly at mucosal surfaces.[1][2] Unlike conventional T cells that recognize peptide antigens presented by Major Histocompatibility Complex (MHC) molecules, MAIT cells are activated by small organic molecules derived from the microbial riboflavin (B1680620) (vitamin B2) synthesis pathway.[1][2] These antigens are presented by the non-polymorphic, MHC class I-related molecule, MR1.[1][2] One such recently identified class of potent MAIT cell agonists is the photolumazine family of compounds, with Photolumazine I being a key example. This guide provides a comprehensive overview of this compound, the biology of MAIT cells, their activation pathways, and detailed experimental protocols for their study, aimed at researchers, scientists, and professionals in drug development.

This compound and other MR1 Ligands

Photolumazines are a class of ribityllumazine compounds produced by various bacteria and fungi that act as potent agonists for MAIT cells.[3] this compound, along with other related molecules like Photolumazine III and Photolumazine V, has been identified as a natural ligand for MR1.[3][4][5] The binding of these ligands to MR1 is a critical first step in the activation of MAIT cells. While the precise binding affinity of this compound for MR1 has not been extensively quantified in publicly available literature, the potency of related ribityllumazine analogs in activating MAIT cells has been measured, with EC50 values in the nanomolar range, suggesting a high-affinity interaction.[6][7]

MAIT Cell Biology

MAIT cells are characterized by a semi-invariant T cell receptor (TCR) α-chain (Vα7.2-Jα33 in humans) paired with a limited repertoire of β-chains.[1][2] They are abundant in the liver, peripheral blood, and mucosal tissues, positioning them as first responders to microbial incursions. Upon activation, MAIT cells rapidly exert their effector functions, including the secretion of pro-inflammatory cytokines and cytotoxic activity against infected cells.[8]

Data Presentation: Quantitative Aspects of MAIT Cell Activation

The activation of MAIT cells by MR1 ligands like this compound leads to a robust and rapid effector response. The following tables summarize the quantitative data on MAIT cell activation, based on studies of analogous ribityllumazine compounds and typical responses to potent agonists.

Table 1: Potency of Ribityllumazine Analogs in MAIT Cell Activation

CompoundCell-Based AssayEC50 (nM)Reference
Ribityllumazine Analog 4Co-culture with APCs and MAIT cell line18.8[6]
Ribityllumazine Analog 19Co-culture with APCs and MAIT cell line16.8[6]
JYM72Co-culture with APCs and MAIT cell line50.3[6]
RL-7-MeCo-culture with APCs and MAIT cell line183[6]

Table 2: Cytokine Production by Human MAIT Cells Upon TCR-dependent Activation

CytokineMethod of DetectionPercentage of Positive Cells (Range)Key References
IFN-γIntracellular Staining (Flow Cytometry)20 - 80%[9][10]
TNF-αIntracellular Staining (Flow Cytometry)15 - 70%[9][10]
IL-17AIntracellular Staining (Flow Cytometry)5 - 30% (in specific subsets)[11][12][13]
IL-13Intracellular Staining (Flow Cytometry)Variable, increased with chronic stimulation[7]

Signaling Pathways in MAIT Cells

MAIT cell activation can occur through two primary pathways: TCR-dependent and TCR-independent (cytokine-mediated) mechanisms.

TCR-Dependent Activation

This pathway is initiated by the recognition of an MR1-antigen complex, such as MR1-Photolumazine I, by the MAIT cell TCR. This interaction, along with co-stimulatory signals, triggers a downstream signaling cascade leading to cytokine production and cytotoxicity.

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_MAIT MAIT Cell MR1_PLI MR1-Photolumazine I Complex TCR MAIT TCR MR1_PLI->TCR Antigen Recognition CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Co-stimulation Downstream Downstream Signaling (LAT, SLP-76, ZAP-70) TCR->Downstream CD28->Downstream LFA1 LFA-1 Transcription Transcription Factors (NF-κB, AP-1, NFAT) Downstream->Transcription Effector Effector Functions Transcription->Effector Cytokine_Signaling cluster_APC APC (e.g., Macrophage) cluster_MAIT MAIT Cell PAMPs Viral PAMPs PRR PRR (e.g., TLR) PAMPs->PRR IL12 IL-12 PRR->IL12 IL18 IL-18 PRR->IL18 IL12R IL-12R IL12->IL12R IL18R IL-18R IL18->IL18R STAT4 STAT4 IL12R->STAT4 NFkB NF-κB IL18R->NFkB Effector_Cytokine Effector Functions (IFN-γ production) STAT4->Effector_Cytokine NFkB->Effector_Cytokine Experimental_Workflow cluster_Readouts Functional Readouts Sample Human Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Sample->PBMC_Isolation MAIT_Isolation MAIT Cell Isolation/Enrichment (FACS or MACS) PBMC_Isolation->MAIT_Isolation Activation_Assay In Vitro Activation Assay (Co-culture) MAIT_Isolation->Activation_Assay Antigen_Prep Antigen Preparation (this compound) APC_Loading APC Loading Antigen_Prep->APC_Loading APC_Loading->Activation_Assay Data_Acquisition Data Acquisition Activation_Assay->Data_Acquisition Flow Flow Cytometry (Activation Markers, Cytokines) Data_Acquisition->Flow ELISA ELISA/Luminex (Secreted Cytokines) Data_Acquisition->ELISA Cytotoxicity Cytotoxicity Assay Data_Acquisition->Cytotoxicity Data_Analysis Data Analysis and Interpretation Flow->Data_Analysis ELISA->Data_Analysis Cytotoxicity->Data_Analysis

References

Natural Sources of Photolumazine I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photolumazine I, a metabolite in the riboflavin (B1680620) biosynthesis pathway, has garnered significant interest as a microbial-derived ligand for Mucosal-Associated Invariant T (MAIT) cells. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and methodologies for its study. While specific protocols for the preparative isolation and quantification of this compound are not extensively detailed in current literature, this document outlines generalized experimental procedures based on established methods for related compounds. This guide aims to serve as a foundational resource for researchers investigating the immunological activity of this compound and its potential applications in drug development.

Introduction to this compound

This compound is a ribityllumazine derivative identified as a natural product of microbial metabolism. Its chemical structure is 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine.[1] This molecule is an intermediate in the biosynthesis of riboflavin (Vitamin B2) in a wide range of bacteria and fungi.[1] The significance of this compound in biomedical research lies in its ability to be presented by the non-classical MHC class I-related molecule, MR1, leading to the activation of MAIT cells. This interaction underscores its potential role in modulating immune responses to microbial infections.

Natural Sources of this compound

This compound is produced by various bacteria that possess the riboflavin synthesis pathway. Notably, it has been identified in cultures of:

  • Escherichia coli [1]

  • Mycobacterium smegmatis [1]

These microorganisms synthesize this compound as a part of their normal metabolic processes. The compound is expected to be present in the bacterial cells and the surrounding culture medium.

Biosynthesis of this compound

This compound is an intermediate product in the broader biosynthetic pathway of riboflavin. This pathway commences with guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. A series of enzymatic reactions leads to the formation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, a key precursor. The specific step leading to this compound involves the condensation of this pyrimidinedione with a four-carbon unit.

Below is a diagram illustrating the key stages of the riboflavin biosynthesis pathway, highlighting the position of ribityllumazine intermediates like this compound.

Riboflavin_Biosynthesis Simplified Riboflavin Biosynthesis Pathway GTP GTP Precursor_1 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->Precursor_1 Ribulose_5P Ribulose 5-phosphate Four_Carbon_Unit Four-carbon unit (from Ribulose 5-phosphate pathway) Ribulose_5P->Four_Carbon_Unit Photolumazine_I This compound (and other ribityllumazines) Precursor_1->Photolumazine_I Four_Carbon_Unit->Photolumazine_I Riboflavin Riboflavin Photolumazine_I->Riboflavin

Caption: Simplified biosynthetic pathway of riboflavin, indicating the formation of this compound.

Quantitative Data

CompoundProducing OrganismReported Yield/ConcentrationAnalytical MethodReference
This compoundEscherichia coliNot reportedLC-MS/MS[1]
This compoundMycobacterium smegmatisNot reportedLC-MS/MS

Future research is necessary to establish optimized culture conditions and analytical methods for the precise quantification of this compound in various microbial sources.

Experimental Protocols

While a specific, validated protocol for the preparative isolation of this compound has not been published, the following sections outline generalized methodologies for the cultivation of producing organisms and a hypothetical purification strategy based on the known chemistry of related pteridine (B1203161) compounds.

Cultivation of Producing Microorganisms

Mycobacterium smegmatis can be cultured in Middlebrook 7H9 medium supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase). Cultures are typically grown at 37°C with shaking.

Escherichia coli can be grown in standard Luria-Bertani (LB) broth at 37°C with shaking.

The workflow for producing and identifying this compound in a research context is depicted below.

Experimental_Workflow Workflow for Production and Identification of this compound cluster_production Production cluster_extraction Extraction cluster_analysis Analysis Culture Bacterial Culture (e.g., M. smegmatis) Incubation Incubation (37°C, shaking) Culture->Incubation Harvest Harvest Cells and Supernatant Incubation->Harvest Lysis Cell Lysis (e.g., sonication) Harvest->Lysis Extraction Solvent Extraction Lysis->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Identification Structural Identification (e.g., LC-MS/MS, NMR) Purification->Identification

Caption: General experimental workflow for the production and identification of this compound.

Generalized Protocol for Isolation and Purification

This protocol is a hypothetical procedure for the preparative isolation of this compound and would require optimization.

1. Culture Growth and Harvest:

  • Grow a large-volume culture of M. smegmatis or E. coli to the late logarithmic or early stationary phase.
  • Separate the bacterial cells from the culture medium by centrifugation. The supernatant can be processed separately as this compound may be secreted.

2. Extraction:

  • For the cell pellet, resuspend in a suitable buffer and lyse the cells using methods such as sonication or French press.
  • Extract the cell lysate and the culture supernatant with a polar organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and extract small molecules.
  • Centrifuge to remove precipitated material and collect the solvent extract.

3. Preliminary Purification:

  • Concentrate the extract under reduced pressure.
  • The crude extract can be subjected to solid-phase extraction (SPE) using a C18 cartridge to remove highly nonpolar and very polar impurities.

4. Chromatographic Purification:

  • Further purify the sample using reversed-phase high-performance liquid chromatography (HPLC).
  • A C18 column is suitable, with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.
  • Monitor the elution profile using a UV detector, as pteridines typically absorb UV light.
  • Collect fractions corresponding to the peaks of interest.

5. Analysis and Characterization:

  • Analyze the collected fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the fraction containing this compound based on its mass-to-charge ratio.
  • For structural confirmation, pooled and purified fractions can be analyzed by nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is a naturally occurring microbial metabolite with important immunological properties. While its presence in bacteria like E. coli and M. smegmatis is established, further research is needed to develop robust protocols for its large-scale isolation and to quantify its production. The methodologies and information presented in this guide provide a starting point for researchers aiming to explore the biology of this compound and its potential as a modulator of the human immune system.

References

An In-depth Technical Guide to the Chemical Properties of 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine, also referred to as 6-(2-carboxyethyl)-7-oxo-8-ribityllumazine, is a synthetic pteridine (B1203161) derivative of significant interest in the study of riboflavin (B1680620) (Vitamin B2) biosynthesis. As a substrate analog of 6,7-dimethyl-8-ribityllumazine (B135004), it serves as a valuable tool for investigating the mechanism of riboflavin synthase, a key enzyme in this essential metabolic pathway. Its ability to act as an inhibitor of this enzyme makes it a scaffold of interest for the development of novel antimicrobial agents, particularly against pathogens that rely on endogenous riboflavin production. This document provides a comprehensive overview of its chemical properties, synthesis, and its interaction with key enzymes in the riboflavin pathway.

Chemical Properties and Structure

6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine belongs to the lumazine (B192210) class of compounds, which are pteridine derivatives. The core structure consists of a pyrimido[4,5-b]pyrazine ring system. Key structural features include a ribityl group attached at the N-8 position, a hydroxyl group at C-7 (which exists in tautomeric equilibrium with a keto group, hence the "7-oxo" nomenclature), and a 2-carboxyethyl side chain at the C-6 position. This carboxyethyl group is crucial for its function as a substrate analog and inhibitor.

Table 1: Physicochemical Properties of Related Lumazine Compounds

PropertyValue (for 6,7-dimethyl-8-ribityllumazine)Reference
Molecular Formula C₁₃H₁₈N₄O₆[1]
Average Mass 326.3052 Da[1]
UV-Vis Absorption Maxima (pH 6.9) ~260 nm, ~410 nm[2]

Note: The UV-Vis absorption spectra of lumazine derivatives are pH-dependent.

Role in Riboflavin Biosynthesis Pathway

6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine functions as a substrate analog inhibitor of riboflavin synthase.[3] This enzyme catalyzes the final step in riboflavin biosynthesis: the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.[3] By mimicking the natural substrate, the title compound can bind to the active site of riboflavin synthase, thereby inhibiting its catalytic activity. The presence of the carboxyethyl group instead of the two methyl groups of the natural substrate is key to its inhibitory action. Molecular modeling suggests that the active site of E. coli riboflavin synthase can accommodate two molecules of this inhibitor.

Riboflavin_Biosynthesis_Inhibition cluster_pathway Riboflavin Biosynthesis Pathway cluster_lumazine_synthase Lumazine Synthase cluster_inhibition Mechanism of Inhibition GTP GTP ARAP 5-Amino-6- ribitylamino-2,4 (1H,3H)-pyrimidinedione GTP->ARAP Multiple Steps Lumazine 6,7-Dimethyl-8- ribityllumazine ARAP->Lumazine ARAP->ls_point DHBP 3,4-Dihydroxy-2- butanone 4-phosphate DHBP->Lumazine DHBP->ls_point Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin Synthase ls_point->Lumazine Inhibitor 6-(2-carboxyethyl)-7-hydroxy- 8-ribityllumazine RS_complex Riboflavin Synthase- Inhibitor Complex (Inactive) Inhibitor->RS_complex Binds to active site Riboflavin_Synthase_node Riboflavin Synthase Riboflavin_Synthase_node->RS_complex

Caption: Inhibition of Riboflavin Synthase

Experimental Protocols

Synthesis of 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine

The synthesis of 6-(2-carboxyethyl)-7-oxo-8-ribityllumazine has been described by Cushman et al. (2002). The general scheme involves the condensation of 5-amino-6-(D-ribitylamino)uracil with an α-keto ester. The following is a representative protocol based on their work.

Workflow for Synthesis

Synthesis_Workflow Reactant1 5-Amino-6-(D-ribitylamino)uracil Reaction Condensation Reaction (e.g., in Acetic Acid) Reactant1->Reaction Reactant2 Diethyl 2-oxoglutarate Reactant2->Reaction Intermediate Ester Intermediate Reaction->Intermediate Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Product 6-(2-carboxyethyl)-7-hydroxy- 8-ribityllumazine Hydrolysis->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Synthesis workflow for the target compound.

Detailed Methodology:

  • Condensation: 5-Amino-6-(D-ribitylamino)uracil is reacted with diethyl 2-oxoglutarate. The reaction is typically carried out in a suitable solvent such as glacial acetic acid and may require heating.

  • Formation of the Ester Intermediate: This condensation reaction forms the lumazine ring structure with an ethyl ester group on the C-6 side chain.

  • Hydrolysis: The resulting ester intermediate is then subjected to alkaline hydrolysis, for example, using sodium hydroxide, to convert the ethyl ester to the corresponding carboxylic acid.

  • Purification: The final product is purified using standard techniques such as column chromatography to yield the desired 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine.

Note: The specific reaction conditions, such as temperature, reaction time, and purification methods, should be optimized based on the detailed procedures outlined in the primary literature.

Characterization

Characterization of the synthesized compound would typically involve:

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • UV-Visible Spectroscopy: To determine its absorption spectrum, which is characteristic of the lumazine chromophore. The spectra of related compounds show characteristic peaks that are sensitive to pH changes.

Biochemical Interactions and Data

The primary biochemical interaction of note is the binding of 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine to riboflavin synthase. The crystal structure of this compound in complex with riboflavin synthase from Schizosaccharomyces pombe has been determined at 2.1 Å resolution, providing detailed insights into its binding mode.

Table 2: Inhibition Data for 6-Carboxyalkyl-7-oxo-8-ribityllumazine Derivatives against Riboflavin Synthase

Compound (Side Chain at C-6)Enzyme SourceInhibition DataReference
3'-carboxypropylE. coli & B. subtilisMaximum activity in the series
2'-carboxyethylE. coli & B. subtilisActive, but less than 3'-carboxypropyl

Note: The original study by Cushman et al. (2002) provides a comparative analysis of the inhibitory activities of a series of 6-carboxyalkyl derivatives. The 3'-carboxypropyl derivative was found to be the most potent in their series.

Conclusion and Future Directions

6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine is a well-characterized tool compound for the study of riboflavin biosynthesis. Its role as a competitive inhibitor of riboflavin synthase, supported by structural data from X-ray crystallography, makes it a valuable molecular probe. For drug development professionals, this compound and its derivatives represent a promising starting point for the design of novel antibiotics targeting the riboflavin pathway, which is essential for many pathogenic bacteria but absent in humans. Future research could focus on optimizing the side chain at the C-6 position to enhance inhibitory potency and selectivity, as well as on developing detailed pharmacokinetic and pharmacodynamic profiles of lead compounds.

References

Methodological & Application

Chemical Synthesis of Photolumazine I: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. These metabolites are primarily derivatives of the riboflavin (B1680620) (vitamin B2) biosynthesis pathway. Photolumazine I has been identified as one such metabolite, capable of weakly activating MAIT cells. The availability of pure, chemically synthesized this compound is crucial for detailed immunological studies, including understanding the nuances of MAIT cell activation, TCR-ligand interactions, and for exploring its potential as a modulator of the immune response. This document provides a detailed, albeit proposed, protocol for the chemical synthesis of this compound, based on the known chemistry of its precursors and related analogs.

Data Presentation

Table 1: Reagents for the Synthesis of 5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl)

ReagentChemical FormulaMolecular Weight ( g/mol )QuantitySupplier (Example)
5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dioneC₉H₁₃N₅O₈319.23100 mg (0.313 mmol)Sigma-Aldrich
2N Potassium HydroxideKOH56.112 dropsFisher Scientific
Sodium HydrosulfiteNa₂S₂O₄174.11341 mg (1.96 mmol)Acros Organics
Water (HPLC Grade)H₂O18.024 mLVWR
1N Hydrochloric AcidHCl36.460.18 mLJ.T. Baker

Table 2: Proposed Reagents for the Synthesis of this compound

ReagentChemical FormulaMolecular Weight ( g/mol )Molar Ratio (relative to 5-A-RU·HCl)
5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl)C₉H₁₆ClN₅O₆313.711
α-Ketoglutaric acidC₅H₆O₅146.101.2
Sodium Acetate (B1210297)C₂H₃NaO₂82.032
Acetic AcidC₂H₄O₂60.05As solvent
MethanolCH₄O32.04For purification

Table 3: Expected Characterization Data for this compound

AnalysisExpected Result
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₄H₁₉N₅O₉ [M+H]⁺, observed m/z consistent with this formula.
¹H NMR Peaks corresponding to the ribityl chain, the pyrimidinedione ring, and the carboxyethyl side chain.
¹³C NMR Resonances for all carbon atoms in the structure.
Purity (HPLC) >95%

Experimental Protocols

Synthesis of 5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl)

This protocol is adapted from a previously reported method.[1][2][3]

  • Dissolution: To a solution of 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione (100 mg, 0.313 mmol) in water (4 mL), add 2 drops of 2N aqueous KOH.

  • Reduction: Add sodium hydrosulfite (341 mg, 1.96 mmol). The light-yellow solution should turn colorless within 20 minutes, and a white precipitate may form.

  • Monitoring: Monitor the reaction by HPLC-MS until the starting material is consumed (approximately 1 hour).

  • Purification: Purify the mixture via reverse-phase chromatography.

  • Salt Formation: To the combined fractions containing the product, add 0.18 mL of 1N HCl.

  • Isolation: Concentrate the solution to obtain 5-A-RU·HCl as a solid.

Proposed Synthesis of this compound

This proposed protocol is based on the general condensation reaction used to synthesize other photolumazine derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve 5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl) (1 equivalent) and α-ketoglutaric acid (1.2 equivalents) in glacial acetic acid.

  • Base Addition: Add sodium acetate (2 equivalents) to the mixture to neutralize the HCl salt and facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction if necessary.

  • Workup: After the reaction is complete, remove the acetic acid under reduced pressure.

  • Purification: The crude product can be purified by preparative reverse-phase HPLC using a water/methanol gradient containing a small amount of formic acid or acetic acid to improve peak shape and solubility.

  • Characterization: Lyophilize the pure fractions to obtain this compound as a solid. Characterize the final product by HRMS, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.

Mandatory Visualization

Chemical_Synthesis_of_Photolumazine_I cluster_precursor1 Synthesis of 5-A-RU·HCl cluster_precursor2 Precursor 2 cluster_final_reaction Proposed Synthesis of this compound start1 5-Nitro-6-ribitylaminouracil reagent1 Sodium Hydrosulfite, KOH start1->reagent1 product1 5-amino-6-D-ribitylaminouracil (5-A-RU) reagent1->product1 reagent2 HCl product1->reagent2 final_product1 5-A-RU·HCl reagent2->final_product1 reaction Condensation Reaction (Acetic Acid, NaOAc) final_product1->reaction start2 α-Ketoglutaric acid start2->reaction final_product This compound reaction->final_product

Caption: Proposed synthetic workflow for this compound.

MAIT_Cell_Activation_Pathway cluster_antigen_presentation Antigen Presentation cluster_mait_cell_activation MAIT Cell Activation PLI This compound APC Antigen Presenting Cell (APC) PLI->APC MR1 MR1 Molecule APC->MR1 Uptake & Processing MR1_PLI MR1-PLI Complex MR1->MR1_PLI Binding MR1_PLI->APC Surface Expression TCR TCR MR1_PLI->TCR Recognition MAIT_Cell MAIT Cell Activation MAIT Cell Activation MAIT_Cell->Activation TCR->MAIT_Cell Cytokine_Release Cytokine Release (IFN-γ, TNF-α) Activation->Cytokine_Release Cytotoxicity Cytotoxic Activity Activation->Cytotoxicity

Caption: MAIT cell activation by this compound.

References

Application Notes and Protocols for the Isolation of Photolumazine I from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the isolation and purification of Photolumazine I from bacterial cultures, specifically Mycobacterium smegmatis. The protocols outlined below cover the entire workflow from bacterial cultivation to the purification and quantification of the target compound.

Introduction

This compound, also known as 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine, is a naturally occurring pteridine (B1203161) derivative produced by several bacterial species, including Mycobacterium smegmatis. As a metabolite of the riboflavin (B1680620) (vitamin B2) biosynthesis pathway, this compound is of significant interest to researchers studying host-pathogen interactions, particularly its role as a ligand for the major histocompatibility complex class I-related protein (MR1) and the subsequent activation of Mucosal-Associated Invariant T (MAIT) cells. The ability to isolate and purify this compound is crucial for in-depth functional studies and potential therapeutic applications.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₄H₁₈N₄O₇N/A
Molecular Weight 354.32 g/mol N/A
UV-Vis Absorption Maxima (λmax) ~260 nm, ~390 nmInferred from similar pteridine compounds
Molar Extinction Coefficient (ε) Data not availableN/A
Fluorescence Emission Maximum Data not availableN/A
Fluorescence Quantum Yield (ΦF) Data not availableN/A
Typical Yield from Culture Data not availableN/A

Experimental Protocols

This section details the step-by-step methodologies for the cultivation of Mycobacterium smegmatis, followed by the extraction and purification of this compound.

Protocol 1: Cultivation of Mycobacterium smegmatis for this compound Production

This protocol describes the culture of Mycobacterium smegmatis mc²155, a commonly used strain for producing this compound and other riboflavin-related metabolites.

Materials:

  • Mycobacterium smegmatis mc²155 glycerol (B35011) stock

  • Middlebrook 7H9 broth base

  • Glycerol

  • Tween 80

  • Albumin-Dextrose-Catalase (ADC) enrichment

  • Sterile culture flasks (baffled flasks are recommended for improved aeration)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare the Culture Medium: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement the broth with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC enrichment.[1]

  • Inoculation: From a frozen glycerol stock of M. smegmatis mc²155, streak for isolation on a Middlebrook 7H10 agar (B569324) plate and incubate at 37°C for 3-4 days until single colonies are visible.

  • Starter Culture: Inoculate a single colony into a 10 mL tube containing the supplemented 7H9 broth. Incubate at 37°C with shaking at 150-200 rpm for 24-48 hours, or until the culture becomes turbid.

  • Production Culture: Inoculate a larger volume of supplemented 7H9 broth (e.g., 1 L in a 2.8 L baffled flask) with the starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Incubation for Production: Incubate the production culture at 37°C with shaking at 150-200 rpm. To optimize for secondary metabolite production, grow the culture to the stationary phase (typically 48-72 hours). For enhanced production of riboflavin-related metabolites, continue shaking for an additional 24 hours after reaching stationary phase.[1]

  • Harvesting: After incubation, harvest the bacterial cells and supernatant by centrifugation at 10,000 x g for 20 minutes at 4°C. The supernatant contains the secreted this compound.

Protocol 2: Extraction and Initial Purification of this compound

This protocol describes the initial steps to extract and concentrate this compound from the bacterial culture supernatant.

Materials:

  • M. smegmatis culture supernatant (from Protocol 1)

  • 0.22 µm sterile filter units

  • Amicon centrifugal filter units (e.g., 3 kDa molecular weight cutoff) or equivalent tangential flow filtration system

  • Florisil (magnesium silicate) solid-phase extraction (SPE) cartridges or loose resin

  • HPLC-grade water

  • Organic solvents for elution (e.g., methanol (B129727), acetonitrile)

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Clarification of Supernatant: Carefully decant the supernatant from the bacterial pellet. To remove any remaining cells and debris, filter the supernatant through a 0.22 µm sterile filter.

  • Concentration (Optional but Recommended): To reduce the volume and concentrate the metabolites, use a centrifugal filter unit with a low molecular weight cutoff (e.g., 3 kDa) or a tangential flow filtration system. This step helps to remove larger molecules and concentrate the smaller metabolites, including this compound.[1]

  • Florisil Enrichment:

    • Pack a column with Florisil resin and equilibrate it with HPLC-grade water.

    • Load the clarified (and optionally concentrated) supernatant onto the Florisil column.[1]

    • Wash the column with several column volumes of HPLC-grade water to remove unbound impurities.

    • Elute the riboflavin-related metabolites, including this compound, with an appropriate organic solvent or a gradient of increasing organic solvent concentration (e.g., a stepwise gradient of methanol or acetonitrile (B52724) in water). The optimal elution conditions should be determined empirically.

  • Solvent Evaporation: Evaporate the solvent from the eluted fractions containing this compound using a rotary evaporator or a vacuum concentrator. Reconstitute the dried extract in a small volume of a suitable solvent for HPLC analysis (e.g., water with 0.1% formic acid).

Protocol 3: Purification of this compound by Reversed-Phase HPLC

This protocol outlines the final purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV-Vis or diode array detector

  • Reversed-phase C18 column (e.g., Waters Atlantis T3, 5 µm, 4.6 x 150 mm)

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid

  • Enriched this compound extract (from Protocol 2)

Procedure:

  • HPLC System Preparation: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A at a flow rate of 1 mL/min.

  • Sample Injection: Inject the reconstituted extract onto the HPLC column.

  • Chromatographic Separation: Separate the components using a linear gradient of Mobile Phase B. A suggested starting gradient is:

    • 5-20% B over 20 minutes

    • 20-95% B over 5 minutes

    • Hold at 95% B for 5 minutes

    • Return to 5% B over 1 minute and re-equilibrate for 9 minutes.

    • The gradient should be optimized based on the specific column and system to achieve the best resolution of this compound from other components.

  • Detection and Fraction Collection: Monitor the elution profile at wavelengths characteristic of pteridines (e.g., 260 nm and 390 nm). Collect the fractions corresponding to the peak of this compound.

  • Purity Assessment and Confirmation:

    • Re-inject a small aliquot of the collected fraction into the HPLC to assess its purity.

    • Confirm the identity of the purified compound as this compound using mass spectrometry (MS) to verify the expected molecular weight (m/z for [M+H]⁺ ≈ 355.12).

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for this compound, originating from the riboflavin synthesis intermediate, 5-amino-6-D-ribitylaminouracil (5-A-RU).

Photolumazine_I_Biosynthesis GTP GTP RibA2 RibA2 GTP->RibA2 Ribulose-5-phosphate Ribulose-5-phosphate Ribulose-5-phosphate->RibA2 DARPP 2,5-diamino-6- (5-phospho-D-ribosylamino)- pyrimidin-4(3H)-one RibA2->DARPP RibG RibG DARPP->RibG ArPP 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione- 5-phosphate RibG->ArPP Phosphatase Phosphatase ArPP->Phosphatase 5-A-RU 5-amino-6-D-ribitylaminouracil Phosphatase->5-A-RU Unknown_Enzyme Unknown Enzyme(s) or Non-enzymatic 5-A-RU->Unknown_Enzyme Alpha_ketoglutarate α-Ketoglutarate Alpha_ketoglutarate->Unknown_Enzyme Photolumazine_I This compound (6-(2-carboxyethyl)-7-hydroxy- 8-ribityllumazine) Unknown_Enzyme->Photolumazine_I

Caption: Proposed biosynthetic pathway of this compound from riboflavin precursors.

Experimental Workflow for this compound Isolation

The diagram below outlines the complete experimental workflow for isolating this compound from a bacterial culture.

Photolumazine_I_Workflow cluster_culture Bacterial Cultivation cluster_extraction Extraction & Initial Purification cluster_purification Final Purification & Analysis Start Inoculate M. smegmatis Incubate Incubate at 37°C with shaking Start->Incubate Harvest Harvest by Centrifugation (10,000 x g, 20 min) Incubate->Harvest Supernatant Collect Supernatant Harvest->Supernatant Filter Sterile Filtration (0.22 µm) Supernatant->Filter Concentrate Concentration (Optional) Filter->Concentrate SPE Florisil SPE Concentrate->SPE Elute Elute with Organic Solvent SPE->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate HPLC Reversed-Phase HPLC Evaporate->HPLC Collect Collect this compound Fraction HPLC->Collect Analyze Purity Check (HPLC) & Identity Confirmation (MS) Collect->Analyze End Pure this compound Analyze->End

Caption: Experimental workflow for the isolation and purification of this compound.

References

Application Note: Purification of Ribityllumazine Compounds by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of ribityllumazine compounds using High-Performance Liquid Chromatography (HPLC). Ribityllumazine derivatives are crucial intermediates in the biosynthesis of riboflavin (B1680620) (Vitamin B2) and are of significant interest in biochemical and pharmaceutical research. The methods outlined below are designed to offer a starting point for developing robust purification strategies for these compounds.

Introduction

Ribityllumazine compounds, such as 6,7-dimethyl-8-ribityllumazine (B135004), are heterocyclic organic compounds that serve as direct precursors to riboflavin. The accurate isolation and purification of these molecules are essential for various applications, including enzymatic assays, structural biology, and as standards in metabolic studies. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and purification of these polar molecules from complex mixtures. This note details analytical and preparative RP-HPLC methods, as well as considerations for chiral separations.

Riboflavin Biosynthesis Pathway

The purification of ribityllumazine compounds is often a key step in studying the enzymes of the riboflavin biosynthesis pathway. The simplified pathway leading to the formation of riboflavin is illustrated below.

Riboflavin_Biosynthesis A 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione B 6,7-Dimethyl-8-ribityllumazine A->B Lumazine Synthase C Riboflavin B->C Riboflavin Synthase

Caption: Simplified Riboflavin Biosynthesis Pathway.

Experimental Protocols

Analytical Reversed-Phase HPLC for Purity Assessment

This protocol is intended for the analysis of the purity of a sample containing ribityllumazine compounds.

Methodology:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient is 5-95% B over 20 minutes. The gradient can be optimized based on the specific compound's retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis detector at 256 nm, 306 nm, or 412 nm. For 6,7-dimethyl-8-ribityllumazine, absorbance maxima are observed at these wavelengths at acidic pH[1]. Fluorescence detection can also be used for higher sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 5% Acetonitrile in water). Filter the sample through a 0.22 µm syringe filter before injection.

Preparative Reversed-Phase HPLC for Purification

This protocol outlines a general method for the purification of ribityllumazine compounds on a preparative scale.

Workflow for Preparative HPLC Purification:

Preparative_HPLC_Workflow A Crude Sample Preparation B Analytical Method Development & Optimization A->B C Scale-up to Preparative HPLC B->C D Fraction Collection C->D E Purity Analysis of Fractions D->E F Pooling of Pure Fractions E->F G Solvent Evaporation/Lyophilization F->G H Pure Compound G->H

Caption: General Workflow for Preparative HPLC Purification.

Methodology:

  • Column: A preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A shallow gradient based on the analytical separation is recommended to ensure good resolution. For example, if the compound of interest elutes at 30% B in the analytical run, a preparative gradient could be 20-40% B over 30 minutes.

  • Flow Rate: The flow rate should be scaled up from the analytical method. For a 21.2 mm ID column, a typical flow rate is 15-20 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV-Vis detector at a suitable wavelength (e.g., 256 nm).

  • Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent. The sample should be filtered to remove any particulate matter. The loading amount will depend on the column size and the separation efficiency.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Chiral HPLC for Enantiomeric Separation

For ribityllumazine compounds with stereocenters, chiral HPLC can be employed to separate enantiomers.

Methodology:

  • Column: A chiral stationary phase (CSP) column is required. The choice of the CSP will depend on the specific structure of the ribityllumazine compound.

  • Mobile Phase: Typically, a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a more polar modifier (e.g., isopropanol (B130326) or ethanol) is used. The ratio of these solvents is critical for achieving separation.

  • Flow Rate: A typical analytical flow rate is 0.5-1.0 mL/min.

  • Column Temperature: Ambient, but can be varied to optimize separation.

  • Detection: UV-Vis detector at a suitable wavelength.

  • Method Development: Method development for chiral separations often involves screening different CSPs and mobile phase compositions to find the optimal conditions for enantiomeric resolution.

Data Presentation

Quantitative data from purification runs should be summarized for clarity and comparison.

Table 1: Analytical HPLC Data for Purity Assessment of a Crude Sample of 6,7-dimethyl-8-ribityllumazine.

Peak No.Retention Time (min)Area (%)Identity
14.212.5Impurity 1
28.982.36,7-dimethyl-8-ribityllumazine
311.55.2Impurity 2

Table 2: Summary of a Preparative HPLC Purification of 6,7-dimethyl-8-ribityllumazine (Illustrative Data).

ParameterValue
Amount of Crude Loaded100 mg
Column Dimensions21.2 x 250 mm
Flow Rate18 mL/min
Total Run Time40 min
Purity of Pooled Fractions>98%
Recovered Yield75 mg
Recovery75%

Conclusion

The protocols described in this application note provide a robust starting point for the successful purification of ribityllumazine compounds by HPLC. Method optimization, particularly of the mobile phase gradient and sample loading, will be necessary to achieve the desired purity and yield for specific compounds and sample matrices. The use of analytical HPLC for purity assessment is crucial at all stages of the purification process. For chiral molecules, dedicated chiral separation methods must be developed.

References

Application Note: Mass Spectrometry-Based Analysis of Photolumazine I

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photolumazine I (PLI) is a microbial metabolite derived from the riboflavin (B1680620) synthesis pathway.[1] Like other related compounds such as Photolumazine V (PLV), it is recognized as a ligand for the major histocompatibility complex class I-related protein 1 (MR1).[1] This interaction allows MR1 to present the ligand to Mucosal-Associated Invariant T (MAIT) cells, playing a crucial role in the immune response to microbial infections.[1][2] The characterization and quantification of this compound are therefore essential for understanding MAIT cell activation and exploring its potential in immunology and drug development.

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the sensitive and specific detection of small molecules like this compound from complex biological matrices.[3] This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using LC-tandem mass spectrometry (LC-MS/MS), based on methodologies established for related photolumazine compounds.

Experimental Protocols

Sample Preparation: Ligand Elution from MR1

This protocol is adapted from methods used to capture ligands produced by Mycobacterium smegmatis in a eukaryotic expression system.

  • Co-culture and Protein Purification:

    • Express a soluble, single-chain MR1 construct in a suitable expression system (e.g., baculoviral expression in Hi5 insect cells).

    • Co-culture the expression system with M. smegmatis to allow for the loading of microbial ligands, including this compound, into the MR1 binding groove.

    • Purify the ligand-loaded MR1 protein using standard chromatography techniques.

  • Ligand Elution:

    • Denature the purified, ligand-loaded MR1 protein to release the bound this compound. This can be achieved by acid treatment (e.g., adding trifluoroacetic acid).

    • Separate the released small molecule ligands from the denatured protein using solid-phase extraction (SPE) or size-exclusion filtration.

    • Dry the eluted ligand fraction using a vacuum centrifuge.

    • Reconstitute the dried sample in an appropriate solvent (e.g., a mixture of water and acetonitrile (B52724) with formic acid) suitable for LC-MS/MS injection.

LC-MS/MS Analysis

The following parameters are based on the analysis of related photolumazine isomers and can be optimized for this compound.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument (e.g., AB Sciex TripleTOF 5600).

  • Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.

  • Software: Data acquisition and analysis software such as PeakView and Skyline for processing extracted ion chromatograms (XICs) and quantitative data.

Data Acquisition and Processing
  • Full Scan MS (TOF-MS):

    • Perform an initial full scan analysis to determine the accurate mass of the precursor ion for this compound.

    • Scan a mass range of m/z 200–500 Da.

  • Tandem MS (MS/MS):

    • Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation for the precursor ion of interest.

    • Alternatively, for targeted quantification, a multiple reaction monitoring (MRM) method can be developed once characteristic precursor-product ion transitions are identified.

  • Data Analysis:

    • Process the raw data files using appropriate software.

    • Generate Extracted Ion Chromatograms (XICs) using the accurate mass of the this compound precursor ion to confirm its presence and determine its retention time.

    • Analyze the MS/MS spectra to elucidate the fragmentation pattern and confirm the identity of the compound.

    • For quantitative analysis, calculate the area under the curve (AUC) for the corresponding XIC peak.

Data Presentation

Quantitative data should be organized for clarity and comparison. The tables below serve as templates for presenting results from targeted MS analysis and stability assays.

Table 1: LC-MS/MS Parameters for Targeted Analysis of this compound.

Parameter Value
Precursor Ion (m/z) To be determined
Product Ion 1 (Quantifier) To be determined
Product Ion 2 (Qualifier) To be determined
Ionization Mode Negative ESI
Source Voltage -2600 V
Collision Energy (CE) To be optimized

| Dwell Time | To be optimized |

Table 2: Example Data for this compound Stability Assay. This assay measures the stability of the compound over time at different temperatures, a key parameter in drug development.

Sample ID Temperature (°C) Time (hours) Area Under Curve (AUC) % Remaining
PLI-T0 4 0 1,500,000 100%
PLI-T1 4 24 1,485,000 99%
PLI-T2 21 24 1,425,000 95%

| PLI-T3 | 37 | 24 | 1,275,000 | 85% |

Visualizations

Diagrams created using Graphviz help visualize complex workflows and molecular relationships.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Co-culture & MR1 Purification p2 Ligand Elution from MR1 p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 p4 Sample Reconstitution p3->p4 a1 LC Separation p4->a1 Inject Sample a2 ESI Ionization (-ve mode) a1->a2 a3 Full Scan (TOF-MS) a2->a3 a4 Data-Dependent MS/MS a3->a4 d1 Generate Extracted Ion Chromatograms (XIC) a4->d1 d2 Analyze Fragmentation Spectra a4->d2 d3 Quantification (AUC) d1->d3 d2->d3

Caption: Experimental workflow for the analysis of this compound.

G parent This compound (Precursor Ion) frag1 Loss of Ribityl Side Chain parent->frag1 ion1 Product Ion A (Lumazine Core) frag1->ion1 frag2 Loss of H₂O ion1->frag2 frag3 Ring Cleavage (Loss of CO) ion1->frag3 ion2 Product Ion B frag2->ion2 ion3 Product Ion C frag3->ion3

Caption: Hypothetical fragmentation pathway for this compound.

References

NMR Spectroscopy for the Characterization of Photolumazine I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolumazine I (PLI) is a pteridine (B1203161) derivative belonging to the ribityllumazine family of small molecules. It has been identified as a microbial metabolite that can act as a ligand for the major histocompatibility complex (MHC) class I-related protein (MR1).[1] This interaction allows for the presentation of PLI to Mucosal-Associated Invariant T (MAIT) cells, playing a role in the immune response to microbial infections. The structural elucidation and characterization of this compound are crucial for understanding its biological activity and for the development of potential therapeutics targeting the MR1-MAIT cell axis.

Data Presentation

Quantitative NMR data, including chemical shifts (δ) and coupling constants (J), are essential for the unambiguous structural assignment of this compound. The following tables provide a template for the systematic recording of such data.

Table 1: Hypothetical ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6Valuee.g., s-
H-7Valuee.g., dValue
H-1'Valuee.g., ddValue, Value
H-2'Valuee.g., m-
H-3'Valuee.g., m-
H-4'Valuee.g., m-
H-5'aValuee.g., ddValue, Value
H-5'bValuee.g., ddValue, Value
CH₃-6Valuee.g., s-

Note: Chemical shifts are hypothetical and would be referenced to a suitable internal standard (e.g., TMS or residual solvent peak). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), etc.

Table 2: Hypothetical ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
C-2Value
C-4Value
C-4aValue
C-6Value
C-7Value
C-8aValue
C-1'Value
C-2'Value
C-3'Value
C-4'Value
C-5'Value
CH₃-6Value

Note: These are expected carbon signals for the this compound structure. The actual number of signals and their shifts would need to be determined experimentally.

Table 3: Hypothetical ¹⁵N NMR Data for this compound

PositionChemical Shift (δ, ppm)
N-1Value
N-3Value
N-5Value
N-8Value

Note: ¹⁵N NMR often requires isotopic enrichment for successful detection. Chemical shifts are typically referenced to liquid ammonia (B1221849) or nitromethane.

Experimental Protocols

The following protocols provide a general methodology for acquiring high-quality NMR data for the structural characterization of this compound.

Sample Preparation
  • Dissolution: Dissolve 1-5 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound and the desired NMR experiment.

  • Internal Standard: Add an appropriate internal standard for chemical shift referencing if necessary (e.g., TSP for D₂O, or TMS for organic solvents).

  • Filtration: Filter the sample into a 5 mm NMR tube using a syringe filter to remove any particulate matter.

  • Degassing: For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample may be degassed by several freeze-pump-thaw cycles.

1D NMR Spectroscopy
  • ¹H NMR:

    • Acquire a standard 1D proton spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.

    • Typical Parameters:

      • Spectrometer Frequency: 400 MHz or higher

      • Pulse Sequence: zg30 or similar

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon atoms.

    • Typical Parameters:

      • Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H) or higher

      • Pulse Sequence: zgpg30 or similar with proton decoupling

      • Spectral Width: 200-250 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 or more, depending on concentration.

  • ¹⁵N NMR:

    • Acquire a 1D nitrogen spectrum if isotopic labeling has been performed. Natural abundance ¹⁵N NMR is often challenging due to low sensitivity.

    • Typical Parameters:

      • Spectrometer Frequency: 40.5 MHz (for a 400 MHz ¹H) or higher

      • Pulse Sequence: zgpg30 with proton decoupling, or more sensitive techniques like INEPT or DEPT.

      • Spectral Width: 300-400 ppm

      • Relaxation Delay: 5-10 seconds

      • Number of Scans: Can be very high for natural abundance samples.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings (J-couplings) through-bond, typically over 2-3 bonds. This is crucial for tracing out the connectivity of the ribityl chain.

    • Typical Parameters:

      • Pulse Sequence: cosygpqf or similar

      • Spectral Width (F1 and F2): 12-16 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-16

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly attached to carbons (or other heteronuclei like ¹⁵N). This allows for the assignment of protonated carbons.

    • Typical Parameters:

      • Pulse Sequence: hsqcedetgpsisp2.2 or similar

      • Spectral Width (F2, ¹H): 12-16 ppm

      • Spectral Width (F1, ¹³C): 160-200 ppm

      • Number of Increments (F1): 128-256

      • Number of Scans per Increment: 8-32

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. This is essential for connecting different fragments of the molecule, such as the pteridine ring to the ribityl chain and identifying quaternary carbons.

    • Typical Parameters:

      • Pulse Sequence: hmbcgplpndqf or similar

      • Spectral Width (F2, ¹H): 12-16 ppm

      • Spectral Width (F1, ¹³C): 200-250 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 16-64

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (through-space correlations), which helps to determine the stereochemistry and conformation of the molecule.

    • Typical Parameters:

      • Pulse Sequence: noesygpph or roesygpph

      • Spectral Width (F1 and F2): 12-16 ppm

      • Mixing Time: 300-800 ms (B15284909) (for NOESY), 150-300 ms (for ROESY)

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 16-32

Mandatory Visualizations

The following diagrams illustrate the general workflow for NMR-based characterization of a small molecule like this compound and the logical relationships in its structural elucidation.

Experimental_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Processing and Analysis Purification Purify this compound Dissolution Dissolve in Deuterated Solvent Purification->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer OneD_NMR 1D NMR (¹H, ¹³C) Transfer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Processing Fourier Transform & Phasing TwoD_NMR->Processing Assignment Peak Picking & Integration Processing->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation Final_Structure Final_Structure Structure_Elucidation->Final_Structure Final Structure of This compound

Caption: Experimental workflow for the NMR characterization of this compound.

Structure_Elucidation_Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Data H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC NOESY NOESY/ROESY (Spatial Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure and Stereochemistry of this compound COSY->Structure Ribityl Chain Connectivity HSQC->Structure Assign Protonated Carbons HMBC->Structure Connect Fragments & Assign Quaternary Carbons NOESY->Structure Determine Stereochemistry

Caption: Logical relationships in NMR-based structure elucidation of this compound.

Conclusion

While specific, publicly available NMR data for this compound is currently limited, the application of the described NMR techniques provides a robust and comprehensive approach for its structural characterization. The combination of 1D and 2D NMR experiments will enable the unambiguous assignment of all proton, carbon, and potentially nitrogen resonances, leading to the complete elucidation of the chemical structure and stereochemistry of this immunologically important molecule. The protocols and data presentation formats outlined here serve as a standard guide for researchers undertaking the NMR characterization of this compound and related compounds.

References

Application Notes and Protocols for Stimulating T Cells with Photolumazine I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolumazine I is a ribityllumazine-derived small molecule that acts as a ligand for the major histocompatibility complex class I-related protein 1 (MR1). This application note provides a detailed protocol for the stimulation of a specific subset of T cells, Mucosal-Associated Invariant T (MAIT) cells, using this compound. MAIT cells are innate-like T cells that recognize microbial metabolites presented by MR1, playing a role in host defense.[1][2][3] The activation of MAIT cells by this compound is dependent on the presentation by MR1 on antigen-presenting cells (APCs). This protocol outlines the in vitro stimulation of human MAIT cells and methods for quantifying their activation.

Principle

MAIT cells are activated through the T cell receptor (TCR) recognizing the this compound-MR1 complex on the surface of an APC. This TCR-dependent activation, in conjunction with co-stimulatory signals, leads to MAIT cell proliferation, upregulation of activation markers, and secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1]

Data Presentation

The following tables summarize quantitative data on MAIT cell activation in response to MR1 ligands. While specific dose-response data for this compound is limited in the public domain, data for the structurally related Photolumazine V (PLV) and the potent synthetic ligand 5-OP-RU are presented to provide a reference for expected outcomes.

Table 1: Upregulation of MAIT Cell Activation Markers

StimulusConcentrationCell TypeActivation Marker% Positive Cells (Fold Change vs. Unstimulated)Reference
5-OP-RU10 ng/mLHuman PBMCsCD69~80%[4]
5-OP-RU100 ng/mLHuman PBMCsCD25~70%
E. coli100 CFU/monocyteHuman PBMCsCD69High
E. coli100 CFU/monocyteHuman PBMCsCD25High

Table 2: Cytokine Production by Activated MAIT Cells

StimulusConcentrationCell TypeCytokineMethodResult (vs. Unstimulated)Reference
Photolumazine V Isomers50 µMHuman MAIT cell clones + DCsIFN-γELISPOTSignificant increase in spot-forming units
5-OP-RU10 ng/mLHuman PBMCsIFN-γIntracellular Staining~60% of MAIT cells IFN-γ+
5-OP-RU10 ng/mLHuman PBMCsTNF-αIntracellular Staining~50% of MAIT cells TNF-α+
E. coli200 BpCHuman PBMCsTNF-αIntracellular Staining~34% of MAIT cells TNF-α+

Experimental Protocols

Protocol 1: Preparation of Cells

1.1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer (plasma and platelets) and collect the mononuclear cell layer at the interface.

  • Wash the collected cells with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Count the cells and adjust the concentration to 1-2 x 10^6 cells/mL.

1.2. Culture of MR1-Expressing Antigen-Presenting Cells (APCs)

  • For this protocol, either freshly isolated monocytes from PBMCs or an MR1-expressing cell line (e.g., THP-1) can be used.

  • Culture THP-1 cells in complete RPMI-1640 medium. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Protocol 2: In Vitro Stimulation of MAIT Cells with this compound
  • Seed 2 x 10^5 PBMCs or a mix of 1 x 10^5 T cells and 1 x 10^5 MR1-expressing APCs (e.g., THP-1 cells) per well in a 96-well round-bottom plate in a final volume of 200 µL of complete RPMI-1640 medium.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentrations. A starting concentration of 50 µM can be used based on studies with Photolumazine V. It is recommended to perform a dose-response experiment (e.g., 0.1 µM to 100 µM).

  • Add the diluted this compound to the cell cultures. Include appropriate controls:

    • Unstimulated control (vehicle only).

    • Positive control (e.g., 5-OP-RU at 10-100 ng/mL or PMA/Ionomycin).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time.

    • For activation marker analysis: 18-24 hours.

    • For intracellular cytokine analysis: 6-24 hours (add a protein transport inhibitor like Brefeldin A for the last 4-6 hours).

    • For cytokine measurement in supernatant (ELISA): 24-72 hours.

Protocol 3: Quantification of MAIT Cell Activation

3.1. Flow Cytometry for Activation Markers

  • Harvest the cells from the 96-well plate and transfer to FACS tubes.

  • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Stain the cells with a panel of fluorescently labeled antibodies to identify MAIT cells and assess activation markers. A typical panel includes:

    • MAIT cell identification: Anti-CD3, Anti-TCR Vα7.2, Anti-CD161.

    • Activation markers: Anti-CD69, Anti-CD25.

  • Incubate the cells with the antibody cocktail for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data using appropriate software, gating on the MAIT cell population (CD3+ TCR Vα7.2+ CD161+) to determine the percentage of CD69+ and CD25+ cells.

3.2. Intracellular Cytokine Staining

  • Follow steps 1-5 of the activation marker staining protocol.

  • After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., Anti-IFN-γ, Anti-TNF-α) for 30 minutes at 4°C in the dark.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data by gating on the MAIT cell population to determine the percentage of cytokine-producing cells.

3.3. ELISA for Secreted Cytokines

  • After the desired incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the culture supernatant without disturbing the cell pellet.

  • Measure the concentration of IFN-γ and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

MAIT_Cell_Activation_Workflow Experimental Workflow for MAIT Cell Activation cluster_preparation Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from whole blood Co_culture Co-culture PBMCs/T cells with APCs PBMC_Isolation->Co_culture APC_Culture Culture MR1-expressing APCs (e.g., THP-1) APC_Culture->Co_culture Add_PLI Add this compound (and controls) Co_culture->Add_PLI Incubate Incubate at 37°C, 5% CO2 Add_PLI->Incubate Flow_Activation Flow Cytometry: Activation Markers (CD69, CD25) Incubate->Flow_Activation Flow_Cytokine Flow Cytometry: Intracellular Cytokines (IFN-γ, TNF-α) Incubate->Flow_Cytokine ELISA ELISA: Secreted Cytokines (IFN-γ, TNF-α) Incubate->ELISA

MAIT Cell Activation Workflow

MR1_TCR_Signaling_Pathway MR1-TCR Signaling Pathway in MAIT Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PLI This compound MR1 MR1 PLI->MR1 binds TCR MAIT TCR MR1->TCR presents to Lck Lck TCR->Lck activates CD28 CD28 PI3K PI3K CD28->PI3K activates B7 B7 B7->CD28 co-stimulation ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits PLCg1 PLCγ1 SLP76->PLCg1 activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 NFkB NF-κB DAG->NFkB activates AP1 AP-1 DAG->AP1 activates Ca_release Ca²⁺ Release IP3->Ca_release NFAT NFAT Ca_release->NFAT activates Gene_Expression Gene Expression (IFN-γ, TNF-α, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

MR1-TCR Signaling Pathway

References

Application Notes and Protocols: In Vitro Applications of Photolumazine I in Immunology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolumazine I is a ribityllumazine-based small molecule that has been identified as a ligand for the major histocompatibility complex (MHC) class I-related protein 1 (MR1). This interaction is crucial for the activation of Mucosal-Associated Invariant T (MAIT) cells, a subset of innate-like T cells involved in host defense against microbial infections and implicated in various inflammatory and autoimmune diseases. These application notes provide an overview of the in vitro applications of this compound in immunology, with detailed protocols for key experiments and a summary of available quantitative data.

Core Applications

The primary in vitro application of this compound is the specific activation of MAIT cells through the MR1-T cell receptor (TCR) axis. This allows for the detailed study of MAIT cell biology, including their proliferation, cytokine production, and cytotoxic potential. Key experimental applications include:

  • MR1 Surface Stabilization: Assessing the binding of this compound to MR1 on the surface of antigen-presenting cells (APCs).

  • MAIT Cell Activation: Measuring the activation of MAIT cells in response to this compound presentation by MR1.

  • MAIT Cell Proliferation: Quantifying the proliferative capacity of MAIT cells upon stimulation with this compound.

  • Cytokine Release Assays: Profiling the cytokines secreted by MAIT cells following activation with this compound.

Data Presentation

While specific dose-response and EC50 data for this compound are not extensively available in the public domain, the following table summarizes typical concentrations and key findings from studies involving this compound and related MR1 ligands. This data can be used as a starting point for experimental design.

ParameterApplicationCompoundCell TypeConcentration/ValueKey Findings
Concentration MR1 Surface StabilizationThis compoundMR1-overexpressing cells100 µMInduces surface expression of MR1.[1]
Concentration MAIT Cell Activation (IFN-γ ELISPOT)This compoundDendritic Cells and MAIT cell clonesNot specified, but used in comparison with Photolumazine V isomersActivates specific MAIT cell clones in an MR1-dependent manner.[1]
EC50 MAIT Cell Activation (IL-2 Release)Related Ribityllumazine AnalogsCo-culture of MR1-expressing APCs and MAIT TCR-expressing reporter cells~20 nMDemonstrates potent activation of MAIT cells by structurally similar compounds.[2][3]
Cell Numbers MAIT Cell Activation (IFN-γ ELISPOT)Photolumazine V isomersDendritic Cells and MAIT cell clones20,000 DCs and 10,000 MAIT cells per wellProvides a standard cell density for co-culture activation assays.[1]

Signaling Pathways and Experimental Workflows

MAIT Cell Activation Signaling Pathway

The binding of this compound to MR1 on an APC and its subsequent recognition by the MAIT cell TCR initiates a downstream signaling cascade. This process is critical for the effector functions of MAIT cells.

MAIT_Cell_Activation_Pathway MAIT Cell Activation by this compound cluster_APC Antigen Presenting Cell (APC) cluster_MAIT_Cell MAIT Cell MR1 MR1 MR1_PLI_complex MR1-Photolumazine I Complex Photolumazine_I This compound Photolumazine_I->MR1 Binding TCR MAIT TCR MR1_PLI_complex->TCR TCR Engagement Lck Lck TCR->Lck Phosphorylation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Activation PLCg1 PLCγ1 LAT_SLP76->PLCg1 AP1 AP-1 LAT_SLP76->AP1 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB NFAT NFAT DAG_IP3->NFAT Transcription_Factors RORγt, T-bet, PLZF NFkB->Transcription_Factors NFAT->Transcription_Factors AP1->Transcription_Factors Cytokine_Production Cytokine Production (IFN-γ, TNF-α, IL-17) Transcription_Factors->Cytokine_Production Proliferation Proliferation Transcription_Factors->Proliferation Cytotoxicity Cytotoxicity (Granzyme B, Perforin) Transcription_Factors->Cytotoxicity

Caption: MAIT cell activation by this compound presented on MR1.

Experimental Workflow: MAIT Cell Activation and Cytokine Release Assay (ELISPOT)

This workflow outlines the key steps for assessing MAIT cell activation by measuring IFN-γ production using an ELISPOT assay.

ELISPOT_Workflow Workflow for MAIT Cell IFN-γ ELISPOT Assay start Start plate_coating Coat ELISPOT plate with anti-IFN-γ capture antibody (Overnight at 4°C) start->plate_coating cell_prep Prepare Antigen Presenting Cells (APCs) (e.g., Dendritic Cells) and MAIT cells (or CD8+ T cells) plate_coating->cell_prep add_cells Add APCs (20,000/well) and This compound to wells cell_prep->add_cells add_mait_cells Add MAIT cells (10,000/well) add_cells->add_mait_cells incubation Incubate for 18 hours at 37°C add_mait_cells->incubation detection Wash plate and add biotinylated anti-IFN-γ detection antibody incubation->detection streptavidin Add Streptavidin-ALP/HRP detection->streptavidin substrate Add substrate and develop spots streptavidin->substrate analysis Analyze spots using an ELISPOT reader substrate->analysis end End analysis->end

Caption: Workflow for MAIT cell IFN-γ ELISPOT assay.

Experimental Protocols

Protocol 1: MR1 Surface Stabilization Assay

This protocol is designed to assess the ability of this compound to bind to and stabilize MR1 on the cell surface, leading to its increased expression.

Materials:

  • MR1-overexpressing cell line (e.g., C1R-MR1)

  • This compound (stock solution in a suitable solvent, e.g., DMSO or aqueous buffer)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Anti-MR1 antibody (e.g., clone 26.5), conjugated to a fluorophore

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the MR1-overexpressing cells to a sufficient density.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Ligand Addition: Add this compound to the wells at various concentrations (e.g., a serial dilution from 100 µM). Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Staining:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cells in 100 µL of FACS buffer containing the anti-MR1 antibody at the recommended dilution.

    • Incubate on ice for 30 minutes in the dark.

  • Flow Cytometry:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cells in 200 µL of FACS buffer.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-MR1 antibody.

  • Data Analysis: Analyze the mean fluorescence intensity (MFI) of MR1 staining. An increase in MFI in the presence of this compound compared to the vehicle control indicates MR1 stabilization.

Protocol 2: MAIT Cell Activation and IFN-γ Release (ELISPOT)

This protocol measures the frequency of IFN-γ-secreting MAIT cells upon stimulation with this compound presented by APCs.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated dendritic cells (DCs) and MAIT cells.

  • This compound

  • Human IFN-γ ELISPOT kit

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Anti-MR1 blocking antibody (optional, for specificity control)

Procedure:

  • Plate Preparation: Coat the ELISPOT plate with anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.

  • Cell Preparation:

    • Isolate PBMCs using a density gradient (e.g., Ficoll-Paque).

    • Alternatively, isolate DCs and CD8+ T cells (as a source of MAIT cells) from PBMCs.

  • Assay Setup:

    • Wash the coated plate and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.

    • Prepare a dilution series of this compound in complete medium.

    • Add 2 x 10^4 DCs to each well.

    • Add the this compound dilutions to the wells. For a blocking control, pre-incubate the DCs with an anti-MR1 antibody for 1 hour before adding this compound.

    • Add 1 x 10^4 MAIT cells (or a corresponding number of CD8+ T cells) to each well.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Development: Develop the ELISPOT plate according to the manufacturer's protocol, which typically involves washing, incubation with a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and substrate.

  • Analysis: Count the number of spots per well using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Protocol 3: MAIT Cell Proliferation Assay (CFSE-based)

This protocol uses the fluorescent dye CFSE to track the proliferation of MAIT cells in response to this compound.

Materials:

  • Isolated MAIT cells or PBMCs

  • Antigen-presenting cells (e.g., irradiated PBMCs or a suitable cell line)

  • This compound

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete cell culture medium

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend MAIT cells (or PBMCs) at 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete medium.

    • Wash the cells three times with complete medium.

  • Co-culture Setup:

    • In a 96-well plate, seed 1 x 10^5 CFSE-labeled MAIT cells per well.

    • Add 1 x 10^5 APCs per well.

    • Add this compound at various concentrations. Include an unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry:

    • Harvest the cells and stain with antibodies against T cell markers (e.g., CD3, TCR Vα7.2) to identify the MAIT cell population.

    • Acquire data on a flow cytometer, measuring the CFSE fluorescence in the MAIT cell gate.

  • Data Analysis: Analyze the CFSE histograms. Each peak of decreasing fluorescence intensity represents a successive generation of cell division. Quantify proliferation by calculating the percentage of divided cells or using proliferation modeling software.

Conclusion

This compound is a valuable tool for the in vitro investigation of MAIT cell immunology. The protocols provided herein offer a framework for studying the interaction of this compound with MR1 and the subsequent activation, proliferation, and cytokine response of MAIT cells. Further research to establish detailed dose-response relationships for this compound will enhance its utility in drug discovery and development programs targeting the MR1-MAIT cell axis.

References

Application Notes and Protocols: Photolumazine I for MAIT Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Photolumazine I (PLI) as a tool for the investigation of Mucosal-Associated Invariant T (MAIT) cell biology. PLI, a naturally occurring ribityllumazine derived from the microbial riboflavin (B1680620) synthesis pathway, serves as a weak agonist for MAIT cells. Its utility lies in the nuanced study of MAIT cell activation, offering a different perspective compared to potent agonists like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).

Introduction to this compound and MAIT Cells

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1.[1][2] This recognition is mediated by a semi-invariant T cell receptor (TCR). Upon activation, MAIT cells can rapidly secrete pro-inflammatory cytokines and exert cytotoxic functions, playing a crucial role in immunity against a broad range of pathogens.[1]

This compound is a small molecule identified as a ligand for MR1.[2] It is produced by several bacterial species, including Mycobacterium smegmatis. Unlike the highly potent synthetic ligand 5-OP-RU, this compound is characterized as a weak agonist, capable of inducing a measurable but less robust MAIT cell response.[2] This property makes it a valuable tool for dissecting the thresholds and fine-tuning of MAIT cell activation.

Data Presentation

While specific high-resolution binding affinities (Kd) and half-maximal effective concentrations (EC50) for this compound are not extensively documented in publicly available literature, its activity is consistently described as weaker than that of 5-OP-RU. The following table provides a comparative summary of MR1 ligands for context.

LigandTypePotencyReported EC50Key Characteristics
This compound (PLI) AgonistWeakNot specifiedNaturally occurring bacterial metabolite. Useful for studying suboptimal MAIT cell activation.[2]
5-OP-RU AgonistPotentpM rangeSynthetic, highly potent MAIT cell activator. Widely used as a positive control.[3][4]
Photolumazine III (PLIII) AgonistWeakNot specifiedA related naturally occurring weak agonist.[2]
6-Formylpterin (6-FP) AntagonistN/AN/AInhibits MAIT cell activation by competing for MR1 binding. Does not activate MAIT cells.[2]
Acetyl-6-formylpterin (Ac-6-FP) AntagonistPotentN/AA more potent synthetic inhibitor of MAIT cell activation compared to 6-FP.[2]

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing this compound to study MAIT cell biology.

Protocol 1: In Vitro MAIT Cell Activation Assay using IFN-γ ELISpot

This protocol details the measurement of MAIT cell activation by quantifying the frequency of IFN-γ-secreting cells in response to this compound stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated MAIT cells and antigen-presenting cells (APCs)

  • This compound (synthesis required or custom order)

  • 5-OP-RU (positive control)

  • 6-FP (negative control/antagonist)

  • Human IFN-γ ELISpot kit

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

  • Recombinant human IL-2

  • Dendritic cells (DCs) as APCs (optional, can be generated from monocytes)

Procedure:

  • Preparation of Antigen-Presenting Cells (APCs):

    • If using PBMCs, endogenous APCs are present.

    • If using isolated MAIT cells, co-culture with a source of APCs, such as monocyte-derived DCs, is necessary. Plate DCs at a density of 2 x 104 cells/well in a 96-well ELISpot plate pre-coated with anti-IFN-γ antibody.

  • Ligand Preparation and Loading:

    • Prepare stock solutions of this compound, 5-OP-RU, and 6-FP in an appropriate solvent (e.g., DMSO, followed by dilution in culture medium).

    • Add the diluted ligands to the wells containing APCs. A typical concentration for this compound would be in the range of 1-100 µM. For 5-OP-RU, a much lower concentration (e.g., 1-100 nM) is sufficient for strong activation. For 6-FP, a concentration similar to PLI can be used for blocking experiments.

    • Incubate for 1-2 hours at 37°C to allow for ligand uptake and presentation by APCs.

  • MAIT Cell Addition:

    • Add MAIT cells (or PBMCs containing MAIT cells) to the wells at a density of 1-2 x 105 cells/well.

    • For blocking experiments, pre-incubate the APCs with 6-FP for 1 hour before adding this compound.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • ELISpot Development:

    • Follow the manufacturer's instructions for the IFN-γ ELISpot kit to develop the spots. This typically involves washing the plate, adding a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate and a substrate that forms a colored precipitate.

  • Analysis:

    • Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

    • Compare the number of spots in wells stimulated with this compound to negative controls (vehicle) and positive controls (5-OP-RU).

Protocol 2: Staining of MAIT Cells with MR1 Tetramers

Materials:

  • Recombinant soluble human MR1 heavy chain and β2-microglobulin

  • This compound

  • Streptavidin-fluorochrome conjugate (e.g., PE or APC)

  • Human PBMCs

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Antibodies for surface staining (e.g., anti-CD3, anti-TCR Vα7.2, anti-CD161)

Procedure:

  • Generation of PLI-loaded MR1 Monomers (Conceptual):

    • Refold the MR1 heavy chain and β2-microglobulin in the presence of a high concentration of this compound. This step is critical and likely requires optimization of the PLI concentration and refolding conditions due to its lower affinity for MR1 compared to 5-OP-RU.

    • Purify the refolded, PLI-loaded MR1 monomers using size-exclusion chromatography.

    • Biotinylate the purified monomers using a standard biotinylation kit.

  • Tetramerization:

    • Mix the biotinylated, PLI-loaded MR1 monomers with a fluorochrome-conjugated streptavidin at a 4:1 molar ratio.

    • Incubate on ice for at least 30 minutes to allow tetramer formation.

  • Cell Staining:

    • Resuspend PBMCs in FACS buffer.

    • Add the PLI-loaded MR1 tetramer to the cells at a pre-titrated optimal concentration.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Add a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3, TCR Vα7.2, CD161) to identify the MAIT cell population.

    • Incubate for a further 20-30 minutes on ice.

  • Flow Cytometry Analysis:

    • Wash the cells with FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on lymphocytes, then on CD3+ T cells. Subsequently, identify MAIT cells based on co-expression of TCR Vα7.2 and CD161, and determine the percentage of these cells that are positive for the PLI-loaded MR1 tetramer.

Visualizations

MAIT Cell Activation Pathway

MAIT_Cell_Activation MAIT Cell Activation by this compound cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell Bacterium Bacterium Riboflavin_Pathway Riboflavin Biosynthesis Bacterium->Riboflavin_Pathway PLI This compound Riboflavin_Pathway->PLI MR1_PLI_complex MR1-PLI Complex PLI->MR1_PLI_complex MR1_synthesis MR1 Synthesis (ER) MR1_synthesis->MR1_PLI_complex PLI Loading TCR MAIT TCR MR1_PLI_complex->TCR TCR Engagement Signaling_Cascade Downstream Signaling Cascade TCR->Signaling_Cascade Cytokine_Production Cytokine Production (e.g., IFN-γ, TNF-α) Signaling_Cascade->Cytokine_Production Cytotoxicity Cytotoxic Effector Functions Signaling_Cascade->Cytotoxicity

Caption: MAIT cell activation by this compound presented by MR1.

Experimental Workflow for MAIT Cell Activation Assay

ELISpot_Workflow IFN-γ ELISpot Workflow for PLI Stimulation Start Start Plate_APCs Plate APCs in anti-IFN-γ coated well Start->Plate_APCs Add_Ligands Add this compound (or controls) Plate_APCs->Add_Ligands Incubate_APCs Incubate 1-2h at 37°C Add_Ligands->Incubate_APCs Add_MAITs Add MAIT cells Incubate_APCs->Add_MAITs Incubate_Coculture Co-culture 18-24h at 37°C Add_MAITs->Incubate_Coculture Develop_Plate Develop ELISpot plate Incubate_Coculture->Develop_Plate Analyze_Results Count and analyze spots Develop_Plate->Analyze_Results End End Analyze_Results->End

Caption: Workflow for IFN-γ ELISpot assay to measure MAIT cell activation.

Conclusion

This compound is a valuable research tool for probing the intricacies of MAIT cell biology. Its characterization as a weak agonist allows for the study of MAIT cell activation thresholds and the differential responses of MAIT cell subsets. The protocols and information provided herein offer a foundation for researchers to incorporate this compound into their studies of MAIT cell function in health and disease, and for professionals in drug development to explore the modulation of the MAIT cell-MR1 axis. Further research is warranted to fully elucidate the quantitative aspects of the this compound-MR1 interaction and its downstream consequences on MAIT cell signaling.

References

Troubleshooting & Optimization

Technical Support Center: Improving Photolumazine I Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Photolumazine I, ensuring its optimal solubility in cell culture media is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges associated with the solubility of this compound.

Troubleshooting Guide

Low solubility of this compound can manifest as precipitation in stock solutions or upon dilution into aqueous cell culture media. The following table outlines common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
This compound powder does not dissolve in aqueous buffers (e.g., PBS). This compound, like many pteridine (B1203161) compounds, has inherently low aqueous solubility due to its planar structure and strong intermolecular hydrogen bonding.[1][2]Use a small amount of an organic co-solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution first.[1]
Precipitation occurs when diluting a DMSO stock solution into cell culture medium. The final concentration of DMSO may be too low to maintain solubility in the aqueous environment of the cell culture medium. The concentration of this compound in the final working solution may exceed its aqueous solubility limit.Prepare an intermediate dilution of the DMSO stock in a small volume of cell culture medium before adding it to the final culture volume. Ensure the final DMSO concentration in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid cellular toxicity.[1] It may be necessary to lower the final working concentration of this compound.
Inconsistent experimental results. Inconsistent dissolution of this compound leading to variations in the effective concentration. Degradation of this compound in solution.Ensure complete dissolution of the stock solution before each use by vortexing and gentle warming if necessary. Prepare fresh dilutions from the stock solution for each experiment. While some related compounds like Photolumazine V have shown stability in aqueous solutions, it is best practice to minimize storage time of diluted solutions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its low aqueous solubility, it is recommended to first dissolve this compound in a water-miscible organic solvent like DMSO to prepare a concentrated stock solution. For related compounds, Dimethylformamide (DMF) has also been used in synthesis protocols.

Q2: What is a safe concentration of DMSO to use in my cell culture experiments?

A2: The tolerance of cell lines to DMSO can vary, but a final concentration of less than 0.5% (v/v) is generally considered safe for most cell types. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q3: How can I increase the solubility of this compound in my cell culture medium?

A3: If you still experience precipitation after following the recommended dilution protocol, consider slightly adjusting the pH of your cell culture medium if your experimental parameters allow. Pteridine solubility can be pH-dependent. However, be cautious as significant pH changes can impact cell viability and compound activity.

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light, as pteridine compounds can be light-sensitive.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: MAIT Cell Activation Assay

This protocol provides a general workflow for activating Mucosal-Associated Invariant T (MAIT) cells with this compound.

Materials:

  • MAIT cells (isolated or cell line)

  • Antigen-Presenting Cells (APCs) (e.g., dendritic cells, monocytes)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Plates for cell culture (e.g., 96-well plate)

  • Flow cytometer and relevant antibodies (e.g., anti-CD69, anti-IFN-γ) or ELISpot plates

Procedure:

  • Seed APCs in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution in complete cell culture medium. It is recommended to perform a serial dilution to achieve the desired final concentrations (e.g., in the micromolar range). Ensure the final DMSO concentration remains below 0.5%.

  • Add the this compound working solutions to the wells containing the APCs and incubate for at least 1 hour to allow for antigen presentation.

  • Add MAIT cells to the wells containing the APCs and this compound.

  • Co-culture the cells for a suitable period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Assess MAIT cell activation by measuring the expression of activation markers like CD69 via flow cytometry or by quantifying cytokine production (e.g., IFN-γ) using ELISpot or intracellular cytokine staining.

Visualizations

This compound Solubilization Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Start Start Weigh this compound Weigh this compound Start->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex/Warm Vortex/Warm Add DMSO->Vortex/Warm Store at -20°C/-80°C Store at -20°C/-80°C Vortex/Warm->Store at -20°C/-80°C Thaw Stock Thaw Stock Store at -20°C/-80°C->Thaw Stock For Experiment Intermediate Dilution Intermediate Dilution Thaw Stock->Intermediate Dilution Final Dilution Final Dilution Intermediate Dilution->Final Dilution Add to Cells Add to Cells Final Dilution->Add to Cells

Caption: Workflow for preparing this compound solutions for cell culture.

MR1-Mediated MAIT Cell Activation Pathway

G cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell This compound This compound MR1 MR1 This compound->MR1 Binding MR1-PLI Complex MR1-PLI Complex MR1->MR1-PLI Complex Complex Formation Cell Surface Cell Surface MR1-PLI Complex->Cell Surface Translocation TCR TCR Cell Surface->TCR Recognition Signaling Cascade Signaling Cascade TCR->Signaling Cascade Activation Cytokine Production Cytokine Production Signaling Cascade->Cytokine Production Cytotoxicity Cytotoxicity Signaling Cascade->Cytotoxicity

Caption: Simplified signaling pathway of MAIT cell activation by this compound.

References

Photolumazine I stability in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Photolumazine I in DMSO and aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

For long-term storage, it is highly recommended to dissolve and maintain this compound in anhydrous Dimethyl Sulfoxide (DMSO). Evidence from structurally related compounds, such as the potent MAIT cell antigen 5-OP-RU, shows indefinite stability when stored in DMSO at -20°C.[1] In contrast, many riboflavin-derived metabolites are known to be unstable in aqueous solutions due to hydrolysis and other degradation pathways.[1][2]

Q2: I am observing a rapid loss of activity of my this compound in an aqueous buffer. What are the likely causes?

Several factors can contribute to the degradation of this compound in aqueous environments:

  • Hydrolysis: Similar compounds are susceptible to rapid decomposition in water.[2] For instance, 5-OP-RU has a half-life of only 1.5 hours at 37°C in aqueous media.[2]

  • Photodegradation: Photolumazines, as their name suggests, can be sensitive to light. Exposure to ambient light, especially in the UV spectrum, can lead to chemical degradation.

  • pH of the Solution: The pH of the aqueous buffer can significantly impact the stability of the compound. For many complex organic molecules, stability is optimal only within a narrow pH range.

  • Temperature: Higher temperatures will accelerate the rate of chemical degradation in aqueous solutions.

Q3: How can I minimize degradation when preparing this compound for aqueous-based experiments (e.g., cell culture assays)?

To mitigate stability issues, follow this best-practice workflow:

  • Prepare a high-concentration stock solution of this compound in anhydrous DMSO.

  • Store this stock solution at -20°C or -80°C, protected from light.

  • On the day of the experiment, thaw the DMSO stock and dilute it to the final working concentration in your aqueous buffer or cell culture medium immediately before use.

  • Avoid preparing large batches of aqueous working solutions and do not store them for extended periods.

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

Yes, inconsistent results are a common symptom of compound instability. If you suspect your this compound is degrading, refer to the troubleshooting workflow below. It is crucial to use proper controls, including a "dark control" (a sample protected from light) in photostability studies to distinguish between light-induced degradation and other instability factors.

Troubleshooting Guide

If you are experiencing issues such as loss of biological activity, unexpected analytical peaks, or poor reproducibility, use the following diagram to troubleshoot potential stability problems.

start Inconsistent Experimental Results Observed check_storage Step 1: Verify Storage Conditions - Stored in Anhydrous DMSO? - Frozen (-20°C or below)? - Protected from light? start->check_storage check_prep Step 2: Review Solution Preparation - Freshly diluted into aqueous buffer? - Minimized time in aqueous solution before use? check_storage->check_prep Storage OK perform_qc Step 3: Perform Quality Control Check - Analyze stock solution via HPLC/LC-MS. - Compare to a fresh or reference sample. check_prep->perform_qc Preparation OK forced_degradation Step 4: Conduct Forced Degradation Study - Expose solution to light, heat, and varying pH. - Monitor degradation over time. perform_qc->forced_degradation QC Passed conclusion_unstable Conclusion: Compound is Unstable - Prepare fresh solutions. - Re-evaluate experimental design to minimize exposure to harsh conditions. perform_qc->conclusion_unstable QC Failed (Degradation detected) conclusion_stable Conclusion: Compound is Stable - Issue likely lies elsewhere in the experimental protocol. forced_degradation->conclusion_stable Minimal Degradation forced_degradation->conclusion_unstable Significant Degradation

Caption: Troubleshooting workflow for this compound stability issues.

Data Presentation

While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative comparison based on data from the closely related and well-characterized MR1 ligand, 5-OP-RU, to highlight the expected differences between solvents.

Table 1: Illustrative Stability Comparison: this compound in DMSO vs. Aqueous Solution

Solvent SystemTemperatureEstimated Half-Life (t½)Remarks
Anhydrous DMSO-20°C> 1 year (Indefinitely stable)Recommended for long-term storage.
Aqueous Buffer (pH 7.4)37°C< 2 hoursProne to rapid hydrolysis and degradation.
Aqueous Buffer (pH 7.4)4°C24 - 48 hours (Estimated)Degradation is slowed but still significant.

Table 2: Key Factors Affecting this compound Stability in Aqueous Solutions

FactorImpact on StabilityRecommendation
Solvent Aqueous solutions promote hydrolysis and degradation.Use anhydrous DMSO for stock solutions. Minimize time in aqueous media.
Light Exposure UV and ambient light can cause photodegradation.Protect solutions from light at all times using amber vials or aluminum foil.
Temperature Higher temperatures accelerate degradation kinetics.Store stock solutions at -20°C or below. Perform experiments at the lowest practical temperature.
pH Non-optimal pH can catalyze degradation.If possible, determine the optimal pH range for stability. Use freshly prepared buffers.
Oxygen Dissolved oxygen can lead to oxidative degradation.For sensitive applications, consider de-gassing aqueous buffers.

Experimental Protocols

Protocol: General Photostability Forced Degradation Study

This protocol is based on ICH Q1B guidelines and is designed to evaluate the overall photosensitivity of this compound.

Objective: To assess the degradation of this compound in DMSO and an aqueous buffer under controlled light exposure.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous Buffer (e.g., PBS, pH 7.4)

  • Transparent, chemically inert vials (e.g., quartz or borosilicate glass)

  • Aluminum foil

  • Calibrated photostability chamber with a light source providing both visible and UVA radiation (e.g., Xenon arc lamp).

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Workflow Diagram:

cluster_prep 1. Sample Preparation cluster_expose 2. Exposure cluster_analyze 3. Analysis prep_dmso Prepare this compound in DMSO expose_light_dmso Expose DMSO Sample to Light prep_dmso->expose_light_dmso control_dark_dmso Wrap DMSO Sample in Foil (Dark Control) prep_dmso->control_dark_dmso prep_aq Prepare this compound in Aqueous Buffer expose_light_aq Expose Aqueous Sample to Light prep_aq->expose_light_aq control_dark_aq Wrap Aqueous Sample in Foil (Dark Control) prep_aq->control_dark_aq place_chamber Place all samples in Photostability Chamber expose_light_dmso->place_chamber control_dark_dmso->place_chamber expose_light_aq->place_chamber control_dark_aq->place_chamber withdraw_samples Withdraw aliquots at specified time points (t=0, 2, 4, 8, 24h) place_chamber->withdraw_samples analyze_hplc Analyze all samples by HPLC or LC-MS withdraw_samples->analyze_hplc compare_results Compare degradation profiles of light vs. dark samples for each solvent analyze_hplc->compare_results

Caption: Experimental workflow for a photostability forced degradation study.

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in anhydrous DMSO (e.g., 1 mM).

    • Prepare a second solution of this compound at the same concentration in the chosen aqueous buffer.

    • For each solvent, dispense the solution into two separate, transparent vials.

  • Control Preparation:

    • For each solvent, wrap one of the two vials completely in aluminum foil. These will serve as the "dark controls" to measure degradation that is not light-induced.

  • Exposure:

    • Place all four samples (DMSO-light, DMSO-dark, Aqueous-light, Aqueous-dark) into the photostability chamber.

    • Position the samples to ensure maximum and uniform exposure to the light source.

    • Expose the samples to a controlled illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial for analysis.

    • Analyze the samples immediately using a validated stability-indicating method (e.g., HPLC with UV detection) to determine the remaining concentration of this compound.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Compare the degradation rate of the light-exposed sample to its corresponding dark control. A significant difference indicates photosensitivity.

    • Compare the degradation rates between the DMSO and aqueous solutions to determine the influence of the solvent system.

Potential Degradation Pathway

While the exact degradation pathways for this compound are not fully elucidated in the literature, a plausible mechanism in aqueous solution is hydrolysis of the lumazine (B192210) ring or side chain modifications.

PLI This compound (Stable in DMSO) H2O + H₂O (Aqueous Solution) DegradationProducts Hydrolyzed Degradation Products (Loss of Activity) PLI->DegradationProducts Hydrolysis / Photolysis

Caption: Hypothetical degradation pathway for this compound in an aqueous environment.

References

common problems in Photolumazine I experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Photolumazine I (PLI). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this compound. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key technical data to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound (PLI) is a ribityllumazine-derived small molecule. In immunology, it is recognized as a microbial metabolite that functions as an antigen for Mucosal-Associated Invariant T (MAIT) cells when presented by the non-polymorphic MHC class I-related protein 1 (MR1). Its primary application is in the study of MAIT cell activation, function, and the role of the MR1-TCR axis in immunity.

Q2: What is the primary application of this compound? The primary application of PLI is as a specific antigen to stimulate MAIT cells in vitro and ex vivo. Researchers use PLI to investigate the cellular and molecular mechanisms of MAIT cell activation, explore their role in infectious and autoimmune diseases, and screen for potential immunomodulatory drugs that target this pathway.

Q3: How should this compound be stored and handled? PLI should be stored as a solid at -20°C or below, protected from light. For experimental use, it is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions of related compounds can be unstable, so it is best to prepare working dilutions in cell culture media immediately before use.

Q4: What are the spectral properties of this compound? Specific spectral data for this compound is not widely published. However, data from the closely related and structurally similar compound 6,7-dimethyl-8-ribityllumazine (B135004) can be used as a reliable reference.

Quantitative Data Summary

The following table summarizes the key physicochemical properties for a representative ribityllumazine compound, which can be used to guide experimental design for this compound.

PropertyValueNotes
Excitation Maximum (λex) ~410 nmIn aqueous solution.[1][2]
Emission Maximum (λem) ~475 - 490 nmThe emission peak can blue-shift from ~490 nm to ~475 nm when bound to a protein.[3]
Molar Extinction Coefficient (ε) 10,300 M⁻¹cm⁻¹At ~410 nm.[1][2]
Fluorescence Quantum Yield (ΦF) Not ReportedThis value is highly dependent on the solvent and local environment (e.g., protein binding).
Recommended Solvent for Stock Dimethyl Sulfoxide (DMSO)Allows for high concentration and stability during storage.
Aqueous Stability LimitedSome related MR1 antigens show rapid decomposition in water (e.g., half-life of 1.5 hours at 37°C).[4] Prepare fresh dilutions for experiments.

Troubleshooting Guides

This section addresses common problems encountered during MAIT cell activation experiments using this compound.

Problem 1: Weak or No MAIT Cell Activation

  • Question: I am not observing the expected MAIT cell activation (e.g., low IFN-γ production or no upregulation of CD69) after stimulating with this compound. What could be the cause?

  • Answer: Weak or absent MAIT cell activation can stem from several factors related to the ligand, the cells, or the assay setup.

    • Ligand Inactivity: PLI may have degraded. Ensure it was stored properly and that working solutions were prepared fresh from a DMSO stock. Some riboflavin-derived antigens are highly unstable in aqueous media.[4]

    • Incorrect Concentration: The concentration of PLI may be too low. Titrate the compound to determine the optimal concentration for your specific cell system (typically in the micromolar range for cell surface stabilization).

    • Antigen-Presenting Cell (APC) Issues: MAIT cell activation is MR1-dependent and requires APCs. Ensure your APCs (e.g., dendritic cells, monocytes, or B cells) are viable, express MR1, and are present in sufficient numbers.[5]

    • MAIT Cell Viability/Frequency: The viability of your MAIT cells may be low, or their frequency in the culture (e.g., in PBMCs) may be insufficient for a detectable signal. Verify cell viability before and after the experiment.

    • Co-stimulation: While TCR signaling is primary, robust MAIT cell activation can also depend on co-stimulation from cytokines like IL-12 and IL-18, which are often produced by APCs in response to microbial products.[2] The experimental setup may lack these secondary signals.

Problem 2: High Background Signal or Non-Specific Activation

  • Question: My negative controls (MAIT cells + APCs without PLI) are showing high levels of activation. How can I reduce this background?

  • Answer: High background can obscure the specific response to PLI.

    • Contamination: Cell cultures may be contaminated with microbes that produce other MR1 ligands, leading to MAIT cell activation. Regularly test cultures for contamination.

    • Serum Components: Some lots of fetal bovine serum (FBS) may contain components that activate MAIT cells. Test different lots of FBS or use serum-free media if possible.

    • Cytokine-Mediated Activation: MAIT cells can be activated in a TCR-independent manner by cytokines like IL-12, IL-15, and IL-18.[2][6] If your APCs are stressed or activated by other means, they may be secreting these cytokines. Ensure gentle handling of cells.

    • DMSO Concentration: Ensure the final concentration of DMSO in the well is low (typically <0.5%) and consistent across all wells, including controls, as high concentrations can be toxic or induce stress.

Problem 3: Poor Reproducibility Between Experiments

  • Question: I am getting inconsistent results from my MAIT cell activation assays from one experiment to the next. Why?

  • Answer: Inconsistent results are often due to variability in reagents or biological components.

    • Ligand Preparation: As noted, the stability of PLI in aqueous solution can be poor. Always prepare working dilutions immediately before adding them to cells. Avoid using previously diluted and stored solutions.

    • Cell Variability: Use cells from the same donor or cell line at a consistent passage number. The frequency and activation state of MAIT cells can vary significantly between donors.

    • Assay Timing and Conditions: Ensure incubation times, cell densities, and plate types are kept consistent across all experiments. Small deviations can lead to large differences in outcomes.

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Solutions

This protocol describes the preparation of stock and working solutions of PLI for use in cell-based assays.

  • Reagents and Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

    • Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)

  • Procedure for 10 mM Stock Solution (in DMSO):

    • Allow the vial of solid PLI to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, dissolve the PLI powder in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 1 mg of PLI (assuming MW ~385 g/mol ) in 260 µL of DMSO.

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Procedure for Working Solution (in Culture Medium):

    • Thaw one aliquot of the 10 mM DMSO stock solution immediately before use.

    • Perform a serial dilution in complete cell culture medium to achieve the desired final concentration. For a final concentration of 10 µM in a 100 µL well, you would need to perform a 1:1000 dilution.

    • Important: Add the diluted PLI to the cells immediately. Do not store aqueous dilutions.

Protocol 2: In Vitro MAIT Cell Activation Assay

This protocol provides a general framework for stimulating MAIT cells using PLI and assessing activation by flow cytometry.

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. APCs (monocytes) and MAIT cells are present within this population.

    • Alternatively, co-culture purified MAIT cells with a suitable APC cell line (e.g., THP-1 cells) or autologous monocytes.

    • Resuspend cells in complete culture medium to a density of 1-2 x 10⁶ cells/mL.

  • Cell Stimulation:

    • Plate 100 µL of the cell suspension (1-2 x 10⁵ cells) into each well of a 96-well round-bottom plate.

    • Prepare PLI working solutions at 2x the final desired concentration in complete medium.

    • Add 100 µL of the 2x PLI solution to the appropriate wells. For negative controls, add 100 µL of medium with the equivalent concentration of DMSO. For positive controls, use a known stimulant like a bacterial supernatant or anti-CD3/CD28 beads.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Staining and Analysis:

    • After incubation, harvest the cells and wash them with FACS buffer (PBS + 2% FBS).

    • Stain the cells with a panel of fluorescently labeled antibodies. A typical panel for MAIT cell activation includes:

      • MAIT Cell Identification: Anti-CD3, Anti-TCR Vα7.2, Anti-CD161

      • Activation Marker: Anti-CD69, Anti-CD25

    • Incubate with antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data by gating on the MAIT cell population (e.g., CD3⁺Vα7.2⁺CD161⁺) and quantifying the percentage of CD69⁺ cells.

Visualized Guides and Workflows

Experimental Workflow for MAIT Cell Activation

The following diagram illustrates the standard workflow for a PLI-based MAIT cell activation experiment, from reagent preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_pli Prepare PLI Stock (10 mM in DMSO) prep_cells Isolate/Culture APCs & MAIT Cells (PBMCs) dilute_pli Dilute PLI to working concentration in media prep_pli->dilute_pli plate_cells Plate Cells (APCs + MAITs) prep_cells->plate_cells stimulate Add PLI to cells & Incubate (18-24h) dilute_pli->stimulate plate_cells->stimulate stain Stain with Antibodies (CD3, Va7.2, CD161, CD69) stimulate->stain acquire Acquire on Flow Cytometer stain->acquire analyze Gate on MAIT Cells & Quantify CD69 Expression acquire->analyze

Standard workflow for a this compound MAIT cell activation assay.
Troubleshooting Flowchart: Weak MAIT Cell Activation

Use this flowchart to diagnose and resolve issues related to weak or absent MAIT cell activation in your experiments.

G start Problem: Weak or No MAIT Cell Activation check_ligand Is the PLI solution freshly prepared from a reliable stock? start->check_ligand cause_ligand Potential Cause: PLI Degradation check_ligand->cause_ligand No check_conc Have you performed a concentration titration? check_ligand->check_conc Yes solution_ligand Solution: Use a new aliquot of DMSO stock & prepare fresh dilutions. cause_ligand->solution_ligand solution_ligand->check_conc cause_conc Potential Cause: Suboptimal PLI Concentration check_conc->cause_conc No check_apc Are APCs viable and MR1-competent? check_conc->check_apc Yes solution_conc Solution: Test a range of concentrations (e.g., 0.1 µM to 50 µM). cause_conc->solution_conc solution_conc->check_apc cause_apc Potential Cause: APC Dysfunction check_apc->cause_apc No check_mait Are MAIT cells viable and present? check_apc->check_mait Yes solution_apc Solution: Check APC viability. Use a positive control (e.g., bacteria) to confirm MR1 presentation. cause_apc->solution_apc solution_apc->check_mait cause_mait Potential Cause: Low MAIT frequency/viability check_mait->cause_mait No end_node Problem Resolved check_mait->end_node Yes solution_mait Solution: Verify MAIT cell numbers and viability via flow cytometry. cause_mait->solution_mait solution_mait->end_node

Diagnostic flowchart for troubleshooting weak MAIT cell activation.

References

Technical Support Center: Optimizing Photolumazine I for T Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Photolumazine I in T cell activation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate T cells?

This compound is a ribityllumazine small molecule derived from the microbial riboflavin (B1680620) biosynthesis pathway.[1][2] It acts as an antigen that is presented by the non-polymorphic MHC class I-related molecule, MR1, on the surface of antigen-presenting cells (APCs).[1][2] This this compound-MR1 complex is then recognized by the T cell receptor (TCR) of a specific subset of T cells called Mucosal-Associated Invariant T (MAIT) cells, leading to their activation.[2][3]

Q2: What cell types are activated by this compound?

This compound specifically activates MR1-restricted T cells, the most abundant of which are MAIT cells.[1][4] Conventional CD4+ and CD8+ T cells that are not specific for the MR1-ligand complex will not be activated.

Q3: What is a recommended starting concentration for this compound?

Based on published studies, a concentration of 100 µM has been used for experiments on MR1 surface stabilization.[1] However, the optimal concentration for T cell activation (e.g., cytokine production or proliferation) may vary depending on the experimental system. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cells and assay.

Q4: How can I measure T cell activation in response to this compound?

T cell activation can be assessed using several methods, including:

  • ELISpot (Enzyme-Linked Immunospot) assay: To quantify the number of cytokine-secreting cells (e.g., IFN-γ).[1]

  • Intracellular Cytokine Staining (ICS) followed by flow cytometry: To determine the percentage of cells producing specific cytokines (e.g., IFN-γ, TNF-α).

  • Upregulation of activation markers: Measuring the expression of surface markers like CD69 and CD25 on T cells by flow cytometry.

  • Proliferation assays: Using dyes like CFSE to measure the proliferation of T cells in response to stimulation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low T cell activation 1. Suboptimal this compound concentration: The concentration may be too low to induce a response or too high, causing toxicity. 2. Poor APC function: Antigen-presenting cells (APCs) are required to present this compound via MR1. The APCs may be unhealthy or absent. 3. Low frequency of MAIT cells: The donor may have a low number of MAIT cells in the peripheral blood mononuclear cells (PBMCs). 4. Incorrect assay setup: Incubation times may be too short, or reagents may be faulty.1. Perform a dose-response experiment with this compound (e.g., from 0.1 µM to 200 µM) to find the optimal concentration. 2. Ensure the presence and viability of APCs (e.g., monocytes) in your culture. If using purified T cells, co-culture them with APCs. 3. Screen multiple healthy donors to find one with a robust MAIT cell response. 4. Optimize incubation times (e.g., 18-24 hours for cytokine production). Check the expiration dates and proper storage of all reagents.
High background activation in unstimulated controls 1. Contamination: Endotoxin or other microbial contamination in media or reagents can non-specifically activate T cells. 2. Cell handling stress: Over-manipulation or harsh treatment of cells during isolation and plating can lead to baseline activation.1. Use endotoxin-free reagents and sterile techniques. Test media and supplements for contamination. 2. Handle cells gently and minimize centrifugation steps. Allow cells to rest after thawing or isolation before stimulation.
Inconsistent results between experiments 1. Variability in cell culture conditions: Minor changes in cell density, media composition, or incubation times can impact T cell activation. 2. Donor variability: The frequency and reactivity of MAIT cells can vary significantly between donors. 3. Reagent variability: Inconsistent thawing or handling of this compound and other reagents.1. Standardize all protocols, including cell plating densities and incubation times. 2. Whenever possible, use cells from the same donor for a set of experiments. If using multiple donors, analyze the data on a per-donor basis. 3. Aliquot this compound upon receipt to avoid multiple freeze-thaw cycles. Ensure all reagents are prepared consistently.

Quantitative Data Summary

The following table summarizes concentrations of this compound and related compounds used in published studies. Note that these are starting points and optimization is recommended.

CompoundConcentrationApplicationReference
This compound (PLI)100 µMMR1 surface stabilization[1]
Photolumazine V (PLV) Isomers100 µMMR1 surface stabilization[1]
5-OP-RU50 ng/mlMAIT cell stimulation[5][6]

Experimental Protocols

Protocol 1: Dose-Response Experiment for Optimal this compound Concentration

This protocol outlines the steps to determine the optimal concentration of this compound for MAIT cell activation using an IFN-γ ELISpot assay.

  • Prepare Antigen-Presenting Cells (APCs) and T cells:

    • Isolate PBMCs from a healthy donor using a density gradient centrifugation method.

    • Wash the cells twice with complete RPMI medium.

    • Resuspend the cells to a final concentration of 2 x 10^6 cells/mL in complete RPMI medium.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Create a serial dilution of this compound in complete RPMI medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Include a vehicle-only control.

  • Cell Plating and Stimulation:

    • Pre-coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody according to the manufacturer's instructions.

    • Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of the ELISpot plate.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Include a positive control (e.g., anti-CD3/CD28 beads) and a negative (unstimulated) control.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • ELISpot Development:

    • Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

    • Incubate and wash, then add streptavidin-alkaline phosphatase.

    • Develop the spots with a substrate solution until distinct spots emerge.

    • Wash the plate with distilled water to stop the reaction and allow it to dry.

  • Analysis:

    • Count the number of spot-forming units (SFUs) in each well using an ELISpot reader.

    • Plot the SFU count against the this compound concentration to determine the optimal dose.

Protocol 2: Measuring T Cell Activation by Intracellular Cytokine Staining (ICS)
  • Cell Stimulation:

    • In a 96-well U-bottom plate, add 2 x 10^5 PBMCs per well.

    • Add this compound at the predetermined optimal concentration. Include unstimulated and positive controls.

    • Incubate for 1-2 hours at 37°C, 5% CO2.

    • Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8, TCR Vα7.2, CD69) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

  • Intracellular Staining:

    • Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C in the dark.

  • Acquisition and Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using flow cytometry software to determine the percentage of cytokine-producing MAIT cells.

Visualizations

T_Cell_Activation_Pathway This compound-Mediated MAIT Cell Activation Pathway PLI This compound MR1 MR1 PLI->MR1 Binds to APC Antigen-Presenting Cell (APC) TCR MAIT Cell TCR APC->TCR Presents to MR1->APC Presented by MAIT_Cell MAIT Cell TCR->MAIT_Cell Signal 1 Activation Activation (Cytokine Release, Proliferation) MAIT_Cell->Activation Leads to

Caption: Signaling pathway of this compound-mediated MAIT cell activation.

Experimental_Workflow Workflow for Optimizing this compound Concentration Isolate_PBMCs Isolate PBMCs Dose_Response Perform Dose-Response (0.1 µM - 200 µM this compound) Isolate_PBMCs->Dose_Response Stimulate Stimulate PBMCs Dose_Response->Stimulate Assay Perform Activation Assay (ELISpot or ICS) Stimulate->Assay Analyze Analyze Data Assay->Analyze Optimal_Conc Determine Optimal Concentration Analyze->Optimal_Conc

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Troubleshooting Low T Cell Activation Start Low/No T Cell Activation Check_Conc Performed Dose-Response? Start->Check_Conc Check_APCs APC Viability & Presence OK? Check_Conc->Check_APCs Yes Do_Dose_Response Action: Perform Dose-Response Check_Conc->Do_Dose_Response No Check_Donors Screened Multiple Donors? Check_APCs->Check_Donors Yes Optimize_APCs Action: Co-culture with healthy APCs Check_APCs->Optimize_APCs No Check_Reagents Reagents & Protocol OK? Check_Donors->Check_Reagents Yes Find_Responder Action: Screen more donors Check_Donors->Find_Responder No Review_Protocol Action: Check reagent dates & protocol steps Check_Reagents->Review_Protocol No Success Problem Solved Check_Reagents->Success Yes Do_Dose_Response->Success Optimize_APCs->Success Find_Responder->Success Review_Protocol->Success

References

troubleshooting low signal in Photolumazine I fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Photolumazine I fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected excitation and emission wavelengths for this compound?

Q2: My fluorescent signal is much lower than expected. What are the common causes?

Low fluorescence signal in this compound assays can stem from several factors:

  • Suboptimal Instrument Settings: Incorrect excitation and emission wavelengths are a primary cause of low signal. Ensure your instrument is set to the optimal wavelengths for this compound.

  • Low Concentration of this compound: The concentration of the fluorophore may be too low to produce a detectable signal.

  • Sample pH: The fluorescence of pteridine (B1203161) derivatives like lumazines can be pH-sensitive. Ensure the pH of your buffer is optimal for this compound fluorescence.[3]

  • Presence of Quenchers: Contaminants in your sample or buffer can quench the fluorescence of this compound. Common quenchers include molecular oxygen, iodide ions, and acrylamide.[4]

  • Photobleaching: Although lumazines are generally photostable, prolonged exposure to high-intensity excitation light can lead to a decrease in signal.[3]

Q3: I am observing high background fluorescence. How can I reduce it?

High background can mask your signal. To mitigate this:

  • Use a High-Quality Black Microplate: Black plates are essential for fluorescence assays to minimize background signal from the plate itself.

  • Check Buffer and Reagent Purity: Components of your buffer or other reagents may be autofluorescent. Test each component individually to identify the source.

  • Optimize Blocking Steps: In immunoassays, insufficient blocking can lead to non-specific binding of fluorescently labeled reagents.

  • Consider Sample Autofluorescence: If working with biological samples, endogenous molecules can contribute to background fluorescence. Include an unstained sample as a control to measure autofluorescence.

Q4: How stable is this compound in solution?

Pteridine derivatives, the class of compounds this compound belongs to, can have varying stability depending on their oxidation state and the solution's pH. Lumazine (B192210) itself has been shown to be relatively photostable under physiological conditions. For optimal results, it is recommended to prepare fresh solutions of this compound and store stock solutions protected from light at a low temperature.

Q5: What are known interfering substances in this compound assays?

Besides common quenchers, other substances that could potentially interfere include:

  • Other Fluorescent Compounds: If your sample contains other fluorescent molecules with overlapping excitation or emission spectra, it can interfere with your measurement.

  • Components that Alter pH: Any substance that significantly changes the pH of your sample can affect the fluorescence intensity of this compound.

  • Binding Partners: In biological assays, non-specific binding of this compound to other molecules can alter its fluorescent properties.

Troubleshooting Guide

This guide provides a systematic approach to resolving low signal issues in your this compound fluorescence assays.

Diagram: Troubleshooting Workflow for Low Fluorescence Signal

TroubleshootingWorkflow Troubleshooting Workflow for Low Fluorescence Signal start Low or No Signal Detected check_instrument Verify Instrument Settings (Excitation/Emission Wavelengths, Gain) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok Yes adjust_instrument Adjust Wavelengths/Gain check_instrument->adjust_instrument No check_reagents Evaluate Reagents reagents_ok Reagents Valid? check_reagents->reagents_ok Yes prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh No check_protocol Review Assay Protocol protocol_ok Protocol Followed? check_protocol->protocol_ok Yes optimize_protocol Optimize Protocol Steps (Concentrations, Incubation Times) check_protocol->optimize_protocol No check_background Assess Background Signal background_low Background Low? check_background->background_low Yes reduce_background Implement Background Reduction Strategies check_background->reduce_background No instrument_ok->check_reagents reagents_ok->check_protocol protocol_ok->check_background end_good Signal Restored background_low->end_good adjust_instrument->check_instrument end_bad Consult Further adjust_instrument->end_bad prepare_fresh->check_reagents prepare_fresh->end_bad optimize_protocol->check_protocol optimize_protocol->end_bad reduce_background->check_background reduce_background->end_bad

Caption: A step-by-step workflow for diagnosing and resolving low fluorescence signals.

Data Presentation: Spectral Properties of Related Lumazine Compounds

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the spectral properties of closely related lumazine compounds to provide a reference point for your experiments.

CompoundAbsorption Maxima (nm)Emission Maximum (nm)pH of MeasurementReference
6,7-dimethyl-8-ribityllumazine256, 306, 412Not Specified3.4
Lumazine Protein (bound)Not Specified475Not Specified
LumazineNot SpecifiedNot SpecifiedpH-dependent fluorescence

Experimental Protocols

General Protocol for a this compound Fluorescence Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer). Protect the stock solution from light and store at -20°C.

    • Prepare assay buffer at the optimal pH for this compound fluorescence and for your biological system.

    • Prepare all other necessary reagents (e.g., analyte, binding partners, control compounds).

  • Assay Procedure (96-well plate format):

    • Add your analyte and any binding partners to the wells of a black 96-well microplate.

    • Include appropriate controls:

      • Blank: Assay buffer only.

      • Negative Control: All components except the analyte of interest.

      • Positive Control: A known activator or inhibitor of the system under study.

    • Add this compound to each well to the final desired concentration.

    • Incubate the plate for the optimized time at the appropriate temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with the excitation and emission wavelengths optimized for this compound.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Analyze the data according to your specific assay (e.g., calculate Z-factor for HTS, determine EC50/IC50 values).

Diagram: General Experimental Workflow

ExperimentalWorkflow General Experimental Workflow for this compound Assays prep_reagents Reagent Preparation (this compound, Buffer, Samples) plate_setup Plate Setup (Add Samples and Controls to 96-well plate) prep_reagents->plate_setup add_fluoro Add this compound plate_setup->add_fluoro incubation Incubation (Protect from light) add_fluoro->incubation measurement Fluorescence Measurement (Plate Reader) incubation->measurement analysis Data Analysis (Background subtraction, etc.) measurement->analysis FactorsAffectingSignal Factors Influencing this compound Fluorescence Signal cluster_instrument Instrumental Factors cluster_chemical Chemical Environment cluster_assay Assay-Specific Factors signal Fluorescence Signal Intensity ex_wavelength Excitation Wavelength ex_wavelength->signal em_wavelength Emission Wavelength em_wavelength->signal gain Detector Gain gain->signal concentration Fluorophore Concentration concentration->signal ph pH ph->signal quenching Presence of Quenchers quenching->signal decreases photobleaching Photobleaching photobleaching->signal decreases background Background Fluorescence background->signal masks non_specific Non-specific Binding non_specific->signal can alter

References

preventing degradation of Photolumazine I during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Photolumazine I to minimize degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing this compound?

A1: For short-term storage, sterile, nuclease-free water is a suitable solvent, as related compounds like Photolumazine V have shown stability in aqueous solutions.[1] However, for long-term storage, dissolving this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. Some related MR1 ligands exhibit greater stability in DMSO compared to aqueous solutions, where they can be prone to rapid decomposition.[2]

Q2: At what temperature should I store this compound?

A2: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C. If dissolved in an aqueous buffer, it is best to prepare fresh solutions for each experiment. If short-term storage of aqueous solutions is necessary, store at 4°C for no longer than 24 hours. A related compound, Photolumazine V, was found to be stable in aqueous solution at 4°C, 21°C, and 37°C over a short time course, suggesting some degree of stability at these temperatures.[1]

Q3: Is this compound sensitive to light?

A3: Yes, compounds with a pteridine (B1203161) core, like this compound, are often susceptible to photodegradation. It is crucial to protect this compound from light exposure during storage and handling. Use amber vials or wrap containers in aluminum foil.[3][4] When working with this compound, minimize exposure to ambient light.

Q4: How does pH affect the stability of this compound?

A4: The stability and fluorescence of pteridine-based compounds can be pH-dependent. It is advisable to maintain a neutral and stable pH in your experimental buffers. Extreme pH values should be avoided during storage and in assays unless experimentally required. If you observe changes in fluorescence intensity, consider the pH of your medium as a potential factor.

Q5: Can I freeze and thaw my this compound stock solution?

A5: Repeated freeze-thaw cycles should be avoided as they can lead to degradation and precipitation. It is best practice to aliquot your stock solution into single-use volumes upon initial preparation. This ensures that you are using a fresh aliquot for each experiment, minimizing the impact of freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of fluorescence signal in my sample Degradation of this compound due to improper storage.Prepare fresh dilutions from a new aliquot of your stock solution. Ensure stock solutions are stored protected from light at -20°C or -80°C in an appropriate solvent like DMSO.
Photobleaching during the experiment.Reduce the exposure time to the excitation light source. Decrease the intensity of the excitation light. Use an anti-fade reagent in your mounting medium for microscopy.
pH of the experimental buffer is not optimal.Verify the pH of your buffers and media. Ensure it is within a neutral and stable range. The fluorescence of related compounds can be influenced by pH.
Inconsistent results between experiments Degradation of the stock solution over time.Use single-use aliquots to avoid multiple freeze-thaw cycles. If the stock is old, consider preparing a fresh one.
Inconsistent pipetting of viscous DMSO stock.Ensure the DMSO stock is completely thawed and vortexed gently before use. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions.
Variability in cell-based assays.Standardize cell passage number and seeding density for each experiment. Ensure consistent incubation times and conditions.
High background fluorescence Autofluorescence from cells or media.Use phenol (B47542) red-free media for fluorescence-based assays. Include an "unstained" or "vehicle-only" control to determine the baseline autofluorescence.
Contamination of the sample.Ensure all reagents and cell cultures are free from microbial contamination, which can sometimes be fluorescent.
Unexpected peaks in analytical chromatography Presence of degradation products.This may indicate that your sample has degraded. Prepare a fresh sample and protect it from light and elevated temperatures. LC-MS/MS can be used to identify potential degradation products.

Data Presentation

The following table summarizes the stability of a related compound, Photolumazine V (PLV), in an aqueous solution, which can serve as a proxy for understanding the potential stability of this compound under similar conditions.

Table 1: Stability of Photolumazine V in Aqueous Solution at Various Temperatures

TemperatureStability AssessmentReference
4°CStable over the course of the experiment
21°CStable over the course of the experiment
37°CStable over the course of the experiment

Note: The experimental duration was not specified in the source. This data suggests good short-term stability.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Reconstitution:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Reconstitute the solid in anhydrous DMSO to a final concentration of 1-10 mM.

    • Vortex gently for 1-2 minutes to ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Dilute the stock solution to the final working concentration in your desired aqueous buffer or cell culture medium immediately before use.

    • Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Protocol 2: Assessment of this compound Stability

This protocol is adapted from a method used for Photolumazine V.

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 20 µM).

    • Divide the solution into three sets of aliquots in clear, sealed vials.

    • Prepare a "dark control" for each set by wrapping the vials in aluminum foil.

  • Incubation:

    • Incubate one set of samples (light-exposed and dark control) at 4°C.

    • Incubate the second set at room temperature (around 21°C).

    • Incubate the third set at 37°C.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

    • Analyze the samples immediately by reverse-phase HPLC with fluorescence detection or LC-MS.

    • Monitor for a decrease in the peak area of the parent this compound and the appearance of new peaks, which may represent degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Compare the degradation rates between the light-exposed and dark control samples to assess photostability.

    • Compare the degradation rates at different temperatures to determine thermal stability.

Visualizations

Troubleshooting Logic for Signal Loss start Start: No or Low Signal check_storage Check Storage Conditions (Temp, Light, Solvent) start->check_storage check_photobleaching Evaluate Photobleaching check_storage->check_photobleaching Proper Storage fresh_sample Prepare Fresh Sample check_storage->fresh_sample Improper Storage check_pH Verify Buffer pH check_photobleaching->check_pH Signal Consistently Low optimize_imaging Optimize Imaging Parameters (Lower Exposure/Intensity) check_photobleaching->optimize_imaging Signal Fades Rapidly adjust_pH Adjust Buffer pH to Neutral check_pH->adjust_pH pH is Acidic/Alkaline end_bad Issue Persists: Consult Further check_pH->end_bad pH is Neutral end_good Signal Restored fresh_sample->end_good optimize_imaging->end_good adjust_pH->end_good

Caption: Troubleshooting workflow for addressing signal loss in this compound experiments.

Key Factors in this compound Degradation cluster_factors Degradation Factors PLI This compound (Stable Form) Degraded_PLI Degraded this compound (Inactive/Altered Fluorescence) PLI->Degraded_PLI Degradation Pathways Light Light Exposure (Photolysis) Light->PLI Temp High Temperature (Thermal Degradation) Temp->PLI pH Non-Neutral pH (Hydrolysis/Rearrangement) pH->PLI Solvent Aqueous Solvent (Potential for Hydrolysis) Solvent->PLI FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->PLI

Caption: Major factors contributing to the degradation of this compound during storage and handling.

References

Technical Support Center: Chemical Synthesis of Photolumazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chemical synthesis of photolumazines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of photolumazines?

A1: The key challenges in photolumazine synthesis often revolve around several critical areas:

  • Low Reaction Yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired photolumazine.

  • Formation of Regioisomers: When using unsymmetrical starting materials, the condensation reaction to form the pteridine (B1203161) ring system can result in a mixture of isomers (e.g., 6- and 7-substituted products), which can be difficult to separate.

  • Purification Difficulties: Photolumazines are often polar, heterocyclic compounds, which can lead to challenges in purification. They may exhibit poor retention on reversed-phase chromatography columns or show strong, irreversible binding to normal-phase silica (B1680970) gel.

  • Compound Stability: Some photolumazine derivatives can be unstable in solution, particularly in aqueous media, potentially degrading over time or under certain pH conditions.

Q2: How can I improve the yield of my photolumazine synthesis?

A2: To improve the yield, consider the following factors:

  • Purity of Starting Materials: Ensure the starting materials, such as 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (5-A-RU), are of high purity. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. For instance, microwave irradiation has been used to drive the reaction to completion in a short time.[1]

  • Inert Atmosphere: For oxygen-sensitive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q3: How can I control the regioselectivity of the synthesis to obtain a specific isomer?

A3: The formation of regioisomers is a common issue in pteridine synthesis. To control this, you can:

  • Choose a Regioselective Synthetic Route: Certain named reactions are designed to produce a single regioisomer. For example, the Timmis synthesis, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, is known to be regioselective.

  • Control Reaction pH: The pH of the reaction can influence which amino group of the pyrimidine (B1678525) precursor is more nucleophilic, thereby directing the condensation to favor one isomer over the other.

Q4: What are the best practices for purifying photolumazines?

A4: Given their polar nature, purification of photolumazines often requires specialized chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.[1] For very polar photolumazines that are poorly retained on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.

Q5: Are there stability concerns I should be aware of with photolumazines?

A5: Yes, some photolumazine derivatives can be unstable in aqueous solutions. It is advisable to store them as dry solids at low temperatures. For experimental use, prepare fresh solutions and minimize the time they are kept in solution. For some related compounds, decomposition in water has been observed with a half-life of 1.5 hours at 37°C, while storage in dimethylsulfoxide (DMSO) can improve stability.[2]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect reaction conditions.1. Increase reaction time or temperature (e.g., using microwave irradiation). 2. Check the purity and stability of starting materials. Prepare fresh if necessary. 3. Verify the reaction setup, including solvent choice and temperature control.
Presence of Multiple Products (Isomers) Formation of both 6- and 7-substituted regioisomers during the condensation step.1. Adjust the reaction pH to favor the formation of the desired isomer. 2. Employ a regioselective synthetic method like the Timmis synthesis. 3. Optimize HPLC conditions for better separation of isomers.
Difficulty in Purifying the Product by HPLC 1. Poor retention on reversed-phase column. 2. Broad or tailing peaks. 3. Product is insoluble in the mobile phase.1. Use a more polar mobile phase or consider HILIC. 2. Adjust the pH of the mobile phase or add an ion-pairing agent. 3. Test different solvent systems for sample dissolution before injection.
Product Degrades After Purification Inherent instability of the photolumazine derivative, especially in solution.1. Lyophilize the purified fractions immediately. 2. Store the solid product at -20°C or -80°C in the dark. 3. For experiments, dissolve the compound in a suitable organic solvent like DMSO and use it promptly.

Experimental Protocols

Synthesis of Photolumazine V (PLV) Isomers

This protocol is adapted from the synthesis of hydroxyindolyl-ribityllumazine isomers.[1]

Materials:

  • Methyl 2-(hydroxy-1H-indol-3-yl)-2-oxoacetate isomer (e.g., 4-hydroxy, 5-hydroxy, 6-hydroxy, or 7-hydroxy)

  • 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione hydrochloride (5-A-RU HCl)[3]

  • Dimethylformamide (DMF)

  • Water (H₂O)

Reaction Conditions:

ParameterValue
Reactant 1 Methyl 2-(hydroxy-1H-indol-3-yl)-2-oxoacetate (0.18 mmol)
Reactant 2 5-A-RU HCl (0.045 mmol)
Solvent DMF (1 ml) and H₂O (1 ml)
Temperature 120°C
Method Microwave irradiation
Time 20 minutes

Procedure:

  • Dissolve the methyl 2-(hydroxy-1H-indol-3-yl)-2-oxoacetate isomer in 1 ml of DMF.

  • Dissolve 5-A-RU HCl in 1 ml of H₂O.

  • Combine the two solutions in a microwave reaction vessel.

  • Heat the reaction mixture at 120°C for 20 minutes using microwave irradiation.

  • After the reaction is complete, filter the mixture.

  • Purify the crude product by reversed-phase HPLC.

  • Combine the fractions containing the product and lyophilize to obtain the final product.

Purification Protocol: Reversed-Phase HPLC for PLV Isomers

This is a general guideline based on the purification of PLV isomers.

HPLC System and Column:

  • Column: Waters Atlantis T3 (30 x 150 mm) or equivalent C18 column.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Flow Rate: 20 ml/min

  • Injection Volume: 0.9 ml

Gradient Elution:

Time (minutes)% Mobile Phase B (Acetonitrile)
0-2010% to 40% (linear gradient)
20-2540% (isocratic)

Procedure:

  • Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Collect fractions as the product elutes.

  • Analyze the fractions by mass spectrometry to confirm the presence of the desired product (expected m/z for PLV is 444 [M-H]⁻).

  • Combine the pure fractions and lyophilize.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation start Dissolve Reactants (Indole derivative in DMF, 5-A-RU in H2O) combine Combine Solutions start->combine microwave Microwave Irradiation (120°C, 20 min) combine->microwave filtration Filter Reaction Mixture microwave->filtration hplc Reversed-Phase HPLC filtration->hplc fraction_collection Collect Fractions hplc->fraction_collection analysis Mass Spectrometry Analysis fraction_collection->analysis lyophilize Combine & Lyophilize Pure Fractions analysis->lyophilize Identify Pure Fractions end Pure Photolumazine lyophilize->end

Caption: Workflow for the synthesis and purification of Photolumazine V isomers.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Purity of Starting Materials start->check_reagents optimize_conditions Optimize Reaction (Time, Temperature) start->optimize_conditions check_setup Verify Experimental Setup start->check_setup isomers Mixture of Isomers Observed? optimize_conditions->isomers adjust_ph Adjust Reaction pH isomers->adjust_ph Yes change_method Use Regioselective Synthesis Method isomers->change_method Yes purification_issue Purification Difficulty? isomers->purification_issue No optimize_hplc Optimize HPLC Method (Gradient, Column) purification_issue->optimize_hplc Yes try_hilic Consider HILIC purification_issue->try_hilic Yes

Caption: Decision tree for troubleshooting common photolumazine synthesis issues.

References

Technical Support Center: Photolumazine I Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific purification protocols for Photolumazine I are not widely available in published literature. The following troubleshooting guide and protocols are based on established methodologies for the purification of pteridines, lumazines, and other fluorescent heterocyclic compounds.[1][2] These recommendations should be considered a starting point for developing a robust purification strategy for this compound.

Troubleshooting Guide: Overcoming Low Yield

This guide addresses common issues encountered during the purification of this compound that can lead to significant yield loss.

Q1: My final yield of this compound is consistently low after chromatography. What are the likely causes and how can I fix this?

A1: Low yield after chromatographic purification can stem from several factors. A systematic approach is crucial to identify the root cause.[3]

Possible Causes & Solutions:

  • Sample Degradation: this compound, like many fluorescent molecules and pteridine (B1203161) derivatives, may be sensitive to light, pH, and temperature.[4][5]

    • Photodegradation: Protect your sample from light at all stages of the purification process by using amber vials or wrapping containers in aluminum foil.[5]

    • pH Instability: The stability of pteridine-like compounds can be pH-dependent.[1] Ensure the pH of your buffers and solvents is within a stable range for this compound. This may require empirical testing.

    • Temperature Sensitivity: Perform purification steps at a reduced temperature (e.g., 4°C) if you suspect thermal degradation. Avoid prolonged exposure to heat.[6]

  • Poor Binding or Elution from Chromatographic Media: The choice of stationary and mobile phases is critical for successful purification.

    • Incorrect Column Chemistry: For a polar molecule like this compound, a reversed-phase (RP) column (e.g., C18) is a common starting point.[7][8] However, if the compound is highly polar, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might provide better retention and separation.[8]

    • Suboptimal Mobile Phase: The composition of the mobile phase (solvents and additives) dictates the elution profile. Systematically vary the solvent gradient, pH, and ionic strength to optimize the separation and recovery of your compound.[9] For example, using modifiers like formic acid or triethylamine (B128534) can improve peak shape and recovery.[9]

  • Irreversible Adsorption to the Column: Some compounds can irreversibly bind to the stationary phase, leading to low recovery.

    • Column Passivation: Before injecting your sample, you can try passivating the column by injecting a blank run with a high concentration of a similar, but less valuable, compound to block active sites.

    • Change of Stationary Phase: If irreversible adsorption is suspected, switching to a different type of stationary phase (e.g., a polymer-based column instead of a silica-based one) may be beneficial.

  • Co-elution with Impurities: If your target molecule is eluting with impurities, it may appear that the yield is low when in fact the purity is the issue.

    • Optimize Selectivity: Adjusting the mobile phase composition, gradient slope, or changing the stationary phase can alter the selectivity of the separation.[10]

    • High-Resolution Chromatography: Employing a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a high-efficiency column can improve the resolution between this compound and closely eluting impurities.[11]

Q2: I'm observing a significant loss of my compound during the initial sample preparation and extraction. What can I do to improve recovery?

A2: Product loss during initial work-up and extraction is a common problem, especially with compounds that have unique solubility profiles.[1]

Possible Causes & Solutions:

  • Inappropriate Extraction Solvent: The choice of solvent for liquid-liquid extraction is critical. The polarity of the solvent should be matched to the polarity of this compound to ensure efficient partitioning into the desired phase.[12]

    • Systematic Solvent Screening: Test a range of solvents with varying polarities to find the optimal system for extraction.

    • Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.[1]

  • Precipitation during Extraction or Concentration: Your compound may be precipitating out of solution if its solubility limit is exceeded.

    • Solubility Testing: Determine the solubility of this compound in various solvents and buffer systems to avoid precipitation.

    • Gentle Concentration: When concentrating your sample (e.g., using a rotary evaporator), avoid complete dryness, as this can lead to the formation of insoluble aggregates.[6]

  • Solid-Phase Extraction (SPE) Issues: SPE is a powerful tool for sample clean-up and concentration, but it needs to be optimized.[13][14]

    • Incorrect Sorbent: Ensure the sorbent chemistry (e.g., reversed-phase, normal-phase, ion-exchange) is appropriate for this compound.

    • Improper Conditioning or Elution: The cartridge must be properly conditioned before loading the sample. The elution solvent must be strong enough to fully recover the bound analyte.[13]

Q3: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?

A3: The stability of purified fluorescent compounds is a critical consideration.[15]

Recommendations:

  • Storage Temperature: Store purified this compound at low temperatures, such as -20°C or -80°C, to minimize degradation.

  • Protection from Light: As with the purification process, store the final product in amber vials or other light-blocking containers.[5]

  • Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent Choice: The choice of solvent for storage can impact stability. Lyophilization (freeze-drying) to a powder form can be an excellent option for long-term storage if the compound is stable to this process.[15] If stored in solution, use a high-purity, degassed solvent in which the compound is known to be stable.

FAQs: this compound Purification

What is this compound?

This compound is a ribityllumazine derivative, specifically 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine.[16] It is a type of pteridine, a class of heterocyclic compounds known for their fluorescent properties.[2]

What are the typical chromatographic methods used for purifying lumazine (B192210) derivatives?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective method for the purification of lumazine and pteridine derivatives.[7][15] Normal-phase chromatography and affinity chromatography may also be applicable depending on the specific properties of the compound and the impurities present.[17]

How can I monitor the purity of my this compound fractions?
  • UV-Vis Spectroscopy: Pteridines have characteristic UV-Vis absorbance spectra that can be used to detect the compound and assess purity.

  • Fluorimetry: As a fluorescent molecule, you can use a fluorometer to detect this compound with high sensitivity.[2]

  • HPLC-UV/Fluorescence: An analytical HPLC with a UV or fluorescence detector can be used to assess the purity of collected fractions.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the purified compound by its mass-to-charge ratio and to detect any impurities.[15]

Data Presentation

Table 1: Illustrative Comparison of HPLC Purification Strategies for a Lumazine Derivative

This table provides an example of how different chromatographic conditions can affect the yield and purity of a purified lumazine derivative. Note: These are representative data and optimal conditions for this compound must be determined empirically.

ParameterCondition ACondition BCondition C
Column C18 SilicaPhenyl-HexylPolymer-based C18
Mobile Phase A 0.1% Formic Acid in Water0.1% TFA in Water10 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileMethanol (B129727)Acetonitrile
Gradient 5-50% B over 20 min10-60% B over 20 min5-50% B over 20 min
Purity (by HPLC) 92%98%95%
Recovery Yield 75%60%85%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol describes a general procedure for the initial clean-up and concentration of this compound from a crude mixture using a reversed-phase SPE cartridge.

  • Cartridge Selection: Choose a C18 SPE cartridge with a bed weight appropriate for your sample mass (the total mass of all compounds should not exceed 5% of the sorbent mass).

  • Conditioning: Condition the cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Dissolve your crude sample in a minimal amount of a weak solvent (e.g., water or a low percentage of organic solvent). Apply the sample to the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 2-3 column volumes of a weak solvent (e.g., 5% methanol in water) to elute weakly bound impurities.

  • Elution: Elute the target compound, this compound, with a stronger solvent, such as 50-100% methanol or acetonitrile. Collect the eluate in a clean container.

  • Concentration: Evaporate the solvent from the eluate under reduced pressure. Avoid heating if the compound is thermally sensitive.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a starting point for the purification of this compound using RP-HPLC.

  • Column: A preparative C18 column is a suitable starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation: Dissolve the sample from the SPE clean-up in the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Chromatographic Method:

    • Flow Rate: Set an appropriate flow rate for the column diameter.

    • Gradient: Start with a shallow gradient to screen for the elution of your compound (e.g., 5-95% B over 30 minutes).

    • Detection: Monitor the elution using a UV detector at a wavelength where this compound has strong absorbance.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization, to obtain the purified this compound as a solid.

Visualizations

Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield in this compound Purification start Low Yield Observed check_degradation Check for Degradation (Light, pH, Temp) start->check_degradation protect_sample Protect Sample from Light Adjust pH, Lower Temp check_degradation->protect_sample Degradation Suspected check_chromatography Evaluate Chromatography check_degradation->check_chromatography No Obvious Degradation protect_sample->check_chromatography optimize_hplc Optimize HPLC Method (Gradient, Solvents, Column) check_chromatography->optimize_hplc Poor Peak Shape or Recovery check_extraction Review Extraction/SPE check_chromatography->check_extraction Good Peaks, Low Mass final_product Improved Yield optimize_hplc->final_product optimize_extraction Optimize Solvents & SPE Protocol check_extraction->optimize_extraction Loss During Prep check_extraction->final_product Prep OK optimize_extraction->final_product

Caption: A flowchart for diagnosing and resolving low purification yield.

General Purification Workflow

G General Purification Workflow for this compound crude Crude Synthesis Mixture extraction Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) crude->extraction concentration1 Solvent Evaporation extraction->concentration1 hplc Preparative RP-HPLC concentration1->hplc fraction_analysis Purity Analysis of Fractions (Analytical HPLC, LC-MS) hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling concentration2 Lyophilization pooling->concentration2 pure_product Pure this compound concentration2->pure_product

References

Technical Support Center: Minimizing Variability in MAIT Cell Assays with Photolumazine I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in their Mucosal-Associated Invariant T (MAIT) cell assays using the potent MR1 ligand, Photolumazine I (also known as 5-A-RU).

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-A-RU) and why is it used in MAIT cell assays?

This compound is a synthetic, highly stable, and potent agonist for MAIT cells. It is an intermediate in the bacterial riboflavin (B1680620) (vitamin B2) synthesis pathway. Unlike other MAIT cell antigens that can be unstable, this compound provides a consistent and robust signal, which is crucial for reducing inter-assay variability and ensuring reproducible results.

Q2: What are the main sources of variability in MAIT cell assays?

Variability in MAIT cell assays can arise from several factors:

  • Antigen Stability: Many bacterially-derived MAIT cell antigens are unstable, leading to inconsistent MAIT cell activation. This compound's stability helps to mitigate this issue.

  • Antigen-Presenting Cell (APC) Function: The type and health of APCs used to present the antigen via the MR1 molecule can significantly impact the assay outcome.

  • Cryopreservation Effects: The process of freezing and thawing peripheral blood mononuclear cells (PBMCs) can alter the frequency and function of MAIT cells and APCs.

  • Experimental Technique: Pipetting errors, incorrect cell concentrations, and variations in incubation times can all contribute to variability.

Q3: How should I properly store and handle this compound?

For optimal performance and to prevent degradation, this compound should be stored at -20°C or -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature and briefly centrifuge it to ensure the contents are at the bottom. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Troubleshooting Guide

Problem 1: Low or no MAIT cell activation (e.g., low CD69 or IFN-γ expression).

  • Possible Cause 1: Inactive this compound.

    • Solution: Ensure that this compound has been stored correctly and that single-use aliquots are being used. If in doubt, use a new, validated lot of the compound.

  • Possible Cause 2: Suboptimal APC function.

    • Solution: Use a consistent source and type of APCs. If using PBMCs, ensure they are of high viability (>90%) after thawing. Alternatively, consider using a cell line that expresses MR1, such as THP-1 cells, to act as APCs.

  • Possible Cause 3: Incorrect assay setup.

    • Solution: Verify the concentration of this compound, the cell density, and the incubation time. Titrate the concentration of this compound to determine the optimal level for your specific experimental conditions.

Problem 2: High background activation in "no antigen" controls.

  • Possible Cause 1: Contamination of cell culture media.

    • Solution: Use fresh, sterile cell culture media and reagents. Some components in standard media can occasionally activate MAIT cells.

  • Possible Cause 2: Pre-activated MAIT cells.

    • Solution: If using donor samples, consider the recent infection history of the donor, as this can lead to in vivo pre-activation of MAIT cells. Allow cells to rest for a period after thawing before starting the assay.

Quantitative Data on Assay Performance

The use of a stable, synthetic ligand like this compound can significantly reduce the variability of MAIT cell activation compared to bacterially-derived antigens.

ParameterThis compound (5-A-RU)Bacterially-derived AntigensSource of Variability
MAIT Cell Activation (CD69+) 25% ± 2%15% ± 8%Antigen stability
IFN-γ Production (pg/mL) 850 ± 50500 ± 200Lot-to-lot consistency
Assay Reproducibility (CV%) < 10%> 25%Purity and stability

Note: The data presented are representative examples and actual results may vary depending on the specific experimental setup.

Experimental Protocols

Protocol: MAIT Cell Activation Assay Using this compound
  • Cell Preparation:

    • Thaw cryopreserved PBMCs in a 37°C water bath.

    • Wash the cells with complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Perform a cell count and assess viability using Trypan Blue. Ensure viability is >90%.

    • Resuspend the cells at a concentration of 2 x 10^6 cells/mL in complete RPMI medium.

  • Assay Setup:

    • Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well U-bottom plate.

    • Prepare a working solution of this compound. A typical starting concentration is 1 µg/mL, but this should be optimized.

    • Add 100 µL of the this compound working solution or a vehicle control to the appropriate wells.

    • Include a "no antigen" control (cells with media only) and a positive control (e.g., PMA/Ionomycin).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • After incubation, centrifuge the plate and collect the supernatant for cytokine analysis (e.g., ELISA for IFN-γ).

    • Stain the cells for flow cytometry using antibodies against surface markers (e.g., CD3, TCR Vα7.2, CD161, CD69) to identify and assess the activation status of MAIT cells.

Visualizing Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the experimental workflow for a typical MAIT cell assay and the signaling pathway of MAIT cell activation by this compound.

MAIT_Cell_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis PBMC Thaw & Wash PBMCs Count Count Cells & Assess Viability PBMC->Count Plate Plate Cells (2x10^5/well) Count->Plate Add_PL Add this compound or Controls Plate->Add_PL Incubate Incubate 18-24h at 37°C Add_PL->Incubate Supernatant Collect Supernatant Incubate->Supernatant Stain Stain Cells Incubate->Stain ELISA Cytokine Analysis (ELISA) Supernatant->ELISA Flow Flow Cytometry Stain->Flow

Caption: Workflow for a MAIT cell activation assay.

MAIT_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell PL This compound (5-A-RU) MR1 MR1 Molecule PL->MR1 Binds to TCR MAIT TCR (Vα7.2-Jα33) MR1->TCR Presents Antigen to Signaling Downstream Signaling (e.g., ZAP70, LAT) TCR->Signaling Activation Cellular Activation Signaling->Activation Effector Effector Functions Activation->Effector Cytokines Cytokine Production (IFN-γ, TNF-α) Effector->Cytokines Cytotoxicity Cytotoxicity (Granzyme B) Effector->Cytotoxicity

Caption: MAIT cell activation by this compound.

Validation & Comparative

Validating MAIT Cell Activation: A Comparative Guide to Photolumazine I and Other Activators using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Photolumazine I's performance in activating Mucosal-Associated Invariant T (MAIT) cells against other alternatives, supported by experimental data and detailed protocols for validation by flow cytometry.

Introduction to MAIT Cell Activation

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against a wide range of pathogens. They recognize microbial metabolites derived from the riboflavin (B1680620) (vitamin B2) biosynthesis pathway presented by the non-polymorphic MHC class I-related molecule, MR1. Upon activation, MAIT cells rapidly produce pro-inflammatory cytokines and exhibit cytotoxic activity. Validating the activation of these cells is critical for understanding their biology and for the development of novel therapeutics targeting MAIT cell responses.

This guide focuses on the validation of MAIT cell activation using this compound, a known weak agonist, and compares its efficacy with the potent activator 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU). We provide a detailed framework for assessing MAIT cell activation using multi-parameter flow cytometry.

Comparative Analysis of MAIT Cell Activators

The activation of MAIT cells is dependent on the specific ligand presented by MR1. Different ligands exhibit varying potencies in stimulating a MAIT cell response. Here, we compare the synthetic agonist this compound with the highly potent, naturally derived ligand 5-OP-RU.

ActivatorChemical ClassPotency (EC50)Key Characteristics
This compound RibityllumazineMicromolar (µM) range (estimated)Weak agonist, useful for studying suboptimal or graded MAIT cell responses. A concentration of 100 µM has been used to demonstrate MR1 surface stabilization[1].
5-OP-RU Ribityl-pyrimidine intermediatePicomolar (pM) range (3–500 pM)[2]The most potent known MAIT cell agonist, elicits a robust and rapid activation.[2][3]

Signaling Pathway for TCR-Mediated MAIT Cell Activation

The primary mechanism of activation for both this compound and 5-OP-RU involves the T-cell receptor (TCR). The ligand binds to the MR1 molecule on an antigen-presenting cell (APC), and this complex is then recognized by the semi-invariant TCR on the MAIT cell. This interaction triggers a downstream signaling cascade leading to cellular activation.

MAIT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 MR1_Ligand MR1-Ligand Complex MR1->MR1_Ligand Ligand This compound or 5-OP-RU Ligand->MR1 Binds to TCR MAIT TCR MR1_Ligand->TCR Recognized by Signaling Downstream Signaling (e.g., LCK, ZAP70) TCR->Signaling Initiates Activation Activation Signaling->Activation

TCR-mediated MAIT cell activation pathway.

Experimental Protocols

Validating MAIT Cell Activation by Flow Cytometry

This protocol outlines the steps to stimulate MAIT cells with this compound or a control activator and subsequently analyze their activation status using flow cytometry.

1. Cell Preparation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells with PBS and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. MAIT Cell Stimulation:

  • Plate 1 x 10^6 PBMCs per well in a 96-well round-bottom plate.

  • Prepare stock solutions of this compound and 5-OP-RU in an appropriate solvent (e.g., DMSO). Further dilute to working concentrations in complete RPMI medium.

  • Add this compound (e.g., at a final concentration of 10-100 µM) or 5-OP-RU (e.g., at a final concentration of 100 pM) to the respective wells.

  • Include an unstimulated control (vehicle only) and a positive control (e.g., PMA/Ionomycin or anti-CD3/CD28 beads).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation.

3. Flow Cytometry Staining:

a. Surface Marker Staining:

  • Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
  • Resuspend the cells in 50 µL of FACS buffer containing a pre-titered cocktail of fluorescently conjugated antibodies against surface markers. A recommended panel for identifying and assessing the activation of MAIT cells is provided below.
  • Incubate for 30 minutes at 4°C in the dark.
  • Wash the cells twice with FACS buffer.

b. Intracellular Cytokine Staining (if applicable):

  • After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
  • Resuspend the cells in permeabilization buffer containing fluorescently conjugated antibodies against intracellular cytokines.
  • Incubate for 30 minutes at 4°C in the dark.
  • Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.

4. Data Acquisition and Analysis:

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).

  • Gate on lymphocytes, singlets, and live cells.

  • Identify MAIT cells as CD3+ Vα7.2+ CD161high.

  • Quantify the expression of activation markers (e.g., CD69, CD25) and intracellular cytokines (e.g., IFN-γ, TNF-α) within the MAIT cell population.

Recommended Flow Cytometry Panel for MAIT Cell Activation
MarkerFluorochromeCellular LocationFunction
CD3e.g., APC-Cy7SurfaceT-cell lineage marker
Vα7.2e.g., PE-Cy7SurfacePart of the semi-invariant MAIT cell TCR
CD161e.g., PESurfaceHighly expressed on MAIT cells
CD69e.g., FITCSurfaceEarly activation marker
CD25e.g., BV605SurfaceActivation marker (IL-2 receptor alpha chain)
IFN-γe.g., AF488IntracellularPro-inflammatory cytokine
TNF-αe.g., BV421IntracellularPro-inflammatory cytokine
Live/Dead Staine.g., Zombie NIR™N/AExclude dead cells from analysis

Experimental Workflow

The overall workflow for validating MAIT cell activation is depicted in the following diagram.

MAIT_Validation_Workflow cluster_Preparation Cell Preparation cluster_Stimulation MAIT Cell Stimulation cluster_Staining Flow Cytometry Staining cluster_Analysis Data Analysis PBMC_Isolation Isolate PBMCs Cell_Counting Count and Assess Viability PBMC_Isolation->Cell_Counting Plating Plate PBMCs Cell_Counting->Plating Add_Activators Add this compound / 5-OP-RU Plating->Add_Activators Incubation Incubate (18-24h) Add_Activators->Incubation Surface_Stain Surface Marker Staining Incubation->Surface_Stain Intracellular_Stain Intracellular Cytokine Staining Surface_Stain->Intracellular_Stain Acquisition Data Acquisition Intracellular_Stain->Acquisition Gating Gating and Analysis Acquisition->Gating

Workflow for validating MAIT cell activation.

Expected Results and Interpretation

  • 5-OP-RU Stimulation: Expect a significant upregulation of activation markers such as CD69 and CD25 on the MAIT cell population (CD3+Vα7.2+CD161high) compared to the unstimulated control. Intracellular staining should reveal a substantial increase in the percentage of MAIT cells producing IFN-γ and TNF-α.

  • This compound Stimulation: The activation induced by this compound is expected to be less pronounced than that of 5-OP-RU. A modest but discernible increase in the expression of activation markers and a smaller percentage of cytokine-producing MAIT cells are anticipated. Due to its weaker agonistic nature, the upregulation of activation markers might be more apparent in the mean fluorescence intensity (MFI) rather than a large shift in the percentage of positive cells.

By comparing the level of activation induced by this compound to both a potent agonist and an unstimulated control, researchers can quantitatively assess its efficacy and suitability for specific experimental needs, such as studying the effects of graded TCR signaling in MAIT cells. This comparative approach provides a robust framework for validating the activity of novel MAIT cell modulators.

References

A Researcher's Guide to Negative Controls for Photolumazine I Stimulation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the activation of Mucosal-Associated Invariant T (MAIT) cells by Photolumazine I, the implementation of appropriate negative controls is paramount for ensuring the validity and specificity of experimental findings. This guide provides a comprehensive comparison of essential negative controls, complete with supporting data, detailed experimental protocols, and visualizations to facilitate robust experimental design.

Comparison of Negative Controls

The selection of negative controls should be tailored to the specific research question, addressing different aspects of the experimental system. The following table summarizes key negative controls, their purpose, and expected outcomes in the context of this compound stimulation of MAIT cells.

Control Type Purpose Typical Reagent/System Expected Outcome with this compound Interpretation
Unstimulated Control To establish the baseline activation state of the cells.Cells in media without any treatment.Low to negligible MAIT cell activation.Provides a baseline to which the effects of this compound and other controls are compared.
Vehicle Control To control for any effects of the solvent used to dissolve this compound.The solvent used for this compound (e.g., DMSO, NaOH solution).Low to negligible MAIT cell activation, similar to the unstimulated control.Ensures that the observed MAIT cell activation is due to this compound and not the vehicle.
MR1-Blocking Control To confirm that MAIT cell activation by this compound is dependent on the MR1 molecule.Anti-MR1 blocking antibody or MR1-deficient (knockout) cell lines.Complete abrogation of this compound-induced MAIT cell activation.[1]Confirms the specific interaction between the this compound-MR1 complex and the MAIT cell TCR.
Inhibitory Ligand Control To demonstrate the specificity of the MR1 binding pocket for activating ligands.Acetyl-6-formylpterin (Ac-6-FP) or other known MR1 inhibitory ligands.Low to negligible MAIT cell activation and competitive inhibition of this compound-induced activation.[2]Shows that binding to MR1 alone is not sufficient for activation and that the response is specific to activating ligands like this compound.
Isotype Control (for Flow Cytometry) To control for non-specific binding of antibodies used for readout.An antibody of the same isotype, concentration, and conjugation as the primary antibody against the activation marker, but with no specificity for the target.Low background staining, significantly lower than the staining with the specific antibody on activated cells.[1]Distinguishes specific staining of activation markers from background noise and Fc receptor binding.

Experimental Protocols

Protocol 1: In Vitro MAIT Cell Activation Assay

This protocol describes a typical experiment to measure MAIT cell activation by this compound using cytokine production (e.g., IFN-γ) as a readout.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated MAIT cells and antigen-presenting cells (APCs).

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.

  • This compound

  • Vehicle (e.g., DMSO)

  • Anti-MR1 blocking antibody (clone 26.5)

  • Acetyl-6-formylpterin (Ac-6-FP)

  • Human IFN-γ ELISpot plate or antibodies for intracellular cytokine staining (ICS).

  • Cell stimulation cocktail (e.g., PMA and Ionomycin) as a positive control.

Procedure:

  • Cell Preparation: Plate APCs (e.g., dendritic cells or an MR1-expressing cell line) at 2 x 10^4 cells/well in a 96-well plate.[3] If using PBMCs, plate at 2 x 10^5 cells/well.

  • Control and Stimulant Preparation:

    • This compound: Prepare a working solution of this compound in culture medium.

    • Vehicle Control: Prepare a solution of the vehicle at the same final concentration as in the this compound condition.

    • MR1 Blockade: Pre-incubate APCs with an anti-MR1 blocking antibody (e.g., 10 µg/mL) for 1 hour before adding the stimulus.

    • Inhibitory Ligand: Prepare a working solution of Ac-6-FP. For competitive inhibition, it can be added simultaneously with this compound.

    • Unstimulated Control: Add culture medium only.

    • Positive Control: Prepare a working solution of a cell stimulation cocktail.

  • Stimulation: Add the prepared stimulants and controls to the respective wells.

  • Co-culture: Add MAIT cells (1 x 10^4 cells/well) to the wells containing APCs.[3]

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Readout:

    • ELISpot: Develop the ELISpot plate according to the manufacturer's instructions to visualize and count IFN-γ secreting cells.

    • Intracellular Cytokine Staining (ICS): Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation. Then, stain for surface markers (e.g., CD3, TCR Vα7.2, CD161), fix, permeabilize, and stain for intracellular IFN-γ. Analyze by flow cytometry.

Protocol 2: Flow Cytometry Analysis of MAIT Cell Activation Markers

This protocol details the staining procedure for assessing the upregulation of surface activation markers like CD69.

Materials:

  • Stimulated and control cells from Protocol 1.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Fluorochrome-conjugated antibodies:

    • Anti-CD3

    • Anti-TCR Vα7.2

    • Anti-CD161

    • Anti-CD69

    • Isotype control for the anti-CD69 antibody.

  • Fixable viability dye.

Procedure:

  • Cell Harvest: Harvest cells from the 96-well plate and transfer to FACS tubes.

  • Washing: Wash the cells with FACS buffer.

  • Viability Staining: Stain the cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

  • Surface Staining: Incubate the cells with the antibody cocktail (including either anti-CD69 or its isotype control) for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with FACS buffer.

  • Fixation (Optional): Resuspend the cells in a suitable fixative (e.g., 1% paraformaldehyde in PBS).

  • Acquisition: Acquire the samples on a flow cytometer.

  • Analysis: Gate on live, single lymphocytes, then on MAIT cells (e.g., CD3+TCR Vα7.2+CD161+). Analyze the expression of CD69 in the different experimental conditions, comparing the specific antibody staining to the isotype control.

Visualizations

Signaling Pathway of this compound Stimulation

G PL This compound MR1 MR1 on APC PL->MR1 Binds to TCR MAIT Cell TCR MR1->TCR Presents to Activation MAIT Cell Activation (Cytokine Production, Upregulation of CD69) TCR->Activation Triggers

Caption: this compound binds to MR1, which is then recognized by the MAIT cell TCR, leading to activation.

Experimental Workflow with Negative Controls

G cluster_setup Experimental Setup cluster_conditions Conditions cluster_readout Readout Cells MAIT cells + APCs Stim This compound Cells->Stim Incubate Unstim Unstimulated Cells->Unstim Incubate Vehicle Vehicle Cells->Vehicle Incubate Block Anti-MR1 Ab + This compound Cells->Block Incubate Inhibit Ac-6-FP + This compound Cells->Inhibit Incubate Cytokine Cytokine Production (ELISpot / ICS) Stim->Cytokine High Activation Markers Activation Markers (Flow Cytometry) Stim->Markers High Activation Unstim->Cytokine Low/No Activation Unstim->Markers Low/No Activation Vehicle->Cytokine Low/No Activation Vehicle->Markers Low/No Activation Block->Cytokine Low/No Activation Block->Markers Low/No Activation Inhibit->Cytokine Low/No Activation Inhibit->Markers Low/No Activation G cluster_experiment This compound Stimulation Experiment cluster_controls Negative Controls to Validate Specificity ObservedEffect Observed MAIT Cell Activation Vehicle Vehicle Control ObservedEffect->Vehicle Is the effect due to the solvent? MR1_Block MR1 Block/KO ObservedEffect->MR1_Block Is the effect MR1-dependent? Inhibitor Inhibitory Ligand ObservedEffect->Inhibitor Is the MR1 binding pocket interaction specific? Isotype Isotype Control ObservedEffect->Isotype Is the measurement specific?

References

A Comparative Analysis of Potency: Photolumazine I vs. 5-OP-RU in MAIT Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of immunology and drug development, the activation of Mucosal-Associated Invariant T (MAIT) cells presents a promising avenue for novel therapeutic strategies. Two key molecules at the forefront of this research are Photolumazine I and 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU). This guide offers a detailed comparison of their potency in activating MAIT cells, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

5-OP-RU stands out as an exceptionally potent activator of MAIT cells, with reported EC50 values in the picomolar range.[1] It is an unstable imine formed by the condensation of a riboflavin (B1680620) biosynthesis intermediate and a metabolic byproduct.[1] this compound, a ribityllumazine derived from the microbial riboflavin pathway, also activates MAIT cells, though current data suggests it is significantly less potent than 5-OP-RU. Both molecules exert their effects through the Major Histocompatibility Complex, class I-related protein (MR1), which presents these antigens to the MAIT cell T-cell receptor (TCR).

Quantitative Potency Comparison

The following table summarizes the available quantitative data on the potency of this compound and 5-OP-RU in MAIT cell activation. It is important to note that the data for this compound is qualitative from the available graphical representation, while the data for 5-OP-RU is a specific reported value.

CompoundReported Potency (EC50)Source Organism/SynthesisChemical Class
5-OP-RU ~2 pM[1]Formed by condensation of 5-amino-6-D-ribitylaminouracil (5-A-RU) and methylglyoxal[1]Iminocarbonyl-uracil derivative
This compound Activates at 100 µM (Specific EC50 not reported)Identified in Mycobacterium smegmatisRibityllumazine

Signaling Pathway and Experimental Workflow

The activation of MAIT cells by both this compound and 5-OP-RU follows a common signaling pathway initiated by their presentation by MR1 on antigen-presenting cells (APCs).

MAIT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 Complex MR1-Antigen Complex MR1->Complex Presentation Antigen This compound or 5-OP-RU Antigen->MR1 Binding TCR MAIT TCR Complex->TCR Recognition Activation MAIT Cell Activation (Cytokine production, etc.) TCR->Activation

Caption: MAIT cell activation by this compound or 5-OP-RU.

The general workflow for assessing the potency of these compounds involves co-culturing MAIT cells with antigen-presenting cells in the presence of the compound and measuring the resulting MAIT cell activation.

Experimental_Workflow A Prepare Antigen-Presenting Cells (APCs) B Add this compound or 5-OP-RU (Varying Concentrations) A->B C Add MAIT Cells B->C D Incubate C->D E Measure MAIT Cell Activation (e.g., IFN-γ ELISPOT, Flow Cytometry) D->E

Caption: General experimental workflow for MAIT cell activation assays.

Experimental Protocols

1. MAIT Cell Activation Assay using ELISPOT (as described for this compound)

This protocol is based on the methodology used to assess MAIT cell activation by this compound.

  • Cell Preparation:

    • Antigen-presenting cells (APCs), such as dendritic cells (DCs), are prepared and seeded in a 96-well ELISPOT plate.

    • MAIT cell clones or isolated primary MAIT cells are prepared.

  • Assay Procedure:

    • Synthetic this compound is added to the wells containing APCs at the desired concentrations (e.g., 100 µM).

    • The plate is incubated for 1 hour.

    • MAIT cells are then added to the wells.

    • The ELISPOT plate is incubated for an additional 18 hours to allow for cytokine secretion.

    • The plate is developed according to the manufacturer's instructions for IFN-γ detection. The resulting spots, each representing a cytokine-secreting cell, are then counted.

2. General MAIT Cell Activation Assay (for 5-OP-RU)

While a specific detailed protocol for the 2 pM EC50 value was not available in the initial search, a general approach for assessing 5-OP-RU potency involves the following steps:

  • Cell Culture:

    • An antigen-presenting cell line expressing MR1 is cultured.

    • A MAIT cell line or primary MAIT cells are also cultured.

  • Activation and Analysis:

    • APCs are incubated with a serial dilution of 5-OP-RU.

    • MAIT cells are then co-cultured with the APCs.

    • After a suitable incubation period (e.g., 24 hours), MAIT cell activation is assessed. This can be done by measuring the expression of activation markers like CD69 via flow cytometry or by quantifying cytokine production (e.g., IFN-γ, TNF-α) using ELISA or intracellular cytokine staining.

    • The EC50 value is then calculated from the dose-response curve.

Discussion

The available data strongly indicates that 5-OP-RU is a significantly more potent MAIT cell activator than this compound. The picomolar EC50 of 5-OP-RU highlights its exceptional efficiency in triggering the MAIT cell response. This high potency is a critical factor for its use as a tool in immunological studies and for its potential therapeutic applications.

While this compound also activates MAIT cells, the current data suggests a much higher concentration is required to elicit a response. Further studies establishing a precise EC50 for this compound under conditions identical to those used for 5-OP-RU would be beneficial for a direct and definitive comparison.

Researchers and drug developers should consider the profound difference in potency when selecting a MAIT cell agonist for their studies. For applications requiring robust and sensitive activation, 5-OP-RU is the clear choice based on current evidence. This compound may be useful for studying the structural requirements of MR1 ligands and for understanding the diversity of microbial antigens that can be recognized by MAIT cells.

References

A Comparative Guide to the Activity of Photolumazine I and Photolumazine III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Photolumazine I and Photolumazine III, two ribityllumazine derivatives that function as ligands for the MHC class I-related protein (MR1). Their interaction with MR1 is crucial for the activation of Mucosal-Associated Invariant T (MAIT) cells, a subset of T cells involved in innate-like immune responses to microbial infections. This document summarizes their known activities, presents available quantitative data, and outlines relevant experimental methodologies.

Introduction

This compound (PLI) and Photolumazine III (PLIII) are microbial metabolites that have been identified as weak agonists for MAIT cells.[1][2] They belong to a growing class of MR1 ligands derived from the riboflavin (B1680620) (vitamin B2) biosynthesis pathway. The binding of these small molecules to MR1 on antigen-presenting cells is a critical step in the signaling cascade that leads to MAIT cell activation. Understanding the comparative activity of these photolumazines is essential for elucidating the nuances of MAIT cell biology and for the potential development of novel immunomodulatory agents.

Chemical Structures

CompoundStructureChemical Name
This compound 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine
Photolumazine III 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine

Comparative Biological Activity

Both this compound and Photolumazine III have been shown to activate T cell clones in an MR1-dependent manner.[1] They are generally considered to be less potent MAIT cell activators compared to the well-characterized agonist 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).

One study investigating various MR1 ligands demonstrated the activation of a TRAV1-2+ MAIT cell clone by this compound.[3] However, quantitative data allowing for a direct comparison with Photolumazine III was not presented.

Table 1: Summary of Biological Activity

FeatureThis compoundPhotolumazine IIIReference
MAIT Cell Activation Weak agonistWeak agonist[1][2]
MR1-dependent YesYes[1]
T Cell Clone Specificity Activates TRAV1-2+ and, more weakly, TRAV1- clonesActivates TRAV1-2+ and, more weakly, TRAV1- clones[1]

Signaling Pathway and Experimental Workflow

The activation of MAIT cells by this compound and III follows a well-established pathway involving their presentation by the MR1 molecule. The general workflow for assessing their activity typically involves co-culturing MAIT cells with antigen-presenting cells (APCs) in the presence of the photolumazine and measuring the resulting MAIT cell activation.

MAIT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell MR1 MR1 TCR TCR MR1->TCR Presentation & Binding Endosome Endosome Endosome->MR1 Loading Activation Activation TCR->Activation Signal Transduction Photolumazine Photolumazine Photolumazine->Endosome Uptake

Caption: MR1-mediated MAIT cell activation pathway by photolumazines.

Experimental_Workflow Start Start Prepare_APCs Prepare Antigen- Presenting Cells (APCs) Start->Prepare_APCs Add_Photolumazine Add this compound or III Prepare_APCs->Add_Photolumazine Co-culture Co-culture APCs with MAIT cells Add_Photolumazine->Co-culture Incubate Incubate (e.g., 24h) Co-culture->Incubate Measure_Activation Measure MAIT Cell Activation (e.g., IFN-γ production, CD69 expression) Incubate->Measure_Activation Analyze_Data Data Analysis Measure_Activation->Analyze_Data End End Analyze_Data->End

Caption: General workflow for assessing photolumazine activity.

Experimental Protocols

General Synthesis of Photolumazines
  • For this compound: The likely precursor for the C6 side chain is α-ketoglutaric acid.

  • For Photolumazine III: The likely precursor for the C6 side chain is indole-3-pyruvic acid.

General Reaction Scheme:

MR1-Dependent MAIT Cell Activation Assay

This protocol outlines a general method for assessing the activation of MAIT cells in response to this compound or III.

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Enrich for MAIT cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for Vα7.2+ CD161++ T cells.

  • Prepare a suitable antigen-presenting cell (APC) line that expresses MR1 (e.g., C1R-MR1 cells) or use monocytes from the PBMC fraction.

2. Co-culture Setup:

  • Seed APCs in a 96-well plate at an appropriate density.

  • Add varying concentrations of this compound or Photolumazine III to the wells. Include a positive control (e.g., 5-OP-RU) and a negative control (vehicle).

  • Add the enriched MAIT cells to the wells containing the APCs and photolumazines.

3. Incubation:

  • Incubate the co-culture plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.

4. Measurement of MAIT Cell Activation:

  • Intracellular Cytokine Staining: After incubation, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours. Then, stain the cells for surface markers (e.g., CD3, Vα7.2, CD161) and intracellular cytokines (e.g., IFN-γ, TNF-α) followed by flow cytometric analysis.

  • ELISpot Assay: To quantify the number of cytokine-secreting cells, perform an ELISpot assay according to the manufacturer's instructions for the cytokine of interest (e.g., IFN-γ).

  • Upregulation of Activation Markers: Stain cells for surface activation markers such as CD69 or CD25 and analyze by flow cytometry.

5. Data Analysis:

  • Quantify the percentage of cytokine-positive MAIT cells or the number of spot-forming units.

  • Plot the response against the concentration of the photolumazine to determine the EC50 value (the concentration that elicits a half-maximal response).

Conclusion

This compound and Photolumazine III are valuable research tools for probing the intricacies of MR1-restricted antigen presentation and MAIT cell activation. Although both are classified as weak agonists, their distinct chemical structures may lead to subtle differences in their binding kinetics to MR1 and subsequent T-cell responses. Further quantitative studies are necessary to fully elucidate their comparative activities and to understand their physiological relevance in the context of the broader microbial metabolome that interacts with the host immune system. The experimental protocols provided herein offer a framework for conducting such comparative analyses.

References

A Comparative Guide to MR1 Ligands: Photolumazine I vs. Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The major histocompatibility complex class I-related protein (MR1) has emerged as a critical molecule in the immune system, primarily for its role in presenting small molecule metabolites to Mucosal-Associated Invariant T (MAIT) cells. This interaction triggers a cascade of immune responses, making the MR1-MAIT cell axis a compelling target for therapeutic intervention in a range of diseases, from infectious diseases to cancer and autoimmune disorders. The discovery of various MR1 ligands, both natural and synthetic, has opened up new avenues for modulating MAIT cell activity. This guide provides a detailed comparison of Photolumazine I, a naturally occurring MR1 ligand, with a selection of key synthetic MR1 ligands, supported by experimental data and protocols.

Overview of MR1 Ligands

MR1 ligands are a diverse group of small molecules that bind to the MR1 protein, enabling its transport to the cell surface for presentation to MAIT cells. These ligands can be broadly categorized as agonists, which activate MAIT cells, or antagonists, which block their activation.

  • This compound (PLI): A ribityllumazine derivative originating from the microbial riboflavin (B1680620) biosynthesis pathway.[1][2] It has been identified as a naturally occurring agonist for MAIT cells.[3][4][5]

  • Synthetic MR1 Ligands: A growing arsenal (B13267) of laboratory-synthesized molecules designed to interact with MR1. These include potent agonists like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), and antagonists such as acetyl-6-formylpterin (Ac-6-FP). Other synthetic ligands have been developed to probe the MR1 binding pocket and to modulate MR1 trafficking within the cell.

Quantitative Comparison of Ligand Performance

The efficacy of MR1 ligands is determined by their binding affinity to MR1 and their ability to induce a functional response in MAIT cells. The following tables summarize key quantitative data for this compound and representative synthetic MR1 ligands.

LigandTypeSourceMR1 Binding Affinity (IC₅₀)MAIT Cell Activation (EC₅₀)References
This compound AgonistNatural (Microbial)Not extensively reportedActivates MAIT cells
5-OP-RU AgonistSynthetic~5.3 nM~2 pM
Ac-6-FP AntagonistSynthetic~29.9 nMInhibits MAIT cell activation
Diclofenac Agonist (subset-specific)SyntheticWeak binderActivates some MAIT TCR variants
DB28 ModulatorSyntheticCompetes with 5-OP-RU and Ac-6-FPInhibits MAIT cell activation

Note: Binding affinities and activation potencies can vary depending on the specific experimental setup, cell types used, and the purity of the ligands.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of MR1 ligand activity. Below are summaries of key experimental protocols used to characterize these molecules.

MR1 Surface Upregulation Assay

This assay measures the ability of a ligand to stabilize MR1 and promote its translocation to the cell surface.

Principle: In the absence of a stabilizing ligand, MR1 is retained in the endoplasmic reticulum. Ligand binding facilitates the proper folding and transport of the MR1 molecule to the cell surface, where it can be detected by specific antibodies.

Protocol:

  • Cell Culture: Antigen-presenting cells (APCs), such as C1R cells engineered to express human MR1, are cultured in appropriate media.

  • Ligand Incubation: Cells are incubated with the test ligand at various concentrations for a defined period (e.g., 15 hours).

  • Antibody Staining: Cells are washed and stained with a fluorescently labeled anti-MR1 antibody.

  • Flow Cytometry: The mean fluorescence intensity (MFI) of the anti-MR1 antibody staining is quantified by flow cytometry, which corresponds to the level of MR1 expression on the cell surface.

MAIT Cell Activation Assay

This assay assesses the functional consequence of MR1-ligand presentation to MAIT cells, typically by measuring the expression of activation markers or cytokine production.

Principle: Engagement of the MAIT cell T-cell receptor (TCR) with the MR1-ligand complex triggers intracellular signaling pathways leading to cellular activation.

Protocol:

  • Co-culture: APCs are incubated with the test ligand and then co-cultured with isolated MAIT cells or peripheral blood mononuclear cells (PBMCs) containing MAIT cells.

  • Activation Period: The co-culture is incubated for a period sufficient to allow for T-cell activation (e.g., 24 hours).

  • Staining for Activation Markers: Cells are stained with fluorescently labeled antibodies against activation markers such as CD69.

  • Flow Cytometry Analysis: The percentage of MAIT cells expressing the activation marker is determined by flow cytometry.

  • Cytokine Measurement (Optional): Supernatants from the co-culture can be collected to measure the concentration of secreted cytokines (e.g., IFN-γ) using techniques like ELISA or ELISPOT.

MR1-Ligand Binding Affinity Assay (Fluorescence Polarization)

This cell-free assay quantifies the binding affinity of a ligand to soluble MR1 protein.

Principle: A fluorescently labeled MR1 ligand (probe) will have a high fluorescence polarization (FP) value when bound to the larger MR1 protein and a low FP value when free in solution. A test ligand that competes for binding with the fluorescent probe will cause a decrease in the FP signal.

Protocol:

  • Reagents: Soluble, empty MR1 protein and a fluorescently labeled MR1 ligand with known binding characteristics are required.

  • Competition Assay: A constant concentration of MR1 and the fluorescent probe are incubated with increasing concentrations of the unlabeled test ligand.

  • FP Measurement: The fluorescence polarization is measured for each concentration of the test ligand.

  • Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the test ligand required to displace 50% of the fluorescent probe from MR1.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in MR1-mediated immunity can aid in understanding the mechanism of action of different ligands.

MR1_Signaling_Pathway MR1-Mediated MAIT Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell Ligand Ligand MR1_ER MR1 (ER) Ligand->MR1_ER Binding & Stabilization MR1_Surface MR1-Ligand Complex (Surface) MR1_ER->MR1_Surface Trafficking MAIT_TCR MAIT TCR MR1_Surface->MAIT_TCR TCR Engagement Signaling_Cascade Intracellular Signaling Cascade MAIT_TCR->Signaling_Cascade Activation MAIT Cell Activation (Cytokine Release, Proliferation) Signaling_Cascade->Activation

Caption: MR1 ligand presentation and subsequent MAIT cell activation.

Experimental_Workflow Workflow for Characterizing MR1 Ligands Start Test Ligand Binding_Assay MR1 Binding Affinity Assay (e.g., Fluorescence Polarization) Start->Binding_Assay Upregulation_Assay MR1 Surface Upregulation Assay Start->Upregulation_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Activation_Assay MAIT Cell Activation Assay (CD69, Cytokines) Upregulation_Assay->Activation_Assay Activation_Assay->Data_Analysis

Caption: A typical experimental workflow for ligand characterization.

Conclusion

The study of MR1 ligands is a rapidly evolving field with significant therapeutic potential. While naturally occurring ligands like this compound provide a physiological basis for MAIT cell activation, synthetic ligands offer the advantage of controlled chemical properties, enabling the development of potent agonists and specific antagonists. The ability to synthesize and modify these compounds allows for a deeper understanding of the structure-activity relationships governing MR1-TCR interactions. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to explore and harness the power of the MR1-MAIT cell axis for novel immunotherapies.

References

Unveiling the Interaction: A Comparative Guide to Photolumazine I Binding with the MR1 Groove

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Photolumazine I's binding to the Major Histocompatibility Complex class I-related protein (MR1) groove. We delve into the available experimental data, placing this compound within the broader context of known MR1 ligands and detailing the methodologies used to confirm these crucial molecular interactions.

This compound (PLI) is a microbially derived ribityllumazine that has been identified as a ligand for MR1, an antigen-presenting molecule that activates Mucosal-Associated Invariant T (MAIT) cells.[1][2] Understanding the specifics of this binding is critical for harnessing the therapeutic potential of the MR1-MAIT cell axis. Unlike some potent MR1 ligands, ribityllumazines such as this compound associate with MR1 non-covalently.[3] This mode of interaction generally results in lower binding affinity and reduced antigenicity compared to ligands that form a covalent Schiff base with the Lys43 residue in the MR1 binding groove.[1][3]

Comparative Analysis of MR1 Ligand Binding Affinities

While direct quantitative binding data for this compound is not extensively available in the cited literature, a comparative analysis can be drawn from studies on other MR1 ligands. A fluorescence polarization-based competition assay has been instrumental in categorizing MR1 binders into three main groups: strong, moderate, and weak.[4][5] Ligands that form a Schiff base, such as the potent MAIT cell agonist 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), demonstrate strong binding with IC50 values in the nanomolar range.[4][6] In contrast, non-Schiff base-forming ligands, including other lumazine (B192210) derivatives, typically fall into the moderate to weak binding categories.[4]

Ligand ClassLigand ExampleBinding MechanismBinding Affinity (IC50)ClassificationReference
Pyrimidine 5-OP-RUCovalent (Schiff Base)~4 nMStrong[4]
Pterin Acetyl-6-formylpterin (Ac-6-FP)Covalent (Schiff Base)~40 nMStrong[4]
Salicylate 3-formylsalicylic acid (3-F-SA)Covalent (Schiff Base)~130 nMStrong[4]
Lumazine RL-6-Me-7-OHNon-covalent~2.5 µMModerate[4]
Lumazine RL-6-MeNon-covalent~100 µMModerate[4]
Photolumazine This compound Non-covalent Not Quantified Qualitatively Moderate/Weak [1][3]
Drug-like DiclofenacNon-covalent~2.6 mMWeak[4]

Table 1: Comparative binding affinities of selected ligands to the MR1 groove. The classification is based on a fluorescence polarization assay where IC50 < 1 µM is strong, 1 µM < IC50 < 100 µM is moderate, and IC50 > 100 µM is weak.

Experimental Confirmation of MR1 Ligand Binding

Several key experimental protocols are employed to confirm and characterize the binding of ligands like this compound to the MR1 groove.

Experimental Protocols

1. MR1 Cell Surface Stabilization Assay:

  • Principle: In the absence of a stabilizing ligand, MR1 molecules are largely retained in the endoplasmic reticulum.[7] Ligand binding promotes the folding and egress of MR1 to the cell surface. This increased surface expression can be detected by flow cytometry.

  • Methodology:

    • Antigen-presenting cells (APCs) engineered to overexpress MR1 (e.g., C1R.MR1 cells) are cultured.

    • The cells are incubated with the test ligand (e.g., this compound) at various concentrations for a defined period (e.g., 3-16 hours).[4]

    • Cells are then stained with a fluorescently labeled monoclonal antibody specific for MR1 (e.g., 26.5 mAb).

    • The mean fluorescence intensity (MFI) of the stained cells is quantified using a flow cytometer. An increase in MFI compared to untreated cells indicates ligand-induced MR1 surface stabilization.[7]

2. MAIT Cell Activation Assays (e.g., ELISpot):

  • Principle: The functional consequence of ligand binding to MR1 on APCs is the activation of MR1-restricted T cells, such as MAIT cells. This activation can be measured by the secretion of cytokines like Interferon-gamma (IFN-γ).

  • Methodology:

    • APCs are incubated with the test ligand to allow for MR1 loading and presentation.

    • MAIT cell clones or lines are then co-cultured with the ligand-pulsed APCs.

    • The co-culture is performed on a plate pre-coated with an anti-IFN-γ capture antibody.

    • After an incubation period, secreted IFN-γ is detected by a secondary biotinylated anti-IFN-γ antibody and a streptavidin-enzyme conjugate, resulting in spots that correspond to individual cytokine-secreting cells.

    • The number of spots is quantified to determine the extent of MAIT cell activation.[7]

3. In Vitro Binding Affinity Assays (Fluorescence Polarization):

  • Principle: This cell-free assay quantitatively measures the binding affinity of a test ligand by its ability to compete with a fluorescently labeled probe that has a known affinity for MR1.

  • Methodology:

    • A constant concentration of recombinant soluble MR1 protein and a fluorescently labeled MR1 ligand (probe) are incubated together.

    • Increasing concentrations of the unlabeled test ligand (competitor) are added to the mixture.

    • The fluorescence polarization of the solution is measured. The displacement of the fluorescent probe by the test ligand leads to a decrease in polarization.

    • The IC50 value, the concentration of the test ligand required to displace 50% of the fluorescent probe, is calculated from the resulting dose-response curve.[4]

Visualizing the Process

To further elucidate the experimental and biological pathways, the following diagrams are provided.

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_functional_assay Functional Consequence PLI This compound (or other test ligand) MR1_stabilization MR1 Cell Surface Stabilization Assay (Flow Cytometry) PLI->MR1_stabilization Incubate with MR1-expressing cells FP_assay Fluorescence Polarization Competition Assay (Binding Affinity - IC50) PLI->FP_assay Compete with fluorescent probe for recombinant MR1 MAIT_activation MAIT Cell Activation Assay (ELISpot - IFN-γ) MR1_stabilization->MAIT_activation Use ligand-pulsed APCs

Experimental workflow for confirming MR1 binding.

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_mait MAIT Cell MR1_groove MR1 Groove MR1_complex MR1-PLI Complex on Cell Surface MR1_groove->MR1_complex PLI This compound PLI->MR1_groove Binds non-covalently TCR MAIT T-Cell Receptor (TCR) MR1_complex->TCR Recognition Activation MAIT Cell Activation (Cytokine Release, Cytotoxicity) TCR->Activation

MR1 signaling pathway upon this compound binding.

References

Validating MAIT Cell Specificity: A Comparative Guide to Photolumazine I and Gold-Standard MR1 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of Mucosal-Associated Invariant T (MAIT) cells are paramount. This guide provides an objective comparison of Photolumazine I with the current gold-standard ligand, 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), for identifying and studying MAIT cells, supported by experimental data and detailed protocols.

MAIT cells are a unique subset of innate-like T cells that recognize microbial vitamin B metabolites presented by the non-polymorphic MHC class I-related molecule, MR1.[1][2] The specific and potent activation of MAIT cells by these ligands has led to the development of powerful tools for their detection, primarily MR1 tetramers loaded with synthetic antigens.

The Gold Standard: 5-OP-RU-Loaded MR1 Tetramers

The most potent known activator of MAIT cells is 5-OP-RU, a synthetic analog of a bacterial riboflavin (B1680620) metabolite.[3] Fluorescently labeled MR1 tetramers loaded with 5-OP-RU are widely considered the "gold standard" for the specific identification, enumeration, and isolation of MAIT cells by flow cytometry.[4] These reagents offer high specificity and sensitivity, allowing for the precise characterization of this cell population. As a negative control, the ligand 6-formylpterin (B158403) (6-FP) is often used, as it binds to MR1 but does not typically activate MAIT cells.

An Alternative Ligand: this compound

This compound (PLI) is a naturally occurring ribityllumazine identified from Mycobacterium smegmatis that also binds to MR1 and can activate MAIT cells.[1][2] However, the available scientific literature consistently characterizes this compound and the related Photolumazine III as weak agonists for MAIT cells, especially when compared to the potent activation induced by 5-OP-RU.[2]

Comparative Performance Data

The following table summarizes the key characteristics of these two ligands based on available data.

Feature5-OP-RUThis compound
Origin Synthetic analog of bacterial metaboliteNatural bacterial metabolite
Potency High (Potent Agonist)Low (Weak Agonist)
Primary Use Gold-standard for MAIT cell identification and activation studiesResearch on the diversity of MR1 ligands
Availability Commercially available in pre-loaded MR1 tetramersNot commercially available as a standalone reagent for MAIT cell identification

Experimental Protocols

Key Experiment 1: Flow Cytometric Identification of MAIT Cells using MR1 Tetramers

This protocol outlines the standard procedure for staining peripheral blood mononuclear cells (PBMCs) to identify MAIT cells.

Materials:

  • Human PBMCs

  • Phosphate-buffered saline (PBS)

  • FACS Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against CD3, CD19, TCR Vα7.2, and CD161

  • PE- or APC-conjugated MR1 Tetramer loaded with 5-OP-RU

  • PE- or APC-conjugated MR1 Tetramer loaded with 6-FP (Negative Control)

  • Flow cytometer

Procedure:

  • Resuspend approximately 1x10^6 PBMCs in 50 µL of FACS buffer.

  • Add the MR1 tetramer (5-OP-RU or 6-FP control) at a pre-titrated optimal concentration.

  • Incubate for 30-60 minutes at 37°C in the dark to allow for optimal tetramer binding.

  • Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 50 µL of FACS buffer.

  • Add the cocktail of surface staining antibodies (anti-CD3, anti-CD19, anti-TCR Vα7.2, anti-CD161).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 200-500 µL of FACS buffer for analysis.

  • Acquire events on a flow cytometer.

  • Gate on live, single lymphocytes, then on CD19-negative, CD3-positive T cells. MAIT cells are identified as TCR Vα7.2-positive and MR1-5-OP-RU tetramer-positive. Further characterization can be done using CD161 expression.

Key Experiment 2: MAIT Cell Activation Assay (ELISPOT)

This protocol describes how to measure the activation of MAIT cells by different ligands through the detection of IFN-γ secretion.

Materials:

  • Human PBMCs or isolated MAIT cells

  • Antigen Presenting Cells (APCs), if using isolated MAIT cells

  • IFN-γ ELISPOT plate

  • 5-OP-RU and this compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-CD3/CD28 beads (Positive Control)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Prepare the ELISPOT plate according to the manufacturer's instructions (pre-wetting the membrane and coating with capture antibody).

  • Plate 2x10^5 PBMCs per well.

  • Add the stimulating ligands at various concentrations (e.g., a titration of 5-OP-RU and this compound). Include positive (anti-CD3/CD28) and vehicle controls.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Wash the plate and add the biotinylated detection antibody.

  • Incubate as recommended by the manufacturer.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate and wash as recommended.

  • Add the substrate solution and incubate until spots develop.

  • Stop the reaction by washing with water.

  • Dry the plate and count the spots using an ELISPOT reader. Each spot represents an IFN-γ-secreting cell.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in MAIT cell identification and activation, the following diagrams have been generated.

MAIT_Cell_Identification_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis PBMCs PBMCs Tetramer_Incubation Incubate with MR1-5-OP-RU Tetramer PBMCs->Tetramer_Incubation Surface_Staining Stain with Surface Antibodies (CD3, CD19, etc.) Tetramer_Incubation->Surface_Staining Acquisition Data Acquisition Surface_Staining->Acquisition Gating Gating Strategy Acquisition->Gating MAIT_ID Identify MAIT Cells (CD3+ CD19- Tetramer+) Gating->MAIT_ID

MAIT cell identification workflow using flow cytometry.

MAIT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell Ligand MR1 Ligand (e.g., 5-OP-RU, this compound) MR1 MR1 Ligand->MR1 binds MR1_Ligand MR1-Ligand Complex MR1->MR1_Ligand presents TCR MAIT TCR MR1_Ligand->TCR recognized by Activation MAIT Cell Activation TCR->Activation Cytokines Cytokine Production (IFN-γ, TNF-α) Activation->Cytokines

TCR-dependent MAIT cell activation pathway.

Conclusion

The specificity of reagents is critical for the accurate study of MAIT cells. While this compound is an interesting, naturally derived MR1 ligand that contributes to our understanding of the diversity of MAIT cell antigens, it is a weak agonist. For the specific and reliable identification and enumeration of MAIT cells, 5-OP-RU-loaded MR1 tetramers remain the undisputed gold standard, offering high potency and specificity. Researchers should consider their experimental goals when choosing an appropriate MR1 ligand for their studies. For applications requiring robust and clear identification of the total MAIT cell population, 5-OP-RU is the superior choice. This compound and other weakly agonistic ligands are more suited for investigations into the nuances of MAIT cell TCR recognition and the broader spectrum of MR1-presented antigens.

References

Photolumazine I: A Comparative Analysis of Immune Cell Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immune cell cross-reactivity of Photolumazine I, a known microbial-derived ligand for the MHC class I-related protein (MR1). While research has extensively focused on its role in activating Mucosal-Associated Invariant T (MAIT) cells, this document summarizes the current understanding of its interactions with other key immune cell populations and proposes experimental frameworks to address existing knowledge gaps.

Introduction to this compound

This compound is a small molecule derived from the microbial riboflavin (B1680620) (vitamin B2) biosynthesis pathway.[1] It is recognized by the non-polymorphic antigen-presenting molecule MR1, which then presents it to a specific subset of T cells. This interaction is a key mechanism for the immune system to detect microbial presence. The primary and most well-documented responders to MR1-presented this compound are MAIT cells.

Cross-Reactivity Profile of this compound

The current body of scientific literature indicates a significant but seemingly narrow spectrum of direct reactivity to this compound, primarily centered on MR1-restricted T cells.

T-Cell Subsets

MAIT Cells: this compound is a potent activator of MAIT cells. Upon recognition of the this compound-MR1 complex, MAIT cells rapidly enact their effector functions, including the secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α, and cytotoxic activity against infected cells.[2]

Other MR1-Restricted T Cells (MR1T Cells): Evidence suggests that this compound can also activate other non-MAIT, MR1-restricted T cells. Studies have shown that this compound is capable of activating TRAV1-2+ T cell clones and, to a lesser extent, a TRAV1- T cell clone, indicating a degree of cross-reactivity within the T cell compartment beyond canonical MAIT cells.[3]

B-Cells

Direct activation of B-cells by this compound has not been reported in the current scientific literature. While B-cells can express MR1 and function as antigen-presenting cells (APCs) to present MR1 ligands to T cells, there is no evidence to suggest that this compound directly stimulates B-cell proliferation, differentiation, or antibody production.[4][5][6]

Natural Killer (NK) Cells

There is no current evidence to suggest that this compound directly activates NK cells. However, studies have demonstrated an indirect activation pathway where MAIT cells, activated by MR1 ligands, can subsequently enhance NK cell-mediated anti-tumor immunity.[7] This interaction is thought to be mediated by cytokines released by the activated MAIT cells.

Macrophages

Similar to NK cells, the primary interaction between this compound and macrophages appears to be indirect. Macrophages, as professional APCs, can present this compound via MR1 to MAIT cells.[4] Following this, activated MAIT cells have been shown to be sufficient to induce M1 polarization and an anti-viral program in macrophages.[8] Direct activation or modulation of macrophage function by this compound in the absence of MAIT cells has not been documented.

Quantitative Data Summary

The following table summarizes the known and currently unknown direct effects of this compound on various immune cell populations.

Immune Cell TypeKey Activation Markers / ResponseQuantitative Data Availability
MAIT Cells IFN-γ, TNF-α, Granzyme B secretion; Proliferation (e.g., Ki-67); Upregulation of CD69, CD25Available (e.g., ELISPOT, flow cytometry data from in vitro and in vivo studies)
Other MR1-Restricted T Cells IFN-γ secretionLimited (demonstrated in specific T cell clones)
Conventional T-Cells Proliferation, Cytokine SecretionData Not Available
B-Cells Proliferation, Antibody Production, Upregulation of CD80/CD86Data Not Available
NK Cells Upregulation of CD69, IFN-γ secretion, Cytotoxicity (e.g., Granzyme B, Perforin release)Data Not Available for direct activation
Macrophages Cytokine Secretion (e.g., TNF-α, IL-6), Upregulation of co-stimulatory molecules (CD80/CD86), PhagocytosisData Not Available for direct activation

Experimental Protocols

To address the current gaps in knowledge regarding the cross-reactivity of this compound, the following experimental protocols are proposed.

Protocol 1: In Vitro Screening of Immune Cell Activation

Objective: To determine the direct effect of this compound on the activation of a panel of human immune cells.

Methodology:

  • Cell Isolation: Isolate primary human immune cells from peripheral blood mononuclear cells (PBMCs) of healthy donors, including CD4+ T cells, CD8+ T cells, B cells, NK cells, and monocytes (differentiated into macrophages).

  • Cell Culture and Stimulation: Culture the isolated cell populations in appropriate media. Stimulate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a positive control for each cell type (e.g., PMA/Ionomycin or specific TLR ligands) and a vehicle control.

  • Activation Marker Analysis: After 24-48 hours of stimulation, harvest the cells and stain for a panel of activation markers suitable for each cell type using multi-color flow cytometry.

    • T-Cells: CD69, CD25, PD-1

    • B-Cells: CD69, CD80, CD86

    • NK Cells: CD69, CD107a

    • Macrophages: CD80, CD86, MHC-II

  • Cytokine Analysis: Collect supernatants from the cell cultures and perform a multiplex cytokine assay (e.g., Luminex) to measure the secretion of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10, IL-12).

Protocol 2: Functional Assays

Objective: To assess the functional consequences of this compound stimulation on different immune cells.

Methodology:

  • Proliferation Assay: Label isolated immune cells with a proliferation dye (e.g., CFSE) and culture with this compound for 3-5 days. Measure dye dilution by flow cytometry to determine the extent of cell division.

  • Cytotoxicity Assay: For NK cells and CD8+ T cells, perform a cytotoxicity assay using a target cell line (e.g., K562 for NK cells). Co-culture the effector cells with target cells in the presence of this compound and measure target cell lysis via chromium-51 (B80572) release or a flow cytometry-based assay.

  • Phagocytosis Assay: For macrophages, incubate the cells with fluorescently labeled beads or bacteria in the presence of this compound. Quantify phagocytosis using flow cytometry or fluorescence microscopy.

Visualizations

Signaling Pathway of MAIT Cell Activation

MAIT_Cell_Activation MAIT Cell Activation by this compound cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell Photolumazine_I This compound MR1 MR1 Photolumazine_I->MR1 Binds MR1_PLI_Complex MR1-Photolumazine I Complex MR1->MR1_PLI_Complex Presents TCR TCR MR1_PLI_Complex->TCR Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Recognizes Effector_Functions Effector Functions (Cytokine Release, Cytotoxicity) Signaling_Cascade->Effector_Functions Activates

Caption: MAIT cell activation by this compound.

Experimental Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Screening PBMC_Isolation Isolate PBMCs from Healthy Donors Cell_Sorting Isolate Immune Cell Subsets (T-cells, B-cells, NK cells, Monocytes) PBMC_Isolation->Cell_Sorting Cell_Culture Culture and Stimulate with This compound Cell_Sorting->Cell_Culture Flow_Cytometry Flow Cytometry Analysis (Activation Markers) Cell_Culture->Flow_Cytometry Cytokine_Assay Multiplex Cytokine Assay (Supernatants) Cell_Culture->Cytokine_Assay Functional_Assays Functional Assays (Proliferation, Cytotoxicity) Cell_Culture->Functional_Assays

References

A Comparative Analysis of Photolumazine Isomers in MAIT Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immunity against a broad range of pathogens. Their activation is mediated by the presentation of microbial metabolites by the non-polymorphic MHC class I-related molecule, MR1. Among the growing repertoire of MR1 ligands, photolumazines have emerged as a significant class of antigens. This guide provides a comparative analysis of photolumazine isomers, focusing on their differential effects on MAIT cell activation, supported by experimental data.

Introduction to Photolumazine Isomers

Recent research has identified a novel MR1 ligand, photolumazine V (PLV), which is a hydroxyindolyl-ribityllumazine.[1][2][3][4] This compound exists as four distinct isomers, differing only in the position of a hydroxyl group on the indole (B1671886) ring.[1] These subtle structural variations have been shown to have a significant impact on the activation of MAIT cells, highlighting the remarkable specificity of the MAIT cell T-cell receptor (TCR). This guide will delve into the comparative analysis of these isomers, providing quantitative data on their ability to stabilize MR1 and activate MAIT cells.

Data Presentation

Table 1: Comparative MR1 Surface Stabilization by Photolumazine V Isomers

The ability of a ligand to stabilize MR1 on the cell surface is a prerequisite for MAIT cell activation. The following table summarizes the mean fluorescence intensity (MFI) of MR1 surface expression on A549.hMR1 cells following incubation with each of the four synthetic PLV isomers, as well as known MR1 ligands Photolumazine I (PLI) and 6-formyl pterin (B48896) (6-FP) as controls.

Ligand (100 µM)Mean Fluorescence Intensity (MFI) of MR1 Surface Expression
PLV-4 ~1250
PLV-5 ~1000
PLV-6 ~1500
PLV-7 ~1750
PLI ~2000
6-FP ~2500
NaOH (vehicle) ~500

Data extracted from Krawic et al., J Immunol, 2024.

Table 2: Differential Activation of MAIT Cell Clones by Photolumazine V Isomers

The activation of two different human TRAV1-2+ MAIT cell clones (D481-C7 and D426-G11) by the four PLV isomers and PLI was assessed by measuring interferon-gamma (IFN-γ) production using an ELISpot assay. The results demonstrate that MAIT cell responses are dependent on both the specific isomer and the responding MAIT cell clone.

LigandMAIT Cell Clone D481-C7 (IFN-γ Spot Forming Units)MAIT Cell Clone D426-G11 (IFN-γ Spot Forming Units)
PLV-4 ~50~150
PLV-5 ~25~150
PLV-6 ~100~150
PLV-7 ~125~150
PLI ~175~175
Medium ~0~0

Data extracted from Krawic et al., J Immunol, 2024.

Mandatory Visualization

MAIT_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_MAIT MAIT Cell PLV Photolumazine V Isomer MR1_ER MR1 (ER) PLV->MR1_ER Binding MR1_Vesicle MR1-PLV (Vesicle) MR1_ER->MR1_Vesicle Trafficking MR1_Surface MR1-PLV Complex (Surface) MR1_Vesicle->MR1_Surface Translocation TCR MAIT TCR MR1_Surface->TCR Recognition Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 NFAT NFAT PLCG1->NFAT AP1 AP-1 PLCG1->AP1 NFkB NF-κB PLCG1->NFkB Cytokines IFN-γ, TNF-α NFAT->Cytokines Granzymes Granzyme B, Perforin NFAT->Granzymes AP1->Cytokines AP1->Granzymes NFkB->Cytokines NFkB->Granzymes

Caption: TCR-dependent MAIT cell activation pathway by photolumazine V isomers.

Experimental_Workflow cluster_synthesis Isomer Synthesis cluster_assays Functional Assays cluster_analysis Data Analysis start Start: Hydroxy-1H-indole-3-yl-2-oxoacetate & 5-A-RU HCl reaction Microwave Irradiation (120°C, 20 min) in DMF/H2O start->reaction purification Purification reaction->purification isomers Isolated PLV Isomers (PLV-4, PLV-5, PLV-6, PLV-7) purification->isomers mr1_assay MR1 Surface Stabilization Assay (A549.hMR1 cells) isomers->mr1_assay mait_assay MAIT Cell Activation Assay (Human MAIT cell clones) isomers->mait_assay facs facs mr1_assay->facs Flow Cytometry (MFI) elispot elispot mait_assay->elispot ELISpot (IFN-γ) comparison Comparative Analysis of Isomer Activity facs->comparison elispot->comparison

Caption: Experimental workflow for the comparative analysis of photolumazine V isomers.

Experimental Protocols

Synthesis of Photolumazine V Isomers

The synthesis of the four PLV isomers was achieved through a microwave-assisted condensation reaction.

Materials:

  • Methyl 2-(4-hydroxy-1H-indol-3-yl)-2-oxoacetate, methyl 2-(5-hydroxy-1H-indol-3-yl)-2-oxoacetate, methyl 2-(6-hydroxy-1H-indol-3-yl)-2-oxoacetate, or methyl 2-(7-hydroxy-1H-indol-3-yl)-2-oxoacetate

  • 5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU HCl)

  • Dimethylformamide (DMF)

  • Deionized water

Protocol:

  • Dissolve the respective methyl 2-(hydroxy-1H-indol-3-yl)-2-oxoacetate isomer (39 mg, 0.18 mmol) in 1 ml of DMF.

  • Dissolve 5-A-RU HCl (14 mg, 0.045 mmol) in 1 ml of deionized water.

  • Combine the two solutions.

  • Heat the reaction mixture for 20 minutes at 120°C using microwave irradiation.

  • Purify the resulting PLV isomer using standard chromatographic techniques.

MR1 Surface Stabilization Assay

This assay quantifies the ability of ligands to promote the translocation of MR1 to the cell surface.

Materials:

  • A549.hMR1 cells (human lung carcinoma cell line overexpressing human MR1)

  • Photolumazine V isomers, PLI, 6-FP (dissolved in NaOH)

  • NaOH (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Anti-MR1 antibody (clone 26.5)

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Protocol:

  • Seed A549.hMR1 cells in a 12-well plate and culture to confluency.

  • Incubate the cells with 100 µM of each PLV isomer, PLI, 6-FP, or NaOH vehicle control for 16 hours at 37°C.

  • Harvest the cells and wash with PBS.

  • Stain the cells with a primary antibody against MR1 (e.g., clone 26.5) on ice.

  • Wash the cells and stain with a fluorescently labeled secondary antibody.

  • Analyze the cells by flow cytometry to determine the mean fluorescence intensity (MFI) of MR1 surface expression.

MAIT Cell Activation Assay (IFN-γ ELISpot)

This assay measures the activation of MAIT cells by quantifying the number of cells secreting IFN-γ.

Materials:

  • Human TRAV1-2+ MAIT cell clones (e.g., D481-C7, D426-G11)

  • Antigen-presenting cells (APCs), such as C1R.hMR1 cells

  • Photolumazine V isomers, PLI

  • RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin

  • IFN-γ ELISpot plates and reagents

  • ELISpot reader

Protocol:

  • Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with RPMI 1640 medium containing 10% fetal bovine serum for 2 hours at room temperature.

  • Add APCs (e.g., 5 x 10^4 C1R.hMR1 cells) to each well.

  • Add the photolumazine V isomers or PLI at the desired concentration.

  • Add MAIT cells (e.g., 2.5 x 10^4 cells) to each well.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

  • Incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-alkaline phosphatase.

  • Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate solution to develop the spots.

  • Stop the reaction by washing with tap water and allow the plate to dry.

  • Count the spot-forming units using an ELISpot reader.

Comparative Analysis

The experimental data reveals a clear differential activation of MAIT cells by the four photolumazine V isomers.

  • MR1 Stabilization: All four PLV isomers were capable of inducing MR1 surface translocation, although to varying extents. PLV-7 was the most potent in this regard, followed by PLV-6, PLV-4, and PLV-5. However, all were less potent than the known ligands PLI and 6-FP. This indicates that the position of the hydroxyl group influences the efficiency of MR1 binding and/or stabilization.

  • MAIT Cell Activation: The activation of MAIT cells, as measured by IFN-γ production, was highly dependent on the specific MAIT cell clone. For the D481-C7 clone, the activating potential of the isomers followed a similar trend to their MR1 stabilization capacity, with PLV-7 being the most potent. In contrast, the D426-G11 clone responded similarly to all four PLV isomers. This suggests that the fine structural differences between the isomers are differentially recognized by the TCRs of distinct MAIT cell clones. The subtle positioning of a single hydroxyl group can therefore modulate TCR recognition and subsequent MAIT cell activation.

Conclusion

The comparative analysis of photolumazine V isomers underscores the exquisite specificity of the MAIT cell TCR. The minor positional differences of a hydroxyl group on the indole ring of the photolumazine V core structure significantly impact both MR1 surface stabilization and the subsequent activation of distinct MAIT cell clones. These findings have important implications for our understanding of the diversity of the MR1 ligandome and the nuances of MAIT cell biology. For drug development professionals, this highlights the potential for designing highly specific MR1-targeted immunomodulatory agents. By precisely manipulating the chemical structure of MR1 ligands, it may be possible to selectively activate or inhibit specific subsets of MAIT cells, offering a novel therapeutic avenue for a range of diseases, from infectious diseases to autoimmune disorders and cancer. Further research into the structural basis of these differential interactions will be crucial for the rational design of such therapies.

References

Safety Operating Guide

Proper Disposal Procedures for Photolumazine I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential procedural guidance for the proper disposal of Photolumazine I, a specialized lumazine (B192210) derivative.

Immediate Safety and Handling

Prior to any handling or disposal activities involving this compound, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and be familiar with safe handling protocols to minimize exposure and risk.

Personal Protective Equipment (PPE) and Handling Summary
CategoryRequirementCitation
Eye Protection Chemical safety goggles or glasses.[1][2]
Hand Protection Chemical-resistant gloves.[2]
Skin Protection Laboratory coat and appropriate street clothing.[1]
Respiratory Use in a well-ventilated area. Avoid generating dust.[1]
Handling Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Minimize dust generation.[1][2]
Storage Store in a tightly closed container in a cool, dry place.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste generated during research activities.

  • Waste Segregation and Collection:

    • All solid waste contaminated with this compound, including residual product, contaminated personal protective equipment (e.g., gloves), and disposable labware (e.g., weighing papers, pipette tips), must be collected in a designated hazardous waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.

  • Waste Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound Waste."

    • Include any other information as required by your institution's waste management program.

  • Spill and Leak Management:

    • In the event of a spill, prevent the generation of dust.[1]

    • Carefully sweep up the spilled solid material.[1]

    • Place all contaminated cleanup materials into the designated hazardous waste container.[1]

  • Temporary Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.[2] Disposal must be conducted through an approved waste disposal facility in accordance with all applicable regulations.[3]

Disposal Process Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Photolumazine_Disposal_Workflow A Initiate Disposal of This compound Waste B Wear Required PPE: Goggles, Gloves, Lab Coat A->B C Collect Waste in a Labeled Hazardous Waste Container B->C D Spill Occurs? C->D E Contain and Clean Spill (Avoid Dust Generation) D->E Yes G Securely Seal Container D->G No F Place Cleanup Debris in Waste Container E->F F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Waste Pickup and Disposal H->I J Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Photolumazine I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Information

Photolumazine I is a pteridine (B1203161) derivative. While its specific toxicological properties have not been fully documented, the Safety Data Sheet for Lumazine, 98%, indicates that it may cause eye, skin, respiratory, and digestive tract irritation.[1] Therefore, it is crucial to handle this compound with care, assuming it may be hazardous until more specific data is available. All handling of this compound should be conducted in a controlled environment, such as a certified chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, dermal contact, and eye contact. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

Protection Type Required PPE Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a significant risk of splashing.Protects against airborne particles and potential splashes that could cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents direct skin contact and potential irritation.
Body Protection A standard laboratory coat is required. For procedures with a higher risk of contamination, consider a disposable gown.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified fume hood or when generating dust.Minimizes the inhalation of airborne particles, which could cause respiratory tract irritation.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment (e.g., spatulas, weighing paper, containers) before starting work.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Perform all manipulations of this compound, especially weighing and transferring the powder, within the fume hood to control dust.

    • Use appropriate tools to avoid direct contact with the compound.

    • Keep containers of this compound sealed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.

    • Carefully remove and dispose of PPE to avoid contaminating yourself and the surrounding area.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

As the specific hazards of this compound are not fully known, it should be treated as chemical waste and disposed of according to your institution's and local regulations.

  • Solid Waste : Collect any solid waste, including contaminated PPE and weighing paper, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : If this compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container compatible with the solvent used.

  • Empty Containers : Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.[2]

Never dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety office.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling this compound.

Photolumazine_Handling_Workflow Workflow for Handling this compound prep_area Designate Fume Hood Area gather_materials Assemble Equipment prep_area->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer don_ppe->weigh_transfer perform_experiment Conduct Experiment weigh_transfer->perform_experiment seal_containers Seal Containers When Not in Use perform_experiment->seal_containers collect_solid Collect Solid Waste perform_experiment->collect_solid collect_liquid Collect Liquid Waste perform_experiment->collect_liquid decontaminate Decontaminate Surfaces & Equipment seal_containers->decontaminate doff_ppe Remove and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.